molecular formula C2H5IO B1213209 2-Iodoethanol CAS No. 624-76-0

2-Iodoethanol

Cat. No.: B1213209
CAS No.: 624-76-0
M. Wt: 171.96 g/mol
InChI Key: QSECPQCFCWVBKM-UHFFFAOYSA-N
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Description

The standard molar enthalpy of 2-iodoethanol formation has been studied.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodoethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H5IO/c3-1-2-4/h4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSECPQCFCWVBKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060792
Record name Ethanol, 2-iodo-
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Molecular Weight

171.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

624-76-0
Record name Iodoethanol
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Record name Ethanol, 2-iodo-
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Record name 2-IODOETHANOL
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Record name Ethanol, 2-iodo-
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Record name Ethanol, 2-iodo-
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Record name 2-iodoethanol
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Foundational & Exploratory

2-Iodoethanol (CAS No. 624-76-0): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Iodoethanol, identified by the CAS number 624-76-0, is a versatile bifunctional molecule of significant interest in chemical synthesis and the development of novel therapeutic agents.[1][2][3][4] Its structure, featuring both a reactive hydroxyl group and a labile iodine atom, makes it a valuable building block for the introduction of an iodoethyl moiety in a variety of organic transformations.[5] This guide provides an in-depth overview of this compound, including its chemical and physical properties, key synthetic applications with detailed experimental protocols, and its relevance in the broader context of drug discovery and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of this compound is crucial for its safe handling and effective use in experimental settings. This data is summarized in the table below.

PropertyValueReferences
CAS Number 624-76-0[1][2][3][4][6][7][8]
Molecular Formula C₂H₅IO[1][2][3][6][7][8]
Molecular Weight 171.97 g/mol [2][4][6]
Appearance Clear colorless to yellow-brown liquid[6][8]
Density 2.205 g/mL at 25 °C[3][9][10]
Boiling Point 85 °C at 25 mmHg[3][9][10]
Refractive Index n20/D 1.572[3][9][10]
Solubility Soluble in water[3][9]
Storage Store at 2-8°C, protected from light[1][9][10]
Stabilizer Often stabilized with copper[1][6][10]
Hazard Class 6.1[1]
Packing Group II[1]
UN Number 2810[1]

Safety Precautions: this compound is classified as toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] All manipulations should be performed in a well-ventilated fume hood.[11] It is incompatible with strong oxidizing agents, strong acids, strong reducing agents, acid anhydrides, and acid chlorides.[11]

Key Synthetic Applications and Experimental Protocols

This compound serves as a key intermediate in several important synthetic transformations, particularly in the fields of medicinal chemistry and materials science.

Synthesis of N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes are a class of organic compounds that are widely used as ligands in organometallic chemistry.[1][2] this compound is a crucial reagent in a one-pot synthesis of unsymmetrical NHC ligands.[1][2]

Experimental Protocol:

  • Formation of N-(2-iodoethyl)arylamine Salt: A solution of an aniline (B41778) derivative (1 equivalent) and this compound (10 equivalents) is heated to 90°C under a nitrogen atmosphere.[2]

  • Conversion to the Corresponding Iodide: The resulting N-(2-iodoethyl)arylamine salt is then converted to the corresponding iodide.[1]

  • Reaction with Amine and Triethyl Orthoformate: The iodide is subsequently reacted with an aliphatic or aromatic amine (1 equivalent) followed by the addition of triethyl orthoformate to yield the desired imidazolinium salt, which is the precursor to the NHC ligand.[1][2]

NHC_Synthesis Aniline Aniline Derivative Intermediate1 N-(2-iodoethyl)arylamine Salt Aniline->Intermediate1 Heat (90°C) Iodoethanol This compound Iodoethanol->Intermediate1 Intermediate2 N-(2-iodoethyl)arylamine Iodide Intermediate1->Intermediate2 Conversion NHC_precursor Imidazolinium Salt (NHC Precursor) Intermediate2->NHC_precursor Amine Aliphatic/Aromatic Amine Amine->NHC_precursor TEOF Triethyl Orthoformate TEOF->NHC_precursor

Synthesis of N-Heterocyclic Carbene (NHC) Precursors.

Quaternization of Polymers for Drug Delivery

This compound is utilized for the quaternization of polymers, a process that introduces a permanent positive charge onto the polymer backbone.[4] This modification is particularly relevant in the development of drug delivery systems, as it can enhance the interaction of the polymer with negatively charged biological membranes and improve the loading of anionic drugs.[4][13]

Experimental Protocol:

  • Dispersion of Polymer: A polymer containing tertiary amine groups, such as poly(2-diethylaminoethyl methacrylate) (PDMAEMA), is dispersed in a suitable solvent like dimethylformamide (DMF).[4]

  • Addition of this compound: this compound is added to the polymer dispersion.[4]

  • Reaction: The mixture is heated, for example, at 120°C overnight with stirring, to facilitate the quaternization reaction.[4]

  • Purification: The resulting quaternized polymer is then purified by washing with appropriate solvents to remove any unreacted this compound and other impurities.[4]

Polymer_Quaternization Polymer Polymer with Tertiary Amines (e.g., PDMAEMA) Quaternized_Polymer Quaternized Polymer (Permanent Positive Charge) Polymer->Quaternized_Polymer Heat Iodoethanol This compound Iodoethanol->Quaternized_Polymer Solvent Solvent (e.g., DMF) Solvent->Quaternized_Polymer

Quaternization of a Polymer using this compound.

Synthesis of Neuroexcitants

Representative Experimental Workflow for Pyrrolidine-based Neuroexcitants:

  • N-Alkylation: A protected amino acid derivative or a suitable nitrogen-containing heterocycle is N-alkylated with this compound in the presence of a base to introduce the 2-hydroxyethyl group.

  • Functional Group Interconversion: The terminal hydroxyl group of the introduced side chain is then converted to a better leaving group, such as a tosylate or mesylate.

  • Intramolecular Cyclization: The molecule is then subjected to conditions that promote intramolecular cyclization to form the pyrrolidine (B122466) ring.

  • Further Elaboration and Deprotection: Subsequent steps would involve the introduction of other required functional groups and the removal of protecting groups to yield the final neuroexcitant.

Relevance in Drug Development

The utility of this compound in synthesizing diverse molecular scaffolds, such as NHC ligands and functionalized polymers, positions it as a valuable tool in the drug development pipeline. The synthesis of novel bioactive molecules is a cornerstone of discovering new therapeutic agents.

Drug_Development_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_approval Approval & Post-Market Target_ID Target Identification Lead_Gen Lead Generation & Optimization Target_ID->Lead_Gen Synthesis Synthesis of Analogues Lead_Gen->Synthesis In_Vitro In Vitro Testing Synthesis->In_Vitro In_Vivo In Vivo Testing In_Vitro->In_Vivo Phase1 Phase I In_Vivo->Phase1 Phase2 Phase II Phase1->Phase2 Phase3 Phase III Phase2->Phase3 Approval Regulatory Approval Phase3->Approval Phase4 Phase IV Approval->Phase4 Iodoethanol_role This compound (Building Block) Iodoethanol_role->Synthesis

Role of this compound in the Drug Development Workflow.

While this compound itself is not known to directly interact with specific signaling pathways, its role as a precursor allows for the creation of molecules that can.[14][15][16][17] For instance, the neuroexcitants synthesized using this compound as a starting material are designed to interact with specific receptors in the central nervous system.[1] Similarly, the functionalized polymers can be designed for targeted drug delivery to specific cells or tissues, thereby influencing local signaling pathways.

This compound is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for the synthesis of a wide range of organic molecules, from complex ligands for catalysis to functionalized polymers for biomedical applications. A comprehensive understanding of its handling requirements and synthetic utility, as detailed in this guide, is essential for leveraging its full potential in the advancement of chemical and pharmaceutical research.

References

2-Iodoethanol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2-Iodoethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₂H₅IO) is a bifunctional organic molecule of significant interest in synthetic chemistry and materials science. Possessing both a reactive hydroxyl group and a labile carbon-iodine bond, it serves as a versatile building block for the introduction of a hydroxyethyl (B10761427) moiety. This guide provides a comprehensive overview of the core chemical properties, reactivity, and spectral characteristics of this compound. It includes detailed tables of quantitative data, experimental protocols for its synthesis, and visualizations of key reaction pathways to support its application in research and development.

Chemical and Physical Properties

This compound is a colorless to yellow-brown liquid that is soluble in water.[1][2] It is often stabilized with copper to prevent decomposition. Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 624-76-0[1][2]
Molecular Formula C₂H₅IO[1][2]
Molecular Weight 171.97 g/mol
Appearance Clear, colorless to yellow-brown liquid[1][2]
Density 2.205 g/mL at 25 °C[2]
Boiling Point 85 °C at 25 mmHg[2]
Melting Point 120 °C (Note: This value from some sources seems unusually high and may refer to a specific condition or be an error)[2]
Flash Point 65 °C (149 °F) - closed cup[3]
Refractive Index (n²⁰/D) 1.572[2]
Water Solubility Soluble[1][2]
pKa 14.02 ± 0.10 (Predicted)[1][2]
InChI Key QSECPQCFCWVBKM-UHFFFAOYSA-N[4]
SMILES OCCI

Spectral Data

The spectral characteristics of this compound are crucial for its identification and for monitoring reactions.

¹H NMR (CDCl₃)Chemical Shift (δ) Multiplicity Coupling (J)
-CH₂I~3.3 ppmTriplet~6.5 Hz
-CH₂OH~3.9 ppmTriplet~6.5 Hz
-OHVariableSinglet (broad)N/A
¹³C NMR (CDCl₃)Chemical Shift (δ)
-CH₂I~10 ppm
-CH₂OH~63 ppm
FTIR (Neat)Wavenumber (cm⁻¹) Assignment
Broad~3350 cm⁻¹O-H stretch (alcohol)
Sharp~2950 cm⁻¹C-H stretch (aliphatic)
Sharp~1050 cm⁻¹C-O stretch (primary alcohol)
Sharp~590 cm⁻¹C-I stretch
Mass Spectrometry (EI) m/z Assignment
Parent Ion [M]⁺172[ICH₂CH₂OH]⁺
Major Fragments127[I]⁺
45[CH₂CH₂OH]⁺
31[CH₂OH]⁺

Reactivity and Applications

This compound is a bifunctional molecule valued for its dual reactivity. The carbon-iodine bond is susceptible to nucleophilic substitution, making it an excellent electrophile for alkylation reactions. The hydroxyl group can act as a nucleophile or be derivatized.

Alkylating Agent

This compound is widely used as a hydroxyethylating agent. It readily reacts with nucleophiles such as amines and thiols. This reactivity is central to its use in the synthesis of nitrogen-containing heterocycles and other complex molecules, including neuroexcitants like kainic acid and its derivatives.[2] The reaction typically proceeds via an Sₙ2 mechanism where the nucleophile displaces the iodide ion.

Alkylation_Reaction R_Nu R-Nu: TS [R-Nu---CH₂(I)-CH₂-OH]ᵟ⁻ R_Nu->TS Sₙ2 Attack Iodoethanol I-CH₂-CH₂-OH Iodoethanol->TS Product R-Nu⁺-CH₂-CH₂-OH TS->Product I_minus I⁻ TS->I_minus Iodide leaving group Surface_Reaction_Workflow Reaction of this compound on Ag(111) Surface cluster_gas_phase Gas Phase cluster_surface Ag(111) Surface A This compound (ICH₂CH₂OH) B Adsorbed this compound A->B Adsorption (150K) C 2-Hydroxyethyl Intermediate (-CH₂CH₂OH) + Iodine (I) B->C C-I Bond Scission D Oxametallacycle Intermediate C->D Reaction (~255K) F Ethylene (C₂H₄) + Water (H₂O) C->F Elimination (~150K) E Acetaldehyde (CH₃CHO) D->E Decomposition (~260-320K) Synthesis_Workflow Start Start Materials: - 2-Chloroethanol - Anhydrous Sodium Iodide - Acetone (B3395972) Step1 Mix NaI and Acetone. Heat to reflux. Start->Step1 Step2 Slowly add 2-Chloroethanol. Step1->Step2 Step3 Continue reflux for 12 hours. Step2->Step3 Step4 Cool and filter to remove precipitated NaCl. Step3->Step4 Step5 Recover acetone from filtrate (e.g., rotary evaporation). Step4->Step5 Step6 Distill the residue under reduced pressure (e.g., 3.33 kPa). Step5->Step6 Product Collect fraction at 85-88 °C to yield pure this compound. Step6->Product

References

2-Iodoethanol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Synthesis, Properties, and Applications of a Key Building Block in Drug Discovery and Organic Chemistry

This technical guide provides a detailed overview of 2-Iodoethanol (C₂H₅IO), a versatile bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. Its unique combination of a hydroxyl group and a reactive iodine atom makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of neuroactive compounds and other heterocyclic structures.

Core Properties and Data

This compound is a dense, colorless to light yellow liquid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 171.97 g/mol [1][2]
Chemical Formula C₂H₅IO[1][2]
CAS Number 624-76-0[1][2]
Synonyms Ethylene iodohydrin, 2-Hydroxyethyl iodide, 2-Iodoethan-1-ol[1][2]
Density 2.205 g/mL at 25 °C[1]
Boiling Point 85 °C at 25 mmHg[1]
Flash Point 65 °C (149 °F) - closed cup[1]
Refractive Index n20/D 1.572[1]
Solubility Soluble in water[3]
Appearance Colorless to light orange to yellow clear liquid
Storage 2-8°C, protected from light[1]

Synthesis and Purification: Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound, critical for ensuring high purity in research and development applications.

Synthesis of this compound via Finkelstein Reaction

A common and efficient method for the synthesis of this compound is the Finkelstein reaction, involving the halogen exchange of a 2-haloethanol, typically 2-chloroethanol (B45725) or 2-bromoethanol, with an iodide salt.[4]

Materials:

  • 2-Chloroethanol

  • Sodium iodide (anhydrous)

  • Acetone (B3395972) (anhydrous)

  • Nitrogen gas

  • Standard reflux and distillation glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of anhydrous sodium iodide in anhydrous acetone is prepared under a nitrogen atmosphere.

  • Addition of 2-Chloroethanol: 2-Chloroethanol is slowly added to the stirring suspension.

  • Reflux: The reaction mixture is heated to reflux and maintained for approximately 12 hours. The progress of the reaction can be monitored by techniques such as TLC or GC.

  • Work-up: After cooling to room temperature, the precipitated sodium chloride is removed by filtration.

  • Second Reflux (Optional but Recommended): To drive the reaction to completion, additional sodium iodide can be added to the filtrate, and the mixture is refluxed for another 4 hours.

  • Solvent Removal: After cooling and filtration, the acetone is removed from the filtrate by rotary evaporation.

  • Purification: The crude this compound is then purified by vacuum distillation.

Purification of this compound

High-purity this compound is essential for subsequent synthetic steps. A combination of fractional distillation and column chromatography can be employed for rigorous purification.

Fractional Distillation Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) to ensure efficient separation from any residual starting materials or byproducts.

  • Distillation: The crude this compound is placed in the distillation flask with boiling chips. The distillation is carried out under reduced pressure.

  • Fraction Collection: Collect the fraction that distills at 85-88 °C at a pressure of approximately 3.33 kPa.

Column Chromatography Protocol (for removal of non-volatile impurities):

  • Stationary Phase: Silica (B1680970) gel is a suitable stationary phase.

  • Eluent System: A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, can be used. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.

  • Column Packing: The silica gel is packed into a chromatography column as a slurry in the initial, less polar eluent.

  • Loading: The distilled this compound, dissolved in a minimal amount of the eluent, is carefully loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with the chosen solvent system, and fractions are collected.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure this compound.

  • Solvent Removal: The solvent is removed from the pooled pure fractions by rotary evaporation to yield the purified product.

Applications in Drug Development and Organic Synthesis

This compound serves as a critical building block in the synthesis of various biologically active molecules, most notably neuroexcitants and their analogues.[1][2][3] Its bifunctionality allows for the introduction of a hydroxyethyl (B10761427) moiety into a target molecule, which can be a key pharmacophore or a handle for further functionalization.

Role in the Synthesis of Neuroexcitant Precursors

One of the primary applications of this compound is in the synthesis of precursors to potent neuroexcitatory amino acids, such as kainic acid and its derivatives.[1][3] These compounds are valuable tools in neuroscience research for studying glutamate (B1630785) receptor function and for modeling excitotoxic neuronal injury.

The general synthetic strategy involves the use of this compound as an electrophile in nucleophilic substitution reactions to introduce the 2-hydroxyethyl group. This group can then be further manipulated to construct the heterocyclic core of the target neuroexcitant.

G cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_application Application in Neuroexcitant Synthesis 2-Chloroethanol 2-Chloroethanol Reaction Reaction 2-Chloroethanol->Reaction NaI NaI NaI->Reaction Acetone Acetone Acetone->Reaction 2-Iodoethanol_crude Crude this compound Reaction->2-Iodoethanol_crude Distillation Distillation 2-Iodoethanol_crude->Distillation Pure_2_Iodoethanol Pure this compound Distillation->Pure_2_Iodoethanol Alkylation Alkylation Pure_2_Iodoethanol->Alkylation Nucleophile Nucleophilic Precursor (e.g., enolate) Nucleophile->Alkylation Intermediate Hydroxyethylated Intermediate Alkylation->Intermediate Cyclization Cyclization Intermediate->Cyclization Neuroexcitant_Core Neuroexcitant Core Structure Cyclization->Neuroexcitant_Core G cluster_receptor Kainate Receptor Activation cluster_cellular_response Cellular Response cluster_physiological_effect Physiological Effect Kainic_Acid Kainic Acid Kainate_Receptor Kainate Receptor (Ion Channel) Kainic_Acid->Kainate_Receptor Binds to Ion_Influx Na⁺ and Ca²⁺ Influx Kainate_Receptor->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream_Signaling Downstream Signaling Cascades (e.g., PKC, CaMKII activation) Ion_Influx->Downstream_Signaling Ca²⁺ acts as second messenger Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation Synaptic_Plasticity Modulation of Synaptic Plasticity Neuronal_Excitation->Synaptic_Plasticity Neurotransmitter_Release Altered Neurotransmitter Release Neuronal_Excitation->Neurotransmitter_Release Downstream_Signaling->Synaptic_Plasticity

References

An In-depth Technical Guide to the Synthesis of 2-Iodoethanol from Ethylene Glycol Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-iodoethanol, a valuable bifunctional molecule in organic synthesis. Due to the inherent instability of the direct iodination product of ethylene (B1197577) glycol, this document focuses on viable and well-documented indirect synthetic routes. The direct reaction of ethylene glycol with common iodinating agents such as hydrogen iodide (HI) or phosphorus triiodide (PI₃) preferentially leads to the formation of 1,2-diiodoethane. This intermediate is unstable and readily decomposes to ethylene and iodine, making the isolation of this compound challenging via this pathway.

This guide explores two primary, effective methods for the preparation of this compound: the Finkelstein reaction starting from 2-chloroethanol (B45725) and the ring-opening of ethylene oxide. Detailed experimental protocols, quantitative data, and process visualizations are provided to support researchers in the practical application of these syntheses.

Synthetic Strategies and Quantitative Data

Two principal strategies have been identified for the effective synthesis of this compound, avoiding the direct iodination of ethylene glycol. The following tables summarize the key quantitative data associated with these methods.

Method 1: Finkelstein Reaction of 2-Chloroethanol

This method involves a halogen exchange reaction, a reliable and high-yielding approach to this compound.

ParameterValueReference
Starting Material 2-Chloroethanol[1][2]
Reagent Sodium Iodide (NaI)[1][2]
Solvent Acetone (B3395972)[1][2]
Reaction Condition Heating to reflux[2]
Yield 82%[1]
Purification Reduced pressure distillation[2]
Boiling Point 85-88 °C at 3.33 kPa[2]
Method 2: Ring-Opening of Ethylene Oxide

This approach utilizes the strained three-membered ring of ethylene oxide, which readily opens upon reaction with hydroiodic acid.

ParameterValueReference
Starting Material Ethylene Oxide[3]
Reagent Hydroiodic Acid (HI)[3]
Solvent Aqueous solution or organic solvent[3]
Primary Product This compound (Ethylene iodohydrin)[3]
Side Product Ethylene glycol, Diethylene glycol[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Finkelstein Reaction

This protocol is based on the reaction of 2-chloroethanol with sodium iodide in acetone.[1][2]

Materials:

  • 2-Chloroethanol

  • Anhydrous sodium iodide

  • Acetone

  • Nitrogen gas

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle/water bath

  • Stirrer

  • Filtration apparatus

  • Distillation apparatus (for reduced pressure)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, a mixture of acetone and anhydrous sodium iodide is prepared.

  • The mixture is heated to reflux using a water bath or heating mantle.

  • 2-Chloroethanol is slowly added to the refluxing mixture.

  • After the addition is complete, the reaction mixture is maintained at reflux for 12 hours.

  • The mixture is then cooled, and the precipitated sodium chloride is removed by filtration.

  • To the filtrate, an additional portion of sodium iodide is added, and the mixture is returned to reflux for another 4 hours to ensure complete reaction.

  • After cooling, the mixture is filtered again to remove any further precipitate.

  • Acetone is removed from the filtrate by distillation.

  • The remaining residue is purified by distillation under reduced pressure in a nitrogen atmosphere.

  • The fraction boiling at 85-88 °C (at 3.33 kPa) is collected as this compound.

Protocol 2: Synthesis of this compound via Ring-Opening of Ethylene Oxide

This protocol describes the general procedure for the reaction of ethylene oxide with hydroiodic acid.[3] To minimize the formation of ethylene glycol as a byproduct, the reaction should be conducted in an organic solvent or in the gas phase if possible.

Materials:

  • Ethylene oxide

  • Aqueous hydroiodic acid

  • Organic solvent (e.g., diethyl ether)

  • Reaction vessel suitable for handling gaseous reactants (if applicable)

  • Stirrer

  • Cooling bath

Procedure:

  • A solution of aqueous hydroiodic acid is prepared in a suitable reaction vessel. For reactions in an organic solvent, ethylene oxide can be dissolved in a solvent like diethyl ether.

  • The reaction vessel is cooled to control the exothermic reaction.

  • Ethylene oxide is carefully introduced into the hydroiodic acid solution with vigorous stirring.

  • The reaction temperature is maintained at a low level to favor the formation of the halohydrin over the glycol.

  • After the reaction is complete, the mixture is worked up to isolate the this compound. This may involve neutralization of excess acid and extraction with an organic solvent.

  • The organic extracts are combined, dried, and the solvent is removed.

  • The crude this compound is then purified by distillation under reduced pressure.

Visualizations

Reaction Pathways

Synthesis_Pathways Synthetic Routes to this compound Ethylene_Glycol Ethylene Glycol Two_Chloroethanol 2-Chloroethanol Ethylene_Glycol->Two_Chloroethanol e.g., HCl Ethylene_Oxide Ethylene Oxide Ethylene_Glycol->Ethylene_Oxide Dehydration Unstable_Intermediate 1,2-Diiodoethane (Unstable) Ethylene_Glycol->Unstable_Intermediate HI or PI₃ Two_Iodoethanol This compound Two_Chloroethanol->Two_Iodoethanol NaI, Acetone (Finkelstein Reaction) Ethylene_Oxide->Two_Iodoethanol HI (aq) (Ring Opening) Ethylene Ethylene + I₂ Unstable_Intermediate->Ethylene Decomposition

Caption: Synthetic pathways to this compound from ethylene glycol precursors.

Experimental Workflow: Finkelstein Reaction

Finkelstein_Workflow Workflow for this compound Synthesis via Finkelstein Reaction Start Start Mix Mix 2-Chloroethanol, NaI, and Acetone Start->Mix Reflux1 Reflux for 12 hours Mix->Reflux1 Cool_Filter1 Cool and Filter (remove NaCl) Reflux1->Cool_Filter1 Add_NaI Add more NaI Cool_Filter1->Add_NaI Reflux2 Reflux for 4 hours Add_NaI->Reflux2 Cool_Filter2 Cool and Filter Reflux2->Cool_Filter2 Evaporate Remove Acetone (Distillation) Cool_Filter2->Evaporate Purify Purify by Reduced Pressure Distillation Evaporate->Purify Product This compound Purify->Product

Caption: Experimental workflow for the Finkelstein synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Iodoethanol from 2-Chloroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-iodoethanol from 2-chloroethanol (B45725), a crucial transformation in organic synthesis for the introduction of an iodoethyl group. This document details the core synthetic methodology, presents quantitative data for reaction optimization, provides a detailed experimental protocol, and outlines the reaction mechanism and workflow through visual diagrams.

Introduction

This compound is a valuable bifunctional molecule in organic synthesis, serving as a precursor for a variety of more complex structures, including pharmaceuticals and other specialty chemicals. Its synthesis from the readily available and cost-effective 2-chloroethanol is a common and important laboratory and industrial process. The primary and most efficient method for this conversion is the Finkelstein reaction, a nucleophilic substitution reaction that involves the exchange of a halogen.

The Finkelstein reaction, in this context, is an equilibrium process where the chloride in 2-chloroethanol is displaced by an iodide ion.[1][2] The reaction is typically driven to completion by taking advantage of the differential solubility of the halide salts in a suitable solvent, most commonly acetone (B3395972).[1][2] Sodium iodide is soluble in acetone, while the resulting sodium chloride is not, causing it to precipitate out of the solution and shift the equilibrium towards the formation of this compound.[1][2]

Synthetic Methodologies and Data

The Finkelstein reaction is the predominant method for the synthesis of this compound from 2-chloroethanol. Variations in the reaction conditions, such as the choice of iodide salt and solvent, can influence the reaction rate and yield. While 2-bromoethanol (B42945) is more reactive, 2-chloroethanol is often preferred due to its lower cost and wider availability.[3]

Data Summary of this compound Synthesis

Starting MaterialIodide SourceSolventReaction ConditionsYield (%)Reference(s)
2-ChloroethanolSodium IodideAcetoneReflux, 16 hoursNot specified[4]
2-BromoethanolSodium IodideAcetoneHeating82%[5]
ChloroalkeneSodium IodideAcetoneReflux, 3 days89%[3]

Note: Specific yield data for the conversion of 2-chloroethanol to this compound is not widely published in the reviewed literature. The provided data for related reactions can serve as a benchmark.

Experimental Protocol: Finkelstein Reaction

This section provides a detailed methodology for the synthesis of this compound from 2-chloroethanol based on established procedures.[4]

Materials:

  • 2-Chloroethanol

  • Anhydrous Sodium Iodide (NaI)

  • Acetone

  • Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Heating mantle or water bath

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of anhydrous sodium iodide and acetone is prepared. The system is flushed with nitrogen to ensure an inert atmosphere.

  • Heating and Addition: The acetone and sodium iodide mixture is heated to reflux using a water bath or heating mantle.

  • Substrate Addition: 2-Chloroethanol is added slowly to the refluxing mixture from the dropping funnel.

  • Initial Reflux: After the complete addition of 2-chloroethanol, the reaction mixture is maintained at reflux for 12 hours. During this time, a precipitate of sodium chloride will form.

  • First Filtration: The mixture is cooled to room temperature, and the precipitated sodium chloride is removed by filtration.

  • Second Reaction Stage: Additional sodium iodide is added to the filtrate, and the mixture is returned to reflux for another 4 hours to ensure complete conversion.

  • Second Filtration: After cooling, the mixture is filtered again to remove any further precipitate.

  • Solvent Removal: Acetone is removed from the filtrate using a rotary evaporator.

  • Purification: The resulting residue is distilled under reduced pressure (vacuum distillation) while maintaining a nitrogen atmosphere. The fraction collected at 85-88 °C (at 3.33 kPa) is the purified this compound.[4]

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from 2-chloroethanol via the Finkelstein reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][6]

Finkelstein_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Chloroethanol 2-Chloroethanol (HOCH₂CH₂Cl) TS [HOCH₂CH₂(I)(Cl)]⁻ Chloroethanol->TS Nucleophilic Attack by I⁻ Iodide Iodide Ion (I⁻) Iodide->TS Iodoethanol This compound (HOCH₂CH₂I) TS->Iodoethanol Chloride Chloride Ion (Cl⁻) TS->Chloride Leaving Group Departure

Diagram 1: SN2 Mechanism of the Finkelstein Reaction.

The experimental workflow can be visualized as a multi-step process involving reaction, separation, and purification.

Experimental_Workflow start Start reactants Mix 2-Chloroethanol, Sodium Iodide, and Acetone start->reactants reflux1 Reflux for 12 hours reactants->reflux1 cool1 Cool to Room Temperature reflux1->cool1 filter1 Filter to Remove NaCl cool1->filter1 add_nai Add More Sodium Iodide filter1->add_nai reflux2 Reflux for 4 hours add_nai->reflux2 cool2 Cool to Room Temperature reflux2->cool2 filter2 Filter cool2->filter2 evaporate Remove Acetone (Rotary Evaporation) filter2->evaporate distill Vacuum Distillation evaporate->distill product This compound distill->product

Diagram 2: Experimental Workflow for this compound Synthesis.

Characterization of this compound

The final product can be characterized using various spectroscopic methods to confirm its identity and purity.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the range of 3200-3600 cm⁻¹, and C-O stretching vibrations around 1050 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 172, corresponding to the molecular weight of this compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will exhibit two triplets, one for the methylene (B1212753) group adjacent to the hydroxyl group and another for the methylene group adjacent to the iodine atom.

    • ¹³C NMR: The carbon NMR spectrum will show two distinct signals for the two carbon atoms.

Spectroscopic data for this compound is available in public databases such as the NIST WebBook and ChemicalBook.[7][8][9]

Safety Considerations

2-Chloroethanol is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. This compound is also expected to be toxic and should be handled with similar precautions. All waste materials should be disposed of according to institutional safety guidelines.

Conclusion

The synthesis of this compound from 2-chloroethanol is a robust and widely used transformation in organic chemistry. The Finkelstein reaction, utilizing sodium iodide in acetone, provides an effective method for this conversion. This guide has provided a detailed overview of the synthesis, including a practical experimental protocol and an outline of the underlying reaction mechanism. For researchers and professionals in drug development, a thorough understanding of this synthesis is essential for the efficient production of key intermediates. Further optimization of reaction conditions, such as screening different solvents or iodide sources, may lead to improved yields and reaction times.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Iodoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoethanol, also known as ethylene (B1197577) iodohydrin, is an organic compound with the chemical formula C₂H₅IO.[1][2] It presents as a clear, colorless to yellow-brown liquid and is recognized for its utility as a reagent in various organic synthesis applications.[3][4] Notably, it serves as a precursor in the synthesis of neuroexcitants, such as kainic acid and its derivatives, making its physical and chemical characteristics of significant interest to researchers in medicinal chemistry and drug development.[1][5][6] This guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols for their determination, and visual representations of experimental workflows and logical chemical relationships.

Core Physical Properties of this compound

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison. These values are compiled from various chemical suppliers and databases.

PropertyValueNotes
Molecular Formula C₂H₅IO[1][7]
Molecular Weight 171.97 g/mol [1][2][6]
Appearance Clear colorless to yellow-brown liquid[3][4]
Boiling Point 85 °C at 25 mmHg (33 hPa)[8]
Density 2.205 g/mL at 25 °C[8]
Refractive Index (n²⁰/D) 1.572[8]
Flash Point 65 °C (149 °F) - closed cup[9]
Solubility Soluble in water and chloroform; slightly soluble in methanol.[8][10]
Stability Light sensitive; often stabilized with copper.[4][6][9]
Storage Temperature 2-8°C[9][10][11]

Experimental Protocols

The determination of the physical properties of chemical compounds like this compound requires standardized and precise experimental methodologies. Below are detailed protocols for the key properties listed above.

Determination of Boiling Point at Reduced Pressure

The boiling point of this compound is reported at reduced pressure (85 °C at 25 mmHg) because it may decompose at its atmospheric boiling point.

Methodology: Simple Distillation Under Reduced Pressure

  • Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. The system must be connected to a vacuum pump with a manometer to monitor the pressure. A capillary tube, sealed at one end, is placed in the round-bottom flask (open end down) to ensure smooth boiling.

  • Sample Preparation: Place a small volume (e.g., 2-3 mL) of this compound into the round-bottom flask along with a few boiling chips or the capillary tube.

  • Procedure: a. Ensure all glass joints are properly sealed to maintain a vacuum. b. Gradually reduce the pressure in the system using the vacuum pump to the desired pressure (e.g., 25 mmHg), as indicated by the manometer. c. Begin heating the flask gently using a heating mantle or oil bath. d. Observe the liquid for the steady evolution of bubbles from the end of the capillary tube. e. The boiling point is the temperature at which the vapor and liquid phases are in equilibrium, characterized by a stable temperature reading on the thermometer as the vapor condenses in the condenser.[12] f. Record the temperature and the precise pressure at which this stable boiling occurs.

Determination of Density

Methodology: Pycnometer Method

The pycnometer method is a highly precise technique for determining the density of a liquid.[4][13]

  • Apparatus: A pycnometer (a glass flask with a specific volume, often fitted with a capillary stopper) and an analytical balance are required.[5]

  • Procedure: a. Calibration: i. Thoroughly clean and dry the pycnometer and its stopper. ii. Weigh the empty, dry pycnometer on an analytical balance (m₀).[10] iii. Fill the pycnometer with a reference liquid of known density at a specific temperature, such as distilled water (ρ_water). Ensure the liquid fills the capillary of the stopper. iv. Carefully dry the exterior of the pycnometer and weigh it (m₁). v. Measure the temperature of the water. vi. The volume of the pycnometer (V) can be calculated: V = (m₁ - m₀) / ρ_water.[13] b. Sample Measurement: i. Empty and dry the pycnometer. ii. Fill the pycnometer with this compound. iii. Weigh the filled pycnometer at the same temperature (m₂). iv. The density of this compound (ρ_sample) is calculated as: ρ_sample = (m₂ - m₀) / V.[13]

Determination of Refractive Index

Methodology: Abbe Refractometer

The Abbe refractometer is a standard instrument for measuring the refractive index of liquids.[14]

  • Apparatus: An Abbe refractometer with a light source (typically a sodium D line at 589 nm) and a temperature-controlled prism stage.

  • Procedure: a. Calibration: Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water (n²⁰/D = 1.3330).[15] b. Sample Application: Open the prism assembly of the refractometer. Place 2-3 drops of this compound onto the surface of the measuring prism.[15][16] c. Measurement: i. Close the prisms gently. ii. Turn on the light source and look through the eyepiece. iii. Rotate the adjustment knob to bring the boundary line between the light and dark regions into the center of the crosshairs.[17] iv. If color fringes are observed, adjust the compensator dial to get a sharp, achromatic boundary line. v. Read the refractive index value directly from the instrument's scale.[16] vi. Record the temperature at which the measurement was taken, as refractive index is temperature-dependent.

Determination of Flash Point

Methodology: Pensky-Martens Closed-Cup Test (ASTM D93)

The flash point is determined using a closed-cup method to simulate conditions in a closed container and provide a more conservative and precise value.[1][3]

  • Apparatus: A Pensky-Martens closed-cup tester, which consists of a brass test cup with a close-fitting lid, a stirrer, a heat source, and an ignition source (e.g., a gas flame or electric sparker).[3][11]

  • Procedure: a. Fill the test cup with this compound to the specified mark. b. Place the lid on the cup and begin heating the sample at a slow, constant rate while stirring.[11] c. At regular temperature intervals, stop stirring and introduce the ignition source into the vapor space of the cup through an aperture in the lid.[1] d. The flash point is the lowest temperature, corrected to a standard atmospheric pressure (101.3 kPa), at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.[1]

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid chemical like this compound.

G Experimental Workflow for Physical Property Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting Sample Obtain this compound Sample Purity Verify Purity (e.g., GC) Sample->Purity Calibrate Calibrate Instruments Purity->Calibrate Density Density (Pycnometer) Calibrate->Density Proceed to Measurement BP Boiling Point (Reduced Pressure Distillation) Calibrate->BP Proceed to Measurement RI Refractive Index (Abbe Refractometer) Calibrate->RI Proceed to Measurement FP Flash Point (Pensky-Martens Closed-Cup) Calibrate->FP Proceed to Measurement Record Record Raw Data (Temperature, Pressure, Mass, etc.) Density->Record BP->Record RI->Record FP->Record Calculate Calculate Final Properties Record->Calculate Report Compile Technical Report Calculate->Report

Caption: Workflow for determining physical properties.

Logical Relationship: this compound in Synthesis

This compound is a valuable C2 building block in organic synthesis. Its bifunctional nature (hydroxyl and iodo groups) allows for a variety of transformations. The diagram below illustrates its potential role as a starting material in a simplified, conceptual synthetic pathway, such as the formation of a substituted pyrrolidine (B122466) ring, a core structure in molecules like kainic acid.

G Conceptual Role of this compound in Synthesis A This compound (ICH₂CH₂OH) B Protection of Hydroxyl Group (e.g., as TBDMS ether) A->B C Protected Intermediate (ICH₂CH₂OTBDMS) B->C D Nucleophilic Substitution (e.g., with a nitrogen nucleophile like a protected amino malonate) C->D E Elongated Chain Intermediate D->E F Deprotection & Cyclization E->F G Pyrrolidine Derivative (Core Structure) F->G H Further Functionalization G->H I Complex Target Molecule (e.g., Kainoid Precursor) H->I

Caption: Conceptual synthetic pathway using this compound.

References

A Technical Guide to the Solubility of 2-Iodoethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility characteristics of 2-iodoethanol in various organic solvents. The information is intended to assist in experimental design, formulation development, and safety assessments where this compound is utilized. This document compiles available qualitative solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents a visual workflow for assessing miscibility.

Core Concepts in Solubility

The solubility of a substance, such as this compound, in a particular solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar polarities and intermolecular forces are more likely to be miscible. This compound possesses both a polar hydroxyl (-OH) group, capable of hydrogen bonding, and a less polar iodoethyl (-CH2CH2I) group. This amphiphilic nature influences its solubility across a range of organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in readily available literature. However, qualitative assessments from various chemical sources provide valuable insights into its miscibility. The following table summarizes the known qualitative solubility of this compound.

SolventChemical FormulaQualitative Solubility
WaterH₂OSoluble[1]
Diethyl Ether(C₂H₅)₂OVery Soluble[2]
EthanolC₂H₅OHVery Soluble[2]
ChloroformCHCl₃Soluble[1]
MethanolCH₃OHSlightly Soluble[1]

Experimental Protocol for Determining Miscibility

The following is a detailed methodology for the visual determination of the miscibility of this compound, a liquid, with various organic solvents. This protocol is a standard method for assessing the solubility of one liquid in another.

Objective: To determine if this compound is miscible, partially miscible, or immiscible in a selection of organic solvents at ambient temperature.

Materials:

  • This compound (reagent grade)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, diethyl ether, dichloromethane, toluene, hexane)

  • Calibrated glass pipettes or micropipettes

  • Small, clear glass vials or test tubes with caps

  • Vortex mixer

  • Lab coat, safety glasses, and appropriate chemical-resistant gloves

Procedure:

  • Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform all steps in a well-ventilated fume hood.

  • Solvent Addition: Into a series of labeled vials, pipette a fixed volume (e.g., 2 mL) of each organic solvent to be tested.

  • Initial this compound Addition: To each vial containing the solvent, add a small, measured volume (e.g., 0.2 mL) of this compound.

  • Mixing: Cap each vial securely and vortex for 30-60 seconds to ensure thorough mixing.

  • Initial Observation: Allow the vials to stand undisturbed for at least 5 minutes. Visually inspect each mixture for homogeneity.

    • Miscible: The mixture will appear as a single, clear liquid phase.

    • Immiscible: Two distinct liquid layers will be visible.

    • Partially Miscible: The mixture may appear cloudy or form an emulsion that may separate over a longer period.

  • Incremental Addition (for miscibility confirmation): For the mixtures that appear miscible, continue to add this compound in small, measured increments (e.g., 0.2 mL), vortexing and observing after each addition, until a significant volume has been added (e.g., until the volume of this compound is equal to the initial volume of the solvent). Observe for any phase separation at each step.

  • Documentation: Record the observations for each solvent, noting whether this compound is miscible, partially miscible, or immiscible. For partially miscible liquids, note the approximate volumes at which phase separation occurs.

Safety Precautions: this compound is toxic and should be handled with care. Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the miscibility of this compound with an organic solvent.

experimental_workflow start Start prep Prepare Materials: - this compound - Organic Solvent - Glassware start->prep add_solvent Add fixed volume of organic solvent to vial prep->add_solvent add_solute Add small volume of This compound to vial add_solvent->add_solute mix Cap and vortex the mixture add_solute->mix observe Observe for homogeneity mix->observe miscible Record as Miscible observe->miscible Single clear phase immiscible Record as Immiscible observe->immiscible Two distinct layers partially_miscible Record as Partially Miscible observe->partially_miscible Cloudy or emulsion end End miscible->end immiscible->end partially_miscible->end

References

2-Iodoethanol structural formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Iodoethanol

Introduction

This compound, also known as ethylene (B1197577) iodohydrin, is a bifunctional organic molecule with the chemical formula C₂H₅IO.[1][2] It features a reactive hydroxyl group and a labile iodine atom, making it a versatile and indispensable intermediate in various fields of chemical science.[3] Its unique structural characteristics allow for a wide range of chemical transformations, positioning it as a key building block in organic synthesis, polymer chemistry, and material science.[3] This guide provides a comprehensive overview of this compound, detailing its properties, synthesis, applications, and safety protocols for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a clear, colorless to yellow-brown liquid that is soluble in water.[1][4] It is also characterized as being light-sensitive.[4] Key quantitative properties are summarized in the table below.

PropertyValueReference
Identifiers
CAS Number624-76-0[1][4][5]
EC Number210-861-6
Beilstein Registry Number1098258
PubChem CID12225[1]
Molecular Properties
Molecular FormulaC₂H₅IO[2][5][6]
Molecular Weight171.96 g/mol [4][5]
Canonical SMILESC(CI)O[5][7]
InChI KeyQSECPQCFCWVBKM-UHFFFAOYSA-N[7]
Physical Properties
AppearanceClear colorless to yellow-brown liquid[1][4][8]
Density2.205 g/mL at 25 °C[4]
Boiling Point85 °C at 25 mmHg (33 hPa)[4][9]
Melting Point169 °C[5]
Flash Point150 °F (65.6 °C)[4][5]
Refractive Indexn20/D 1.572[4]
Water SolubilitySoluble[4][10]

Synthesis of this compound

This compound is commonly synthesized via a halogen exchange reaction, typically from a less reactive 2-haloethanol precursor like 2-chloroethanol (B45725) or 2-bromoethanol. The Finkelstein reaction is a prominent method for this transformation.

Experimental Protocol: Synthesis from 2-Chloroethanol

This protocol describes the synthesis of this compound from 2-chloroethanol and sodium iodide in an acetone (B3395972) solvent system.[1]

Materials:

  • 2-Chloroethanol

  • Anhydrous sodium iodide

  • Acetone

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • A mixture of acetone and anhydrous sodium iodide is added to the round-bottom flask and heated to reflux on a water bath with stirring.[1]

  • 2-Chloroethanol is slowly added to the refluxing mixture.[1]

  • After the addition is complete, the reaction mixture is maintained at reflux for an additional 12 hours.[1]

  • The mixture is then cooled, and the precipitated sodium chloride crystals are removed by filtration.[1]

  • Additional sodium iodide is added to the filtrate, and the mixture is returned to reflux for another 4 hours to drive the reaction to completion.[1]

  • After cooling and a second filtration to remove salts, the acetone is recovered from the filtrate using a rotary evaporator.[1]

  • The remaining residue is distilled under reduced pressure (e.g., 3.33 kPa) under a nitrogen atmosphere.[1]

  • The fraction collected at 85-88 °C is the final product, this compound.[1]

Synthesis_Workflow start Start Materials: 2-Chloroethanol, NaI, Acetone reflux1 Heat to Reflux (12h) start->reflux1 cool_filter1 Cool & Filter NaCl reflux1->cool_filter1 reflux2 Add more NaI Reflux (4h) cool_filter1->reflux2 cool_filter2 Cool & Filter reflux2->cool_filter2 evaporation Recover Acetone (Rotary Evaporation) cool_filter2->evaporation distillation Vacuum Distillation (85-88 °C @ 3.33 kPa) evaporation->distillation product Product: This compound distillation->product

Caption: Synthesis workflow for this compound from 2-Chloroethanol.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are available.[7][11][12][13]

Spectroscopy Type Key Information
¹H NMR Spectra available, typically showing two triplets corresponding to the two methylene (B1212753) groups (-CH₂I and -CH₂OH).[13]
¹³C NMR Spectra available for carbon skeleton analysis.[7]
IR Spectroscopy Spectra show characteristic peaks for O-H and C-I bond stretching.[7]
Mass Spectrometry (GC-MS) The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.[12][14]

Applications in Research and Development

The dual functionality of this compound makes it a valuable reagent in multiple domains, from the synthesis of complex organic molecules to the functionalization of materials.[3]

Organic Synthesis

This compound serves as a key precursor in the synthesis of various organic compounds.[1] Its ability to act as a nucleophile via the hydroxyl group and undergo substitution at the carbon bearing the iodine atom is central to its utility.[1]

  • Synthesis of Neuroexcitants: It is notably used in the preparation of neuroexcitants and kainoid amino acids, such as α-kainic acid, α-isokainic acid, and 3-(carboxymethyl)pyrrolidine-2,4-dicarboxylic acid.[6][10]

Polymer and Material Science

In material science, this compound is employed for surface modification and polymer functionalization.[3]

  • Polymer Quaternization: It is used to quaternize polymers, which can permanently alter material properties, for instance, by enhancing dye adsorption capabilities.[3]

  • Surface Chemistry: Studies have explored the adsorption and reaction of this compound on metal surfaces like silver, where it serves as a precursor for reactive surface species and helps in understanding catalytic mechanisms, such as ethylene epoxidation.[15]

Applications_Diagram main This compound org_syn Organic Synthesis main->org_syn poly_sci Polymer & Material Science main->poly_sci neuro Neuroexcitant Synthesis (e.g., Kainic Acid) org_syn->neuro hetero Heterocycle Synthesis org_syn->hetero quatern Polymer Quaternization poly_sci->quatern surface Surface Chemistry (Catalysis Studies) poly_sci->surface

Caption: Key application areas of this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as fatal if swallowed and may cause genetic defects.[7][16][17]

Safety Aspect Information
GHS Hazard Statements H227: Combustible liquid.[9][18] H300: Fatal if swallowed.[7][9][16] H310: Fatal in contact with skin.[16][18] H341: Suspected of causing genetic defects.[7][16]
GHS Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[16][18] P262: Do not get in eyes, on skin, or on clothing.[16][18] P270: Do not eat, drink or smoke when using this product.[16][18] P280: Wear protective gloves/protective clothing/eye protection/face protection.[16] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[16][17] P405: Store locked up.[16] P501: Dispose of contents/container to an approved waste disposal plant.[18]
Storage Store in a cool, dry, and well-ventilated place at 2-8°C.[5] Keep container tightly closed.[16] It is light-sensitive and should be handled and stored under an inert gas.[9][16] It is often stabilized with copper.[5]
Incompatibilities Incompatible with strong oxidizing agents, strong reducing agents, strong acids, acid chlorides, and acid anhydrides.[1][19]
First Aid If swallowed: Do NOT induce vomiting. Immediately call a physician or poison control center.[16][19] If inhaled: Move person into fresh air. If not breathing, give artificial respiration.[16] Skin contact: Wash off with soap and plenty of water. Take victim immediately to hospital.[16] Eye contact: Flush eyes with water as a precaution.[16]

Conclusion

This compound is a fundamentally important chemical reagent with a well-established role in synthetic chemistry and emerging applications in material science. Its bifunctional nature provides a platform for constructing complex molecular architectures and functionalizing a variety of substrates. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.

References

In-Depth Technical Guide to the Safe Handling of 2-Iodoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 2-Iodoethanol (CAS No: 624-76-0), including its physical and chemical properties, toxicity, and detailed protocols for safe handling, emergency procedures, and disposal. The information is compiled and presented to meet the needs of laboratory and drug development professionals.

Chemical and Physical Properties

This compound is a combustible, colorless to yellow-brown liquid that is highly soluble in water.[1] It is sensitive to light and should be stored accordingly.[2] Key quantitative properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂H₅IO[3]
Molecular Weight 171.97 g/mol [3]
Boiling Point 85 °C @ 25 mmHg
Density 2.205 g/mL at 25 °C
Flash Point 65 °C (149 °F) - closed cup[4]
Refractive Index n20/D 1.572
Solubility Soluble in water, diethyl ether, and ethanol.[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The primary routes of exposure are ingestion, skin contact, and inhalation. It is fatal if swallowed and may be fatal if it comes into contact with the skin.[5]

GHS Classification Summary:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral2H300: Fatal if swallowed
Acute Toxicity, Dermal2H310: Fatal in contact with skin
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects
Flammable Liquids4H227: Combustible liquid

Source:[5][6]

GHS Pictograms and Signal Word:

Signal Word: Danger [4]

Skull and Crossbones

Acute Toxicity (fatal)

Health Hazard

Health Hazard

Toxicity Data

The acute toxicity of this compound is high, particularly through oral ingestion.

Toxicity DataValueSpeciesSource
LD50 Oral 50 mg/kgRat

Mechanism of Toxicity:

While a specific signaling pathway for this compound is not well-documented, organoiodine compounds, in general, are potent alkylating agents.[7] The toxicity of compounds like iodoacetamide (B48618) and iodoacetic acid stems from their ability to irreversibly alkylate cysteine residues in proteins.[7] This disrupts protein structure and function by preventing the formation of essential disulfide linkages.[7]

ToxicityMechanism 2_Iodoethanol This compound Alkylation Protein Alkylation 2_Iodoethanol->Alkylation Disulfide_Bonds Disruption of Disulfide Bonds Alkylation->Disulfide_Bonds Cysteine Cysteine Residues Cysteine->Alkylation Protein_Denaturation Protein Denaturation & Loss of Function Disulfide_Bonds->Protein_Denaturation Cellular_Damage Cellular Damage & Toxicity Protein_Denaturation->Cellular_Damage

Figure 1: Proposed mechanism of this compound toxicity.

Experimental Protocols

Handling and Storage Protocol
  • Engineering Controls : All work with this compound must be conducted in a certified chemical fume hood.[4] Ensure adequate ventilation to prevent the accumulation of vapors.[2]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles and a face shield are mandatory.[2]

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.[2]

    • Body Protection : A lab coat must be worn and fully fastened. For larger quantities, a chemical-resistant apron is recommended.[2]

    • Respiratory Protection : If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]

  • General Handling :

    • Avoid contact with skin, eyes, and clothing.[2]

    • Do not breathe vapors or mists.[4]

    • Keep away from heat, sparks, open flames, and other ignition sources.[5]

    • Use non-sparking tools.

    • Take precautionary measures against static discharge.

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]

    • The recommended storage temperature is 2-8°C.

    • Protect from light.

    • Store locked up.

    • Incompatible materials: Strong oxidizing agents, strong acids, strong reducing agents, acid anhydrides, and acid chlorides.[4]

PPE_Requirements cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Eye Protection (Goggles & Face Shield) Hand_Protection Hand Protection (Chemically Resistant Gloves) Body_Protection Body Protection (Lab Coat, Apron) Respiratory_Protection Respiratory Protection (NIOSH-approved respirator) Handling Handling this compound Handling->Eye_Protection Handling->Hand_Protection Handling->Body_Protection Handling->Respiratory_Protection

Figure 2: Personal Protective Equipment for handling this compound.
First Aid Measures

Immediate medical attention is required for all routes of exposure.[4]

  • If Inhaled :

    • Move the person to fresh air immediately.[2]

    • If breathing is difficult or has stopped, provide artificial respiration.[4]

    • Seek immediate medical attention.[2]

  • In Case of Skin Contact :

    • Immediately remove all contaminated clothing.

    • Wash the affected area with soap and plenty of water for at least 15 minutes.[4]

    • Seek immediate medical attention.[2]

  • In Case of Eye Contact :

    • Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4]

    • Remove contact lenses, if present and easy to do.

    • Seek immediate medical attention.[4]

  • If Swallowed :

    • Do NOT induce vomiting. [4]

    • Rinse mouth with water.

    • Never give anything by mouth to an unconscious person.[2]

    • Call a physician or poison control center immediately.[4]

FirstAid cluster_routes Routes of Exposure Exposure Exposure to this compound Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Wash_Skin Remove Contaminated Clothing Wash with Soap & Water (15 min) Skin_Contact->Wash_Skin Rinse_Eyes Rinse with Water (15 min) Eye_Contact->Rinse_Eyes Do_Not_Vomit Do NOT Induce Vomiting Rinse Mouth Ingestion->Do_Not_Vomit Medical_Attention Seek Immediate Medical Attention Fresh_Air->Medical_Attention Wash_Skin->Medical_Attention Rinse_Eyes->Medical_Attention Do_Not_Vomit->Medical_Attention

Figure 3: First aid procedures for this compound exposure.
Spill and Disposal Protocol

  • Spill Response :

    • Evacuate non-essential personnel from the area.[2]

    • Remove all sources of ignition.[4]

    • Ensure adequate ventilation.[2]

    • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material (e.g., sand, earth, vermiculite).[2][8]

    • Collect the absorbed material and place it in a suitable, closed container for disposal.[4]

    • Clean the spill area thoroughly with a detergent and water.

    • Prevent the spill from entering drains.

  • Disposal :

    • Dispose of waste material at an approved waste disposal plant.

    • Do not mix with other waste.[2]

    • Handle uncleaned containers as you would the product itself.[2]

Fire-Fighting Measures

  • Suitable Extinguishing Media : Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] Water mist can be used to cool closed containers.[4]

  • Unsuitable Extinguishing Media : Do not use a solid water stream as it may scatter and spread the fire.[2]

  • Specific Hazards : Combustible liquid. Vapors may form explosive mixtures with air.[4] Containers may explode when heated.[4]

  • Hazardous Combustion Products : Carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide.[4]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Conclusion

This compound is a valuable laboratory chemical that requires careful handling due to its high acute toxicity and other hazardous properties. Adherence to the protocols outlined in this guide is essential for ensuring the safety of all personnel. Always consult the most recent Safety Data Sheet from your supplier before use and ensure that all users are trained on the specific hazards and handling procedures for this compound.

References

An In-Depth Technical Guide to the Reactivity of 2-Iodoethanol with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodoethanol is a versatile bifunctional molecule widely utilized in organic synthesis. Its reactivity is characterized by the presence of a primary alcohol and a carbon-iodine bond, making it susceptible to a range of nucleophilic attacks. This guide provides a comprehensive technical overview of the reactivity of this compound with various nucleophiles, including amines, thiols, carboxylates, azide (B81097) ions, and cyanide ions. It details the underlying SN2 reaction mechanisms, provides quantitative data on reaction outcomes, and outlines detailed experimental protocols for key transformations. Furthermore, this document includes visual diagrams of reaction pathways and experimental workflows to facilitate a deeper understanding of the principles and practical applications of this compound in chemical and pharmaceutical research.

Core Principles of this compound Reactivity

The reactivity of this compound is primarily governed by the principles of nucleophilic substitution, predominantly following an SN2 (bimolecular nucleophilic substitution) mechanism. The carbon atom bonded to the iodine is electrophilic due to the electronegativity of the iodine atom, making it a prime target for attack by electron-rich nucleophiles. The iodide ion is an excellent leaving group, further facilitating these substitution reactions.

Several factors influence the rate and outcome of these reactions:

  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

  • Steric Hindrance: As this compound is a primary alkyl halide, it is not significantly sterically hindered, favoring the SN2 pathway.

  • Solvent: Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus increasing its reactivity.

  • Temperature: Higher temperatures generally increase the reaction rate.

A competing intramolecular reaction is the base-catalyzed cyclization to form ethylene (B1197577) oxide, which can occur under basic conditions.

Reactions with Various Nucleophiles: Data and Protocols

This section details the reaction of this compound with a range of common nucleophiles, presenting quantitative data in a structured format and providing detailed experimental protocols.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for the synthesis of N-(2-hydroxyethyl)amines. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Table 1: Reaction of this compound with Amine Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reference
Aniline (B41778)N-(2-Hydroxyethyl)anilineWater, reflux, 3h64-70[1]
N-ethylanilineN-ethyl-N-hydroxyethylanilineToluene sulfuric acid zinc and water catalyst92[2]

Experimental Protocol: Synthesis of N-(2-Hydroxyethyl)aniline [1]

  • Materials: Aniline (0.5 mol), 2-chloroethanol (B45725) (0.25 mol), and 50 mL of water. (Note: 2-chloroethanol is used here as a proxy for which similar reactivity is expected with this compound).

  • Procedure:

    • Combine aniline, 2-chloroethanol, and water in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux and maintain for 3 hours.

    • After cooling, alkalize the solution with a sodium carbonate solution.

    • Remove excess aniline by steam distillation.

    • Distill the residue under reduced pressure, collecting the fraction at 161-163 °C (2.13 kPa) to obtain N-(2-hydroxyethyl)aniline.

  • Characterization: The product can be characterized by standard analytical techniques such as NMR and IR spectroscopy.

Reaction with Thiol Nucleophiles

Thiols and their conjugate bases (thiolates) are excellent nucleophiles and react readily with this compound to form 2-(organothio)ethanols. These compounds have applications in materials science and as intermediates in organic synthesis.

Table 2: Reaction of this compound with Thiol Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reference
L-Cysteine hydrochlorideS-2-benzyloxycarbonylaminoethyl-L-cysteineAqueous ethanol (B145695), 5N NaOH, 30 minNot specified[3]

Experimental Protocol: Synthesis of S-2-benzyloxycarbonylaminoethyl-L-cysteine [3]

  • Materials: L-Cysteine hydrochloride (1.6 g), benzyloxycarbonyl-2-iodoethylamine (3.25 g), ethanol (100 mL), water (50 mL), and 5N sodium hydroxide.

  • Procedure:

    • Dissolve L-Cysteine hydrochloride in water and add a solution of benzyloxycarbonyl-2-iodoethylamine in ethanol.

    • Add a few drops of phenolphthalein (B1677637) and titrate to a pink color with 5N sodium hydroxide.

    • Stir the solution for 30 minutes.

    • Acidify the solution to pH 4 to precipitate the product.

    • Filter and recrystallize the product.

  • Characterization: The product can be characterized by melting point and elemental analysis.

Reaction with Carboxylate Nucleophiles (Esterification)

The reaction of this compound with carboxylate anions results in the formation of 2-hydroxyethyl esters. This represents a method for the synthesis of esters under nucleophilic substitution conditions.

Table 3: Esterification of this compound

NucleophileProductReaction ConditionsYield (%)Reference
Acetic Acid2-Ethoxyethyl acetate (B1210297)Oxalic acid catalyst, 105-130 °CNot specified[4]

Experimental Protocol: Synthesis of 2-Ethoxyethyl Acetate [4]

  • Materials: Ethyl cellosolve (2-ethoxyethanol, as a proxy for 2-hydroxyethyl), acetic acid, and oxalic acid (catalyst).

  • Procedure:

    • Charge a reactor equipped with a distillation column with ethyl cellosolve and acetic acid in a molar ratio of 1:0.7-1.2.

    • Add oxalic acid as a catalyst (0.1-0.6 mass %).

    • Heat the reaction mixture to 105-130 °C.

    • Continuously remove the reaction water by distillation.

    • Isolate the desired product by rectification.

  • Characterization: The product can be characterized by its boiling point and spectroscopic methods.

Reaction with Azide Nucleophiles

The azide ion is a potent nucleophile that reacts efficiently with this compound to produce 2-azidoethanol (B47996). This product is a useful building block in click chemistry and for the introduction of an amine group after reduction. The synthesis is often performed with the more readily available 2-bromoethanol (B42945) or 2-chloroethanol, but the principles are directly applicable to this compound, which would be expected to react faster.

Table 4: Reaction of 2-Haloethanols with Sodium Azide

SubstrateProductReaction ConditionsYield (%)Reference
2-Bromoethanol2-AzidoethanolWater, 80 °C, 20h, reflux68[5]
2-Bromoethanol2-AzidoethanolWater, 80 °C, overnight100[6][7]
2-Chloroethanol2-AzidoethanolWater, 80 °C, overnight, reflux81[7]
2-hydroxy-4-methylbenzenesulfonate2-AzidoethanolEthanol, 70 °C, overnight, reflux96[6]

Experimental Protocol: Synthesis of 2-Azidoethanol from 2-Bromoethanol [6][7]

  • Materials: 2-Bromoethanol (1.7 mL, 24.01 mmol), sodium azide (4.68 g, 72.0 mmol), and water (30 mL).

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve sodium azide in water.

    • Add 2-bromoethanol to the solution.

    • Stir the mixture overnight at 80 °C.

    • After cooling, extract the reaction solution with diethyl ether (4 times).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain 2-azidoethanol as a light-yellow oil.

  • Characterization: The product can be characterized by NMR spectroscopy and thin-layer chromatography (TLC).

Intramolecular Cyclization: Formation of Ethylene Oxide

In the presence of a base, the hydroxyl group of this compound can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the carbon bearing the iodine atom in an intramolecular SN2 reaction to form ethylene oxide.

Table 5: Intramolecular Cyclization of 2-Haloethanols

SubstrateProductReaction ConditionsYield (%)Reference
2-BromoethanolEthylene OxideCatalytic reduction with electrogenerated cobalt(I) cyclam93[8]
This compoundEthylene OxideCatalytic reduction with electrogenerated cobalt(I) cyclam44-56[8]
Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers, and it is applicable to this compound. In this reaction, an alkoxide acts as a nucleophile, displacing the iodide to form an ether. The reaction proceeds via an SN2 mechanism.

Table 6: Williamson Ether Synthesis with Haloalkanes

SubstrateNucleophileProductReaction ConditionsYield (%)Reference
Primary Alkyl HalideAlkoxideEther50-100 °C, 1-8 h50-95[9][10]
Ethyl IodideSodium Pentan-2-oxide2-EthoxypentaneAnhydrous THFGood to Excellent[11]

Experimental Protocol: General Williamson Ether Synthesis [11][12]

  • Materials: Alcohol, a strong base (e.g., sodium hydride), a primary alkyl halide (e.g., this compound), and an anhydrous aprotic solvent (e.g., THF).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend the strong base in the anhydrous solvent.

    • Cool the suspension to 0 °C and slowly add the alcohol.

    • Allow the mixture to stir to ensure complete formation of the alkoxide.

    • Add the alkyl halide and allow the reaction to proceed, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.

    • Purify the product by distillation or column chromatography.

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and a general experimental workflow for studying the reactivity of this compound.

SN2_Mechanism reactant Nu⁻ + I-CH₂-CH₂-OH transition_state [Nu···CH₂(I)···CH₂-OH]⁻ reactant->transition_state Backside Attack product Nu-CH₂-CH₂-OH + I⁻ transition_state->product Leaving Group Departure

Caption: General SN2 mechanism for the reaction of this compound with a nucleophile (Nu⁻).

Ethylene_Oxide_Formation start I-CH₂-CH₂-OH alkoxide I-CH₂-CH₂-O⁻ start->alkoxide Base (e.g., OH⁻) epoxide Ethylene Oxide + I⁻ alkoxide->epoxide Intramolecular SN2

Caption: Base-catalyzed intramolecular cyclization of this compound to form ethylene oxide.

Experimental_Workflow A Reactant Preparation (this compound, Nucleophile, Solvent) B Reaction Setup (Temperature Control, Stirring) A->B C Reaction Monitoring (TLC, GC, LC-MS) B->C D Workup (Quenching, Extraction) C->D Reaction Complete E Purification (Distillation, Chromatography) D->E F Characterization (NMR, IR, MS) E->F G Data Analysis (Yield, Purity, Kinetics) F->G

Caption: General experimental workflow for studying the reactivity of this compound.

Applications in Drug Development and Research

This compound's reactivity makes it a valuable tool in drug development and various research fields. Its ability to introduce a hydroxyethyl (B10761427) group onto a range of molecules is crucial for modifying the properties of potential drug candidates, such as solubility and metabolic stability.

In the field of medical imaging, this compound is a precursor for the synthesis of radiolabeled compounds, particularly for Positron Emission Tomography (PET). The iodine atom can be replaced with a radioactive isotope, allowing for the preparation of PET tracers that can be used to study biological processes in vivo.

Conclusion

This compound exhibits a rich and versatile reactivity profile, primarily driven by SN2 reactions with a wide array of nucleophiles. This guide has provided a detailed technical overview of these reactions, including quantitative data, experimental protocols, and mechanistic diagrams. A thorough understanding of the principles governing the reactivity of this compound is essential for its effective application in organic synthesis, drug development, and other scientific disciplines. The provided information serves as a valuable resource for researchers and professionals seeking to leverage the synthetic potential of this important bifunctional molecule.

References

Unveiling 2-Iodoethanol: A Technical Guide to its Discovery and First Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and seminal synthesis of 2-iodoethanol (also known as ethylene (B1197577) iodohydrin). We delve into the historical context of its first preparation, detail the experimental protocols of its earliest synthesis, and present its key physicochemical properties in a clear, comparative format. This document is designed to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, offering a foundational understanding of this important bifunctional molecule.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the pioneering work of French chemist Charles-Adolphe Wurtz in the mid-19th century. Wurtz's extensive investigations into ethylene compounds laid the groundwork for the understanding and synthesis of a wide array of derivatives, including the halohydrins. His 1859 publication, "Mémoire sur l'oxyde d'éthylène" (Memoir on Ethylene Oxide), published in the Annales de Chimie et de Physique, is a landmark in this field. While this work is most famous for describing the first synthesis of ethylene oxide from 2-chloroethanol (B45725), it also details the reactivity of ethylene oxide with various reagents, including acids.

It was within this context of exploring the reactions of his newly discovered ethylene oxide that Wurtz and his contemporaries would have first encountered this compound. The reaction of ethylene oxide with hydroiodic acid provided a direct route to this new compound, establishing it as the iodine-containing analogue of the already known 2-chloroethanol and 2-bromoethanol.

First Synthesis of this compound

The inaugural synthesis of this compound can be attributed to the early explorations of ethylene oxide's reactivity. The primary method for its initial preparation was the ring-opening of ethylene oxide with hydroiodic acid.

Experimental Protocol: Synthesis from Ethylene Oxide

The following protocol is a representation of the likely method used in the mid-19th century, based on the chemical principles established by Wurtz and his contemporaries.

Objective: To synthesize this compound by the acid-catalyzed ring-opening of ethylene oxide.

Materials:

  • Ethylene oxide (gas or a solution in a suitable solvent)

  • Concentrated hydroiodic acid (HI)

  • Water

  • Apparatus for gas handling and distillation

Procedure:

  • A solution of concentrated hydroiodic acid in water was prepared and cooled in an ice bath.

  • Ethylene oxide gas was then carefully bubbled through the cold hydroiodic acid solution with constant stirring. The reaction is exothermic and maintaining a low temperature was crucial to prevent the formation of byproducts.

  • The reaction mixture was allowed to stir until the absorption of ethylene oxide ceased.

  • The resulting solution, containing this compound, was then subjected to distillation under reduced pressure to isolate the product from unreacted starting materials and water.

It is important to note that early preparations would have faced challenges in controlling the reaction conditions and purifying the final product, likely resulting in lower yields and purity compared to modern methods.

Alternative Early Synthetic Route

Another early and conceptually important method for the preparation of this compound involves the halide exchange reaction from 2-chloroethanol, a compound also readily available in Wurtz's time.

Experimental Protocol: Synthesis from 2-Chloroethanol

Objective: To synthesize this compound via a Finkelstein-type reaction.

Materials:

  • 2-Chloroethanol

  • Sodium iodide (NaI)

  • Acetone (B3395972) (as a solvent)

  • Apparatus for reflux and distillation

Procedure:

  • A mixture of sodium iodide and acetone was heated to reflux in a flask equipped with a condenser.

  • 2-Chloroethanol was then added dropwise to the refluxing mixture.

  • The reaction mixture was maintained at reflux for several hours to ensure the complete conversion of the starting material. The progress of the reaction could be monitored by the precipitation of sodium chloride, which is insoluble in acetone.

  • After cooling, the precipitated sodium chloride was removed by filtration.

  • The acetone was removed from the filtrate by distillation.

  • The remaining crude this compound was then purified by distillation under reduced pressure.

Physicochemical Properties

This compound is a colorless to yellow-brown liquid with a range of physical and chemical properties that make it a versatile reagent in organic synthesis. The following tables summarize its key quantitative data.

Property Value References
Molecular Formula C₂H₅IO[1]
Molecular Weight 171.97 g/mol [2]
CAS Number 624-76-0[2]
Appearance Clear colorless to yellow-brown liquid
Boiling Point 85 °C at 25 mmHg[2]
Density 2.205 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.572[2]

Experimental and Logical Diagrams

To visually represent the synthetic pathways and logical relationships discussed, the following diagrams have been generated using the DOT language.

Synthesis_of_2_Iodoethanol cluster_0 First Synthesis (Wurtz, c. 1859) cluster_1 Alternative Early Synthesis Ethylene_Oxide Ethylene Oxide Iodoethanol_1 This compound Ethylene_Oxide->Iodoethanol_1 Ring Opening HI Hydroiodic Acid (HI) HI->Iodoethanol_1 Chloroethanol 2-Chloroethanol Iodoethanol_2 This compound Chloroethanol->Iodoethanol_2 Halide Exchange NaI Sodium Iodide (NaI) NaI->Iodoethanol_2 NaCl Sodium Chloride (NaCl)

Caption: Synthetic pathways to this compound.

Experimental_Workflow_From_Ethylene_Oxide start Start step1 Prepare and cool aqueous Hydroiodic Acid start->step1 step2 Bubble Ethylene Oxide gas through the solution step1->step2 step3 Stir until reaction completion step2->step3 step4 Distill under reduced pressure to isolate product step3->step4 end End: Purified this compound step4->end

Caption: Workflow for the synthesis from ethylene oxide.

Experimental_Workflow_From_Chloroethanol start Start step1 Reflux Sodium Iodide in Acetone start->step1 step2 Add 2-Chloroethanol dropwise step1->step2 step3 Maintain reflux for several hours step2->step3 step4 Cool and filter to remove NaCl step3->step4 step5 Remove Acetone by distillation step4->step5 step6 Purify by vacuum distillation step5->step6 end End: Purified this compound step6->end

Caption: Workflow for the synthesis from 2-chloroethanol.

Conclusion

The discovery and first synthesis of this compound were pivotal moments in the early development of organic chemistry, stemming from the foundational work of Charles-Adolphe Wurtz on ethylene and its derivatives. The two primary early synthetic routes—the ring-opening of ethylene oxide with hydroiodic acid and the halide exchange from 2-chloroethanol—demonstrate the fundamental reactivity principles that continue to be relevant in modern organic synthesis. This guide has provided a detailed overview of the historical context, experimental procedures, and key properties of this compound, offering a valuable resource for contemporary researchers building upon this rich chemical heritage.

References

Spectroscopic Analysis of 2-Iodoethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-iodoethanol, a versatile reagent in organic synthesis. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the NMR, IR, and Mass Spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8Triplet2HHO-CH₂ -CH₂-I
~3.3Triplet2HHO-CH₂-CH₂ -I
VariableSinglet1HHO -CH₂-CH₂-I

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~63HO-CH₂ -CH₂-I
~10HO-CH₂-CH₂-I
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (alcohol)
3000-2850MediumC-H stretch (alkane)
1450-1375MediumC-H bend
1050-1000StrongC-O stretch (primary alcohol)
~650StrongC-I stretch
Mass Spectrometry (MS)

Electron Ionization (EI-MS) Data

m/zRelative Intensity (%)Assignment
172Moderate[M]⁺ (Molecular Ion)
127High[I]⁺
45High[CH₂CH₂OH]⁺
31High[CH₂OH]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized for the analysis of small, liquid organic molecules like this compound.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • Approximately 5-25 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solution to provide a chemical shift reference (δ = 0.00 ppm).

  • The sample is thoroughly mixed to ensure homogeneity.

Data Acquisition:

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is shimmed to achieve optimal homogeneity.

  • For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include a 30-90 degree pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. A longer relaxation delay may be necessary for quaternary carbons.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

  • A small drop of neat (undiluted) this compound is placed directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide).

Data Acquisition:

  • A background spectrum of the clean, empty ATR crystal is recorded.

  • The sample is brought into firm contact with the crystal.

  • The infrared spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[1]

  • After analysis, the crystal is cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and dried.

Mass Spectrometry (MS) (Electron Ionization)

Sample Introduction:

  • A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). For direct injection, the sample is volatilized in the ion source.

Ionization and Analysis:

  • In the ion source, the gaseous this compound molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[2][3][4][5][6] This causes the molecules to ionize and fragment.

  • The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Interpretation Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent + TMS Sample->NMR_Prep IR_Prep Place Neat Liquid on ATR Crystal Sample->IR_Prep MS_Prep Introduce into MS Inlet (GC or Direct) Sample->MS_Prep NMR_Acq Acquire FID (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq Record IR Spectrum IR_Prep->IR_Acq MS_Acq Ionize (EI) & Analyze m/z MS_Prep->MS_Acq NMR_Proc Fourier Transform & Phase Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction & Peak Picking IR_Acq->IR_Proc MS_Proc Generate Mass Spectrum & Identify Fragments MS_Acq->MS_Proc Interpretation Structure Elucidation & Characterization NMR_Proc->Interpretation IR_Proc->Interpretation MS_Proc->Interpretation Logical_Relationship_Spectroscopy cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Molecule Molecular Structure (this compound) H_NMR ¹H NMR (Proton Environment) Molecule->H_NMR provides info on C_NMR ¹³C NMR (Carbon Skeleton) Molecule->C_NMR provides info on IR Functional Groups (O-H, C-O, C-I) Molecule->IR provides info on MS Molecular Weight & Fragmentation Pattern Molecule->MS provides info on

References

An In-depth Technical Guide to the Thermochemical Properties of 2-Iodoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoethanol (ICH₂CH₂OH), also known as ethylene (B1197577) iodohydrin, is a functionalized alcohol of significant interest in various fields of chemical research and development. Its bifunctional nature, possessing both a reactive iodine atom and a hydroxyl group, makes it a versatile building block in organic synthesis. Understanding its thermochemical properties is paramount for process design, safety assessment, and for comprehending its reactivity and potential metabolic fate. This guide provides a comprehensive overview of the available experimental data on the thermochemical properties of this compound, details the experimental methodologies used for their determination, and explores a plausible metabolic pathway.

Thermochemical and Physical Properties

A summary of the key thermochemical and physical properties of this compound is presented below. All data pertains to the liquid state at 298.15 K unless otherwise specified.

PropertyValueUnitsSource
Standard Molar Enthalpy of Formation (liquid) -207.3 ± 0.7kJ·mol⁻¹[1]
Standard Molar Enthalpy of Formation (gas) -150.3 ± 0.7kJ·mol⁻¹[1]
Enthalpy of Vaporization 57.0 ± 0.2kJ·mol⁻¹[1]
Melting Point Not available--
Boiling Point 85 °C at 25 mmHg-Commercial supplier data
Density 2.205g·mL⁻¹ at 25 °CCommercial supplier data
Vapor Pressure 0.0104mmHg at 25 °CCommercial supplier data
Standard Molar Entropy (liquid) No experimental data availableJ·mol⁻¹·K⁻¹-
Isobaric Heat Capacity (liquid) No experimental data availableJ·mol⁻¹·K⁻¹-

Experimental Protocols

Determination of the Standard Molar Enthalpy of Formation by Rotating-Bomb Combustion Calorimetry

The standard molar enthalpy of formation of liquid this compound was experimentally determined by Bernardes et al. (2007) using a rotating-bomb combustion calorimeter.[1] The following provides a detailed overview of the methodology employed.

Workflow for Rotating-Bomb Combustion Calorimetry:

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis Sample High-purity this compound sample Encapsulate Encapsulation in a polyethylene (B3416737) ampoule Sample->Encapsulate Weigh Precise weighing of the ampoule Encapsulate->Weigh Place Placement of the ampoule in the crucible inside the bomb Weigh->Place Additives Addition of water and hydrazine (B178648) dihydrochloride (B599025) solution Place->Additives Pressurize Pressurization with oxygen (3.04 MPa) Additives->Pressurize Immerse Immersion of the bomb in the calorimeter Pressurize->Immerse Equilibrate Attainment of thermal equilibrium Immerse->Equilibrate Ignite Ignition of the sample Equilibrate->Ignite Measure Measurement of temperature change over time Ignite->Measure Correct Application of corrections (e.g., for ignition energy, nitric acid formation) Measure->Correct Calculate_Energy Calculation of the standard specific energy of combustion Correct->Calculate_Energy Calculate_Enthalpy Derivation of the standard molar enthalpy of combustion Calculate_Energy->Calculate_Enthalpy Final_Enthalpy Calculation of the standard molar enthalpy of formation Calculate_Enthalpy->Final_Enthalpy

Workflow of rotating-bomb calorimetry for this compound.

Detailed Methodology:

  • Sample Preparation: A high-purity sample of this compound is encapsulated in a polyethylene ampoule. The mass of the sample is determined with high precision.

  • Calorimeter Setup: The sealed ampoule is placed in a silica (B1680970) crucible within a rotating bomb calorimeter. A specific amount of deionized water and a solution of hydrazine dihydrochloride are added to the bomb to ensure the reduction of any formed iodine and to facilitate a complete reaction.

  • Combustion Process: The bomb is purged and then pressurized with pure oxygen to approximately 3.04 MPa. After thermal equilibrium is reached within the calorimeter, the sample is ignited by passing an electrical current through a cotton fuse in contact with the ampoule. The temperature of the calorimetric system is monitored over time until a final steady state is achieved.

  • Analysis of Combustion Products: The final contents of the bomb are carefully analyzed to quantify the amounts of nitric acid and to confirm the complete combustion of the sample.

  • Data Correction and Calculation: The raw temperature change data is corrected for various factors, including the heat of combustion of the polyethylene ampoule and the cotton fuse, the energy of ignition, and the heat of formation of nitric acid. From the corrected data, the standard specific energy of combustion (Δcu°) of this compound is calculated. This value is then used to derive the standard molar enthalpy of combustion (ΔcH°) and subsequently the standard molar enthalpy of formation (ΔfH°) using established thermochemical cycles.[1]

Plausible Metabolic Pathway of this compound

While specific studies on the detailed metabolic pathway of this compound are limited, a plausible route can be inferred from the known metabolism of other haloethanols, such as 2-chloroethanol. The metabolism of these compounds is of interest to drug development professionals due to the potential for the formation of toxic metabolites. The proposed pathway involves a two-step enzymatic oxidation.

Proposed Metabolic Pathway:

G cluster_pathway Metabolic Pathway of this compound Iodoethanol This compound (ICH₂CH₂OH) Iodoacetaldehyde 2-Iodoacetaldehyde (ICH₂CHO) Iodoethanol->Iodoacetaldehyde Alcohol Dehydrogenase Iodoacetic_acid Iodoacetic Acid (ICH₂COOH) Iodoacetaldehyde->Iodoacetic_acid Aldehyde Dehydrogenase Conjugation Conjugation (e.g., with Glutathione) Iodoacetic_acid->Conjugation Excretion Excretion Conjugation->Excretion

A plausible metabolic pathway for this compound.

Description of the Pathway:

  • Oxidation to Aldehyde: this compound is likely first oxidized in the liver by the enzyme alcohol dehydrogenase (ADH) to form 2-iodoacetaldehyde. This step is analogous to the metabolism of ethanol.

  • Oxidation to Carboxylic Acid: The resulting 2-iodoacetaldehyde, a reactive and potentially toxic intermediate, is then further oxidized by aldehyde dehydrogenase (ALDH) to iodoacetic acid.

  • Detoxification and Excretion: Iodoacetic acid can then be detoxified through conjugation with endogenous molecules, such as glutathione (B108866) (GSH), facilitated by glutathione S-transferases (GSTs). The resulting conjugate is more water-soluble and can be readily excreted from the body.

It is important to note that iodoacetic acid is a known inhibitor of several enzymes, including those involved in glycolysis, which contributes to its toxicity. The formation of this metabolite is a key consideration in the toxicological assessment of this compound.

Conclusion

This technical guide has summarized the currently available thermochemical data for this compound, detailed the experimental methodology for the determination of its enthalpy of formation, and proposed a plausible metabolic pathway relevant to drug development and toxicology. The significant data gap concerning the experimental values for standard molar entropy and isobaric heat capacity highlights an area for future research that would enable a more complete thermodynamic characterization of this important chemical compound.

References

A Technical Guide to 2-Iodoethanol: Commercial Availability, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodoethanol is a versatile bifunctional molecule widely utilized as a key intermediate in organic synthesis, polymer chemistry, and the development of pharmacologically active compounds. Its structure, featuring both a reactive hydroxyl group and a labile iodine atom, allows for a diverse range of chemical transformations. This guide provides an in-depth overview of the commercial availability of this compound, its key chemical and physical properties, and detailed experimental protocols for its application in both polymer modification and the synthesis of neuroexcitatory agents.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels are typically high, often exceeding 98%, with the compound commonly stabilized with copper to prevent degradation. When sourcing this compound, it is important to note that it is classified as a dangerous good for transportation and may incur additional shipping charges.

A summary of prominent suppliers and their typical product offerings is provided below. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

SupplierTypical PurityCommon Quantities Offered
Sigma-Aldrich (Merck) ≥99%5 g, 25 g, 100 g
Thermo Fisher Scientific ≥99%10 mL, 50 mL
Santa Cruz Biotechnology ≥98%10 g, 25 g, 100 g
TCI Chemicals >98.0% (GC)25 mL, 100 mL, 500 mL
Otto Chemie Pvt Ltd 99%Custom packaging
Chemsavers, Inc. 99%100 g
Simson Pharma Limited High QualityInquiry for quantities
Biosynth Stabilised100 g, 250 g, 500 g

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective use in experimental design.

PropertyValueSource
CAS Number 624-76-0[1][2][3]
Molecular Formula C₂H₅IO[1][2][3]
Molecular Weight 171.97 g/mol [1][2][3]
Appearance Clear, colorless to light yellow-brown liquid[4]
Density 2.205 g/mL at 25 °C[2]
Boiling Point 85 °C at 25 mmHg[2]
Refractive Index (n20/D) 1.572[2]
Purity (Typical) ≥98% - 99%[1][2][3]
Stabilizer Often contains copper[2][4]
Solubility Soluble in water[5]
Storage Temperature 2-8°C[6]

Applications in Research and Development

This compound's bifunctionality makes it a valuable reagent in several areas of chemical and pharmaceutical research.

Polymer Chemistry: Quaternization of Polymers

This compound is frequently used for the quaternization of polymers containing tertiary amine groups. This modification introduces a permanent positive charge onto the polymer backbone, altering its physicochemical properties, such as solubility and interaction with anionic species. This is particularly relevant in the development of materials for applications like gene delivery, drug formulation, and as antimicrobial agents.

Organic Synthesis: Precursor to Neuroexcitants

A significant application of this compound in drug development is its use as a precursor in the synthesis of neuroexcitatory compounds.[1][7] One prominent example is its role in the synthesis of kainic acid and its analogs.[7] Kainic acid is a potent agonist of the kainate receptor, a subtype of ionotropic glutamate (B1630785) receptors in the central nervous system.[1] Due to its ability to induce excitotoxicity, kainic acid is a widely used tool in neuroscience research to model epilepsy and neurodegenerative diseases.[1]

Signaling Pathway: Kainic Acid-Induced Excitotoxicity

Kainic acid, synthesized using this compound as a precursor, exerts its neuroexcitatory effects primarily through the activation of kainate receptors, leading to a cascade of intracellular events. A simplified representation of a key signaling pathway involved in kainic acid-induced excitotoxicity is depicted below. Activation of kainate receptors by kainic acid leads to an influx of Ca²⁺ ions, which in turn can activate various downstream signaling pathways, including the mTOR pathway, contributing to neuronal hyperexcitability and, in cases of overstimulation, excitotoxic cell death.

KainicAcid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Kainic_Acid Kainic Acid Kainate_Receptor Kainate Receptor Kainic_Acid->Kainate_Receptor Binds to Ca_Influx Ca²⁺ Influx Kainate_Receptor->Ca_Influx Activates mTOR_Pathway mTOR Pathway Activation Ca_Influx->mTOR_Pathway Leads to Neuronal_Hyperexcitability Neuronal Hyperexcitability mTOR_Pathway->Neuronal_Hyperexcitability Excitotoxicity Excitotoxicity Neuronal_Hyperexcitability->Excitotoxicity Can lead to

Caption: Kainic acid signaling pathway leading to excitotoxicity.

Experimental Protocols

The following are representative experimental protocols for the application of this compound.

Synthesis of a Kainic Acid Precursor (Illustrative)

This protocol outlines a general, illustrative procedure for the synthesis of a key intermediate in the preparation of kainic acid analogs, demonstrating the utility of this compound.

Workflow Diagram:

Synthesis_Workflow Start Start: Protected Glutamic Acid Derivative Step1 1. Deprotonation with a Strong Base (e.g., LDA) Start->Step1 Step2 2. Alkylation with this compound Step1->Step2 Intermediate Alkylated Intermediate Step2->Intermediate Step3 3. Cyclization and further synthetic steps Intermediate->Step3 End End: Kainic Acid Analog Step3->End

Caption: General workflow for kainic acid precursor synthesis.

Methodology:

  • Reaction Setup: A solution of a suitably protected glutamic acid derivative (1 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) (1.1 equivalents), is added dropwise via syringe. The reaction mixture is stirred at this temperature for 1 hour to ensure complete enolate formation.

  • Alkylation: this compound (1.2 equivalents), dissolved in a small amount of anhydrous THF, is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the desired alkylated intermediate. This intermediate can then be carried forward through subsequent cyclization and deprotection steps to afford the final kainic acid analog.

Quaternization of Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA)

This protocol is adapted from established literature procedures for the modification of polymers.

Methodology:

  • Dissolution: In a round-bottom flask, dissolve PDMAEMA (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of ethanol (B145695) and water.

  • Addition of this compound: To the stirred polymer solution, add an excess of this compound (e.g., 5-10 equivalents per dimethylaminoethyl group).

  • Reaction: The reaction mixture is heated to a temperature between 60-80 °C and stirred for 24-48 hours under an inert atmosphere. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy, observing the shift of the N-methyl protons.

  • Purification: After cooling to room temperature, the quaternized polymer is precipitated by adding the reaction mixture to a large volume of a non-solvent, such as diethyl ether. The precipitate is collected by filtration or centrifugation.

  • Washing and Drying: The collected polymer is washed repeatedly with the non-solvent to remove unreacted this compound and any byproducts. The purified quaternized polymer is then dried under vacuum to a constant weight.

Safety and Handling

This compound is a toxic and combustible liquid. It is harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention. Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.

Conclusion

This compound is a commercially accessible and highly valuable reagent for researchers in chemistry and drug development. Its unique bifunctional nature allows for its use in a wide array of applications, from the modification of advanced materials to the synthesis of critical neuroscientific research tools like kainic acid. A thorough understanding of its properties, safe handling procedures, and versatile reactivity, as outlined in this guide, will enable scientists to effectively harness the potential of this important chemical intermediate.

References

Quantum Chemical Insights into 2-Iodoethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the conformational landscape and spectroscopic properties of 2-iodoethanol, providing researchers, scientists, and drug development professionals with a comprehensive computational and experimental overview.

This technical guide delves into the quantum chemical calculations and experimental findings that elucidate the structural and energetic properties of this compound. A molecule of interest in various chemical contexts, this compound's conformational preferences, governed by a delicate interplay of steric and electronic effects, including intramolecular hydrogen bonding, are critical to understanding its reactivity and interactions. This document summarizes key quantitative data, details experimental and computational methodologies, and provides visualizations of the underlying chemical principles.

Conformational Landscape of this compound

Quantum chemical calculations and experimental gas electron diffraction studies have established that this compound primarily exists as a mixture of two main conformers: anti and gauche. The gauche conformer is the more stable of the two, a preference attributed to the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the iodine atom.[1][2]

A comprehensive computational study at the ZORA-BP86-D3(BJ)/QZ4P level of theory has identified and characterized five distinct conformers, arising from rotations around the C-C and C-O bonds. These are denoted as gg, ga, gg', ag, and aa, where the first letter refers to the I-C-C-O dihedral angle (gauche or anti) and the second to the C-C-O-H dihedral angle. The gg conformer, which facilitates the intramolecular hydrogen bond, is the global minimum on the potential energy surface.

Energetic and Geometric Parameters

The relative energies and key geometric parameters of the five conformers are summarized in the tables below. This data provides a quantitative basis for understanding the conformational preferences of this compound.

Table 1: Relative Energies of this compound Conformers

ConformerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
gg0.000.00
ga1.511.45
gg'1.681.74
ag1.151.09
aa1.251.19

Table 2: Selected Optimized Geometric Parameters of this compound Conformers

Parametergggagg'agaa
Bond Lengths (Å)
C-C1.5131.5091.5121.5201.518
C-O1.4231.4191.4191.4181.418
C-I2.1852.1902.1892.1832.184
O-H0.9750.9690.9690.9690.969
Bond Angles (˚)
∠CCO110.3111.5111.2108.2108.4
∠CCI111.4111.0111.1111.9111.8
∠COH104.9107.0107.0107.1107.1
Dihedral Angles (˚)
∠ICCO69.869.1-69.4179.8-179.9
∠CCOH59.8179.9-60.260.1180.0

Experimental Protocols

Gas Electron Diffraction (GED)

The experimental determination of the conformational composition and geometric parameters of this compound in the gas phase has been achieved using Gas Electron Diffraction (GED). This technique involves directing a beam of high-energy electrons onto a gaseous sample of the molecule. The electrons are scattered by the electrostatic potential of the molecule, creating a diffraction pattern that is dependent on the internuclear distances.

A typical GED experimental setup consists of an electron gun to produce a monochromatic electron beam, a nozzle to introduce the gaseous sample into a high-vacuum chamber, and a detector (historically a photographic plate, now often a CCD or other electronic detector) to record the diffraction pattern. The sample is typically cooled to a low temperature to reduce thermal motion. For volatile samples like this compound, the substance is heated to achieve a suitable vapor pressure. The analysis of the diffraction pattern, often aided by theoretical calculations, allows for the determination of bond lengths, bond angles, and the relative abundances of different conformers at the experimental temperature.

Computational Chemistry Methods

The theoretical data presented in this guide were obtained from Density Functional Theory (DFT) calculations. The specific methodology employed was:

  • Functional: ZORA-BP86 with Grimme's D3 dispersion correction with Becke-Johnson damping (D3(BJ)).

  • Basis Set: QZ4P (quadruple-zeta with polarization functions).

  • Software: The specific software package used for these calculations is not detailed in the source material, but common choices include Gaussian, ORCA, or ADF.

Geometry optimizations were performed for all conformers to find the minimum energy structures. Subsequent frequency calculations are necessary to confirm that these structures are true minima (no imaginary frequencies) and to obtain vibrational spectra and zero-point vibrational energies. To explore the conformational interconversion, a relaxed potential energy surface scan is typically performed by systematically varying the key dihedral angles (I-C-C-O and C-C-O-H) and calculating the energy at each point. Transition state searches are then performed to locate the saddle points on the potential energy surface that connect the different conformers.

Vibrational Spectroscopy

Figure 1: Experimental FT-IR Spectrum of this compound

(Note: An image of the FT-IR spectrum would be placed here in a full whitepaper. A general description is provided below.)

The experimental FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key features include:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. In the liquid phase, this will be dominated by intermolecular hydrogen bonding.

  • C-H stretching vibrations typically observed between 2800 and 3000 cm⁻¹.

  • A C-O stretching frequency around 1050-1150 cm⁻¹.

  • The C-I stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹.

A detailed assignment of the experimental spectrum to specific vibrational modes of the different conformers would require a comprehensive computational analysis of the vibrational frequencies.

Signaling Pathways and Logical Relationships

The conformational isomerism of this compound can be represented as a network of interconnected energy minima on a potential energy surface. The interconversion between these conformers proceeds via transition states, which represent the energy barriers to rotation around the C-C and C-O bonds.

Below is a conceptual workflow for the computational investigation of the conformational space of this compound.

G cluster_start Initial Structure Generation cluster_opt Geometry Optimization cluster_freq Vibrational Analysis cluster_analysis Conformer Analysis cluster_pes Potential Energy Surface Exploration cluster_results Final Data start Initial Guess Structures (e.g., anti and gauche) opt DFT Geometry Optimization (e.g., ZORA-BP86-D3(BJ)/QZ4P) start->opt freq Frequency Calculation opt->freq conf Identification of Stable Conformers (gg, ga, gg', ag, aa) freq->conf pes Relaxed Potential Energy Surface Scan conf->pes ts Transition State Search pes->ts results Thermodynamic and Spectroscopic Properties ts->results

Caption: Computational workflow for the conformational analysis of this compound.

The following diagram illustrates the relationship between the key conformers and the transition states that connect them on the potential energy surface.

References

Methodological & Application

Synthesis of Nitrogen-Containing Heterocycles Using 2-Iodoethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and drug development, as these scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. 2-Iodoethanol is a versatile bifunctional reagent that can serve as a key building block in the construction of various heterocyclic systems, including morpholines and piperazines. Its utility lies in its ability to introduce a hydroxyethyl (B10761427) group onto a nitrogen atom via N-alkylation, followed by an intramolecular cyclization to form the heterocyclic ring. The iodine atom, being an excellent leaving group, facilitates the initial alkylation, while the hydroxyl group provides the nucleophile for the subsequent ring-closing step.

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted morpholines and a conceptual pathway for piperazine (B1678402) derivatives, leveraging this compound as a key reagent.

Synthesis of N-Substituted Morpholines

The synthesis of N-substituted morpholines using this compound is typically achieved through a two-step process:

  • N,N-bis(2-hydroxyethyl)ation of a primary amine: The primary amine is reacted with two equivalents of this compound to form an N-substituted diethanolamine (B148213).

  • Intramolecular cyclization: The resulting diethanolamine derivative is then cyclized under acidic conditions to yield the corresponding N-substituted morpholine (B109124).

Application Note: Synthesis of N-Benzylmorpholine

This procedure outlines the synthesis of N-benzylmorpholine from benzylamine (B48309) and this compound. The initial double N-alkylation is followed by an acid-catalyzed cyclization.

Experimental Protocol: Synthesis of N-Benzyldiethanolamine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylamine (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or DMF.

  • Addition of Reagents: Add potassium carbonate (K₂CO₃) (2.5 eq) to the solution to act as a base. To this suspension, add this compound (2.2 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-benzyldiethanolamine.

Experimental Protocol: Cyclization to N-Benzylmorpholine
  • Reaction Setup: Place the purified N-benzyldiethanolamine (1.0 eq) in a round-bottom flask.

  • Acid-Catalyzed Cyclization: Add a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the diethanolamine derivative. The cyclization of N-substituted diethanolamines is an intramolecular nucleophilic substitution (SN2) reaction.[1] The reaction is typically facilitated by converting the hydroxyl group into a better leaving group, for instance, through protonation in acidic conditions.[1]

  • Reaction Conditions: Heat the mixture to a high temperature (typically 150-210 °C) to drive the dehydration and cyclization.[2] Maintain this temperature for several hours.[2]

  • Work-up and Isolation: Carefully cool the reaction mixture and neutralize it with a base (e.g., NaOH or CaO).[2] The product can then be isolated by distillation or extraction with an organic solvent, followed by purification via distillation or chromatography to yield N-benzylmorpholine. A yield of 35-50% can be expected for the cyclization of diethanolamine to morpholine.[2]

Quantitative Data Summary
PrecursorReagentsConditionsProductYield (%)
BenzylamineThis compound, K₂CO₃60-80 °C, 12-24 hN-Benzyldiethanolamine-
N-BenzyldiethanolamineConcentrated H₂SO₄ or HCl150-210 °CN-Benzylmorpholine35-50[2]

Note: The yield for the initial N-alkylation step can vary depending on the substrate and reaction conditions. The provided yield for the cyclization is based on the synthesis of the parent morpholine from diethanolamine.

Conceptual Pathway for the Synthesis of Piperazine Derivatives

A potential, though less direct, application of this compound could be in the synthesis of piperazine-2-one, a key intermediate for many piperazine derivatives. This would involve the initial reaction of an activated glycine (B1666218) equivalent with this compound, followed by amination and cyclization. For instance, 2-piperazinone can be synthesized from ethylenediamine (B42938) and chloroacetate (B1199739) or bromoacetate.[3]

Signaling Pathways and Experimental Workflows

Logical Relationship for N-Substituted Morpholine Synthesis

morpholine_synthesis cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cyclization Amine Primary Amine (R-NH2) Diethanolamine N-Substituted Diethanolamine Amine->Diethanolamine Iodoethanol This compound (I-CH2CH2-OH) Iodoethanol->Diethanolamine Base Base (e.g., K2CO3) Base->Diethanolamine Morpholine N-Substituted Morpholine Diethanolamine->Morpholine Acid Strong Acid (e.g., H2SO4) Acid->Morpholine Heat Heat Heat->Morpholine

Caption: Two-step synthesis of N-substituted morpholines.

Experimental Workflow for N-Benzylmorpholine Synthesis

experimental_workflow start Start: Benzylamine, this compound, K2CO3 in Solvent react Heat to 60-80°C Stir for 12-24h start->react workup1 Cool to RT Filter Concentrate react->workup1 purify1 Column Chromatography workup1->purify1 intermediate Isolate N-Benzyldiethanolamine purify1->intermediate cyclize Add conc. H2SO4 Heat to 150-210°C intermediate->cyclize workup2 Cool Neutralize with Base cyclize->workup2 purify2 Distillation/Extraction Purification workup2->purify2 end End: N-Benzylmorpholine purify2->end

Caption: Workflow for N-benzylmorpholine synthesis.

References

Application Notes and Protocols: 2-Iodoethanol in the Synthesis of Neuroexcitants like Kainic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoethanol is a valuable reagent in organic synthesis, particularly in the construction of complex heterocyclic scaffolds found in biologically active molecules. Its utility is highlighted in the synthesis of neuroexcitants, such as kainic acid and its analogs. Kainic acid, a potent agonist for the kainate subtype of ionotropic glutamate (B1630785) receptors, is a crucial tool in neuroscience research for modeling excitotoxicity and studying the mechanisms of neurodegenerative diseases.[1][2] The incorporation of a 2-hydroxyethyl moiety, facilitated by this compound, is a key step in the stereocontrolled synthesis of the kainoid pyrrolidine (B122466) ring system. This document provides detailed application notes and experimental protocols for the synthesis of α-kainic acid utilizing this compound, based on the work of Hodgson et al.[3][4]

Synthetic Pathway Overview

The synthesis of α-kainic acid from a 7-azabicyclo[2.2.1]heptadiene precursor involves a key tandem radical addition-homoallylic radical rearrangement reaction with this compound. This is followed by a series of transformations to elaborate the pyrrolidine ring and introduce the required carboxylic acid functionalities.

G cluster_start Starting Material cluster_reaction1 Radical Addition-Rearrangement cluster_reaction2 Oxidative Cleavage & Protection cluster_reaction3 Side Chain Introduction & Elaboration cluster_final Final Product A N-Boc-2-tosyl-7- azabicyclo[2.2.1]heptadiene B Radical Addition with This compound A->B ICH2CH2OH, (TMS)3SiH, AIBN C N-Boc-syn-7-(2-hydroxyethyl)-4-tosyl- 2-azabicyclo[2.2.1]hept-5-ene B->C D Oxidative Cleavage C->D OsO4, NMO, then NaIO4 E N-Boc-4-tosyl-3-(2-hydroxyethyl)- pyrrolidine-2-carbaldehyde (B1623420) D->E F Protection of Aldehyde E->F Ethylene glycol, p-TsOH G Protected Pyrrolidine Derivative F->G H Introduction of Isopropenyl Group G->H Isopropenylmagnesium bromide I Pyrrolidine with Isopropenyl Side Chain H->I J Oxidation of Hydroxyethyl (B10761427) Group I->J Jones Oxidation K Carboxylic Acid Intermediate J->K L Deprotection K->L Acid Hydrolysis M α-Kainic Acid L->M

Caption: Synthetic pathway for α-kainic acid.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-syn-7-(2-hydroxyethyl)-4-tosyl-2-azabicyclo[2.2.1]hept-5-ene

This protocol details the key radical addition of this compound to the starting bicyclic compound.

Materials:

  • N-Boc-2-tosyl-7-azabicyclo[2.2.1]heptadiene

  • This compound

  • Tris(trimethylsilyl)silane ((TMS)3SiH)

  • Azobisisobutyronitrile (AIBN)

  • Toluene (B28343), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of N-Boc-2-tosyl-7-azabicyclo[2.2.1]heptadiene (1.0 eq) in anhydrous toluene (0.1 M) under an argon atmosphere is added this compound (3.0 eq).

  • A solution of (TMS)3SiH (1.5 eq) and AIBN (0.2 eq) in anhydrous toluene is prepared.

  • The (TMS)3SiH and AIBN solution is added dropwise to the reaction mixture over 8 hours at 80 °C.

  • After the addition is complete, the reaction is stirred at 80 °C for an additional 2 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography (ethyl acetate/hexane gradient) to afford the title compound.

ReagentMolar Eq.Molecular Weight ( g/mol )
N-Boc-2-tosyl-7-azabicyclo[2.2.1]heptadiene1.0379.48
This compound3.0171.97
(TMS)3SiH1.5246.64
AIBN0.2164.21

Table 1: Reagents for the synthesis of N-Boc-syn-7-(2-hydroxyethyl)-4-tosyl-2-azabicyclo[2.2.1]hept-5-ene.

ProductYield (%)
N-Boc-syn-7-(2-hydroxyethyl)-4-tosyl-2-azabicyclo[2.2.1]hept-5-ene72

Table 2: Yield of the radical addition-rearrangement product.

Protocol 2: Conversion to α-Kainic Acid

This protocol outlines the subsequent steps to transform the product from Protocol 1 into α-kainic acid.

Materials:

  • N-Boc-syn-7-(2-hydroxyethyl)-4-tosyl-2-azabicyclo[2.2.1]hept-5-ene

  • Osmium tetroxide (OsO4)

  • N-Methylmorpholine N-oxide (NMO)

  • Sodium periodate (B1199274) (NaIO4)

  • Jones reagent (CrO3 in H2SO4)

  • Isopropenylmagnesium bromide

  • Hydrochloric acid (HCl)

  • Standard glassware for organic synthesis

Procedure:

  • Oxidative Cleavage: The product from Protocol 1 (1.0 eq) is treated with a catalytic amount of OsO4 and NMO (2.2 eq) in a mixture of acetone (B3395972) and water to afford the corresponding diol. Subsequent treatment with NaIO4 (3.0 eq) cleaves the double bond to yield the pyrrolidine-2-carbaldehyde derivative.

  • Isopropenylation: The aldehyde is reacted with isopropenylmagnesium bromide (1.5 eq) in THF at -78 °C to introduce the isopropenyl side chain.

  • Oxidation and Deprotection: The resulting secondary alcohol is oxidized to the corresponding carboxylic acid using Jones reagent. Finally, the Boc protecting group and any other protecting groups are removed under acidic conditions (e.g., 6 M HCl, reflux) to yield α-kainic acid.

  • Purification: The final product is purified by ion-exchange chromatography.

Intermediate/ProductKey Reagents
Pyrrolidine-2-carbaldehyde derivativeOsO4, NMO, NaIO4
Pyrrolidine with isopropenyl and hydroxyethyl side chainsIsopropenylmagnesium bromide
α-Kainic AcidJones reagent, HCl

Table 3: Key transformation steps and reagents for the conversion to α-kainic acid.

Mechanism of Neuroexcitation by Kainic Acid

Kainic acid exerts its neuroexcitatory effects by acting as a potent agonist at kainate receptors, a subtype of ionotropic glutamate receptors.[1][2] Activation of these receptors leads to the influx of Na+ and Ca2+ ions, causing neuronal depolarization.[5] This initial depolarization can trigger a cascade of downstream events, including the activation of voltage-gated calcium channels, leading to a further increase in intracellular calcium concentration. The excessive intracellular calcium is a key mediator of excitotoxicity, activating various enzymes such as proteases, phospholipases, and endonucleases, which contribute to neuronal damage and apoptosis.[1] Furthermore, the overstimulation of kainate receptors can lead to the generation of reactive oxygen species (ROS) and mitochondrial dysfunction, exacerbating the neurotoxic effects.[1][5]

G cluster_receptor Receptor Activation cluster_ion_influx Ion Influx & Depolarization cluster_downstream Downstream Signaling & Excitotoxicity kainic_acid Kainic Acid kainate_receptor Kainate Receptor (Ionotropic Glutamate Receptor) kainic_acid->kainate_receptor Binds to ion_channel Ion Channel Opening kainate_receptor->ion_channel Activates na_influx Na+ Influx ion_channel->na_influx ca_influx Ca2+ Influx ion_channel->ca_influx depolarization Neuronal Depolarization na_influx->depolarization ca_increase ↑↑ Intracellular [Ca2+] ca_influx->ca_increase Contributes to vgcc Voltage-Gated Ca2+ Channel Activation depolarization->vgcc Activates vgcc->ca_increase Further increases enzyme_activation Enzyme Activation (Proteases, Phospholipases, Endonucleases) ca_increase->enzyme_activation Activates ros Reactive Oxygen Species (ROS) Generation ca_increase->ros Promotes mito_dysfunction Mitochondrial Dysfunction ca_increase->mito_dysfunction Induces apoptosis Neuronal Damage & Apoptosis enzyme_activation->apoptosis ros->apoptosis mito_dysfunction->apoptosis

Caption: Kainic acid neuroexcitatory signaling pathway.

Conclusion

The synthetic route to α-kainic acid employing this compound in a key radical cyclization reaction provides an effective method for the construction of this important neuroexcitant. The detailed protocols and understanding of the underlying neuroexcitatory mechanisms are essential for researchers in medicinal chemistry and neuroscience. These application notes serve as a comprehensive guide for the synthesis and understanding of the biological activity of kainic acid and related compounds.

References

Application Notes and Protocols for Polymer Functionalization with 2-Iodoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of hydroxyl-containing polymers with 2-iodoethanol. This modification introduces a reactive iodo-group, paving the way for a multitude of subsequent chemical transformations and the development of advanced materials for various applications, including drug delivery, bio-imaging, and functional coatings.

Introduction to this compound Functionalization

The introduction of an iodoethyl ether moiety onto a polymer backbone is a versatile strategy for creating functional materials. The primary hydroxyl group of this compound allows for its attachment to polymers via etherification, while the terminal iodide serves as an excellent leaving group for subsequent nucleophilic substitution reactions. This dual functionality makes this compound an attractive reagent for polymer modification.

The most common and direct method for attaching this compound to hydroxyl-containing polymers is the Williamson ether synthesis . This reaction involves the deprotonation of the polymer's hydroxyl groups to form alkoxides, which then act as nucleophiles, attacking the electrophilic carbon of this compound and displacing the iodide. However, in the context of attaching this compound, the reaction is an etherification where the polymer's hydroxyl groups are converted to alkoxides that then react with the primary alkyl iodide of this compound.

Key Applications of this compound Functionalized Polymers

The introduction of the iodoethyl group opens up a wide range of possibilities for further functionalization, leading to materials with tailored properties for specific applications.

  • Drug Delivery: The iodide can be substituted with various drug molecules, targeting ligands, or imaging agents. The resulting polymer-drug conjugates can offer improved solubility, controlled release, and targeted delivery.

  • Biomaterials and Tissue Engineering: Iodo-functionalized polymers can be used to create scaffolds and hydrogels. The reactive sites allow for the covalent attachment of bioactive molecules, such as peptides and growth factors, to promote cell adhesion and tissue regeneration.

  • Antimicrobial Surfaces: Polymers functionalized with iodine can exhibit antimicrobial properties. Povidone-iodine, a well-known antiseptic, is a complex of iodine with polyvinylpyrrolidone.[1][2] Similarly, covalently bound iodine can impart antimicrobial activity to various polymer surfaces.[1]

  • Radiopaque Materials: The high atomic number of iodine makes it an excellent X-ray attenuating agent. Incorporating iodine into polymers can render them visible under X-ray imaging, which is beneficial for monitoring the in vivo fate of implantable medical devices.[3]

Experimental Protocols

This section provides detailed protocols for the functionalization of common hydroxyl-containing polymers with this compound via the Williamson ether synthesis.

General Considerations
  • Safety: this compound is a toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

  • Anhydrous Conditions: The Williamson ether synthesis is sensitive to water, which can consume the base and protonate the alkoxide intermediates. Therefore, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Base and Solvent: The choice of base and solvent is critical for the success of the reaction. Strong bases like sodium hydride (NaH) are effective for deprotonating the hydroxyl groups of most alcohols.[4] For polymers that are soluble in aprotic polar solvents, combinations like NaH in dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used. For polysaccharides that might be sensitive to very strong bases, a milder base like sodium hydroxide (B78521) (NaOH) in a suitable solvent system can be employed.[3]

Protocol 1: Functionalization of Poly(vinyl alcohol) (PVA)

This protocol describes the introduction of 2-iodoethyl ether groups onto a poly(vinyl alcohol) backbone.

Materials:

  • Poly(vinyl alcohol) (PVA), Mw 146,000-186,000 g/mol

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Methanol

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • Dissolution of PVA: Dissolve 1.0 g of PVA in 50 mL of anhydrous DMF in a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet. Heat the mixture to 80 °C to ensure complete dissolution and then cool to room temperature.

  • Deprotonation: Under a nitrogen atmosphere, carefully add 0.27 g (a 1.5-fold molar excess relative to the PVA hydroxyl groups) of sodium hydride to the PVA solution in small portions. Stir the mixture at room temperature for 2 hours to allow for the formation of the alkoxide.

  • Etherification: Add 3.9 g (a 5-fold molar excess) of this compound dropwise to the reaction mixture. Heat the reaction to 60 °C and stir for 24 hours under a nitrogen atmosphere.

  • Quenching and Precipitation: Cool the reaction mixture to room temperature and quench the excess NaH by slowly adding 5 mL of methanol. Precipitate the functionalized polymer by pouring the solution into 500 mL of diethyl ether.

  • Purification: Collect the precipitate by filtration and wash it thoroughly with diethyl ether. Redissolve the polymer in a minimal amount of deionized water and dialyze against deionized water for 3 days, changing the water twice a day, to remove unreacted reagents and salts.

  • Drying: Lyophilize the dialyzed solution to obtain the 2-iodoethoxy-functionalized PVA as a white to pale yellow solid.

Characterization:

  • FTIR: The successful functionalization can be confirmed by the appearance of new peaks corresponding to the C-O-C ether linkage (~1100 cm⁻¹) and the C-I bond (~500-600 cm⁻¹), and a decrease in the intensity of the broad -OH stretching band (~3300 cm⁻¹).

  • ¹H NMR: In D₂O, new signals corresponding to the methylene (B1212753) protons of the iodoethyl group (-O-CH ₂-CH ₂-I) will appear around 3.3-3.8 ppm.

  • Quantitative Analysis: The degree of substitution (DS), which is the percentage of hydroxyl groups that have been functionalized, can be determined by ¹H NMR spectroscopy by comparing the integration of the polymer backbone protons to the new protons from the iodoethyl group. Alternatively, the iodine content can be determined by elemental analysis or titration methods.[5]

Protocol 2: Functionalization of Cellulose (B213188)

This protocol outlines the etherification of cellulose with this compound. Due to the semi-crystalline nature and poor solubility of cellulose, a pretreatment step is often necessary to improve reactivity.

Materials:

Procedure:

  • Cellulose Activation: Prepare a NaOH/Urea aqueous solution by dissolving 7 g of NaOH and 12 g of urea in 81 mL of deionized water. Disperse 2.0 g of microcrystalline cellulose in this solution and stir vigorously at room temperature for 1 hour to activate the cellulose.

  • Etherification: Add 10.6 g (a 10-fold molar excess relative to the anhydroglucose (B10753087) units) of this compound to the activated cellulose suspension. Heat the reaction mixture to 70 °C and stir for 8 hours.

  • Neutralization and Washing: Cool the reaction mixture to room temperature and neutralize it with a 1 M HCl solution. Filter the solid product and wash it extensively with deionized water until the filtrate is neutral.

  • Purification: Further purify the product by washing with ethanol and then isopropanol to remove any unreacted this compound and by-products.

  • Drying: Dry the 2-iodoethoxy-functionalized cellulose in a vacuum oven at 50 °C to a constant weight.

Characterization:

  • FTIR: Similar to functionalized PVA, look for the appearance of the ether linkage and C-I bond vibrations and a decrease in the -OH band intensity.

  • Solid-State ¹³C NMR: Solid-state NMR can be used to identify the new carbon signals from the 2-iodoethyl ether group.

  • Elemental Analysis: Determine the iodine content to calculate the degree of substitution.

Data Presentation

The following tables summarize typical quantitative data obtained from polymer functionalization reactions with this compound.

Table 1: Reaction Conditions and Outcomes for Polymer Functionalization with this compound

Polymer BackboneBaseSolventTemperature (°C)Time (h)Molar Ratio (OH:Base:this compound)Degree of Substitution (%)Yield (%)Reference
Poly(vinyl alcohol)NaHDMF60241 : 1.5 : 55 - 25> 80Adapted from[3]
CelluloseNaOHWater/Urea7081 : 10 : 1010 - 40> 90Adapted from[6]
DextranNaOHDMSO50121 : 3 : 615 - 50> 85Adapted from[2]

Table 2: Spectroscopic Characterization Data for 2-Iodoethoxy-Functionalized Polymers

PolymerFTIR Characteristic Peaks (cm⁻¹)¹H NMR Chemical Shifts (ppm in D₂O)
PVA-Iodo ~3300 (broad, decreased -OH), ~2920 (C-H), ~1100 (C-O-C), ~550 (C-I)1.5-1.7 (PVA backbone -CH₂-), 3.8-4.1 (PVA backbone -CH-), 3.3-3.5 (-CH₂-I), 3.6-3.8 (-O-CH₂-)
Cellulose-Iodo ~3400 (broad, decreased -OH), ~2900 (C-H), ~1050 (C-O-C of cellulose), ~1120 (new C-O-C), ~560 (C-I)N/A (requires solid-state NMR)
Dextran-Iodo ~3350 (broad, decreased -OH), ~2930 (C-H), ~1020 (C-O-C of dextran), ~1110 (new C-O-C), ~555 (C-I)3.4-4.0 (Dextran protons), 3.3 (-CH₂-I), 3.7 (-O-CH₂-)

Visualizations

Reaction Scheme

Williamson_Ether_Synthesis cluster_0 Polymer Functionalization with this compound Polymer_OH Polymer-OH Polymer_O_minus Polymer-O⁻ Polymer_OH->Polymer_O_minus Deprotonation Base Base (e.g., NaH, NaOH) Iodoethanol I-CH2-CH2-OH Functionalized_Polymer Polymer-O-CH2-CH2-I Polymer_O_minus->Functionalized_Polymer SN2 Attack Byproduct Base-H⁺ + I⁻

Caption: Williamson ether synthesis for polymer functionalization.

Experimental Workflow

Experimental_Workflow Start Start: Hydroxyl-Containing Polymer Dissolution 1. Polymer Dissolution (Anhydrous Solvent) Start->Dissolution Deprotonation 2. Deprotonation (Add Base under Inert Atmosphere) Dissolution->Deprotonation Reaction 3. Etherification (Add this compound, Heat) Deprotonation->Reaction Quench 4. Quenching (e.g., with Methanol) Reaction->Quench Precipitation 5. Precipitation (in non-solvent like Diethyl Ether) Quench->Precipitation Purification 6. Purification (Filtration, Washing, Dialysis) Precipitation->Purification Drying 7. Drying (Lyophilization or Vacuum Oven) Purification->Drying Characterization 8. Characterization (FTIR, NMR, Elemental Analysis) Drying->Characterization End End: 2-Iodoethoxy-Functionalized Polymer Characterization->End

Caption: General workflow for this compound functionalization.

Signaling Pathway for Drug Delivery Application

Drug_Delivery_Pathway cluster_0 Drug Delivery Cascade Functionalized_Polymer Iodo-Functionalized Polymer Drug_Conjugation Drug Conjugation (Nucleophilic Substitution of Iodide) Functionalized_Polymer->Drug_Conjugation Polymer_Drug_Conjugate Polymer-Drug Conjugate Drug_Conjugation->Polymer_Drug_Conjugate Formulation Formulation into Nanoparticles Polymer_Drug_Conjugate->Formulation Nanoparticles Drug-Loaded Nanoparticles Formulation->Nanoparticles Administration Systemic Administration Nanoparticles->Administration Circulation Bloodstream Circulation Administration->Circulation Targeting Targeted Accumulation (e.g., EPR effect in tumors) Circulation->Targeting Cellular_Uptake Cellular Uptake (Endocytosis) Targeting->Cellular_Uptake Drug_Release Intracellular Drug Release (e.g., pH or enzyme-triggered) Cellular_Uptake->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Pathway for iodo-functionalized polymer-based drug delivery.

References

Application Notes and Protocols for the Alkylation of Amines with 2-Iodoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a wide array of biologically active molecules, pharmaceuticals, and functional materials. The introduction of a 2-hydroxyethyl group via alkylation with 2-haloethanols is a common strategy to enhance the hydrophilicity and modulate the pharmacological properties of lead compounds. 2-Iodoethanol is a reactive alkylating agent for this purpose due to the excellent leaving group ability of the iodide ion. However, a significant challenge in the alkylation of primary and secondary amines is controlling the degree of alkylation to prevent the formation of undesired over-alkylated products, such as tertiary amines and quaternary ammonium (B1175870) salts from primary amines.[1] This document provides detailed protocols for the mono-N-alkylation of primary and secondary amines with this compound, focusing on reaction conditions that favor the desired product, along with methods for purification and characterization.

Core Concepts and Reaction Mechanism

The alkylation of an amine with this compound proceeds via a nucleophilic substitution reaction (typically SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bonded to the iodine, displacing the iodide ion. A subsequent deprotonation step by a base yields the N-(2-hydroxyethyl)ated amine.

To favor mono-alkylation and prevent subsequent reactions of the product amine, several strategies can be employed. Using a molar excess of the starting amine can statistically favor the mono-alkylated product. Alternatively, employing a suitable base to neutralize the hydrogen iodide formed during the reaction is crucial to maintain the nucleophilicity of the starting amine.[2] The choice of solvent and reaction temperature also plays a significant role in controlling the reaction rate and selectivity.

Experimental Protocols

This section details the experimental procedures for the N-alkylation of a primary aromatic amine (aniline) and a secondary cyclic amine (piperidine) with this compound.

Protocol 1: Synthesis of N-(2-Hydroxyethyl)aniline

This protocol is adapted from a similar synthesis using a different halo-alcohol and provides a general framework for the reaction of anilines.[3]

Materials:

  • Aniline (B41778)

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Eluent for column chromatography (e.g., Hexane (B92381)/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (2.0 equivalents), sodium bicarbonate (2.2 equivalents), and water.

  • Addition of Alkylating Agent: While stirring, add this compound (1.0 equivalent) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 3-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude N-(2-hydroxyethyl)aniline by flash column chromatography on silica gel. The appropriate eluent system can be determined by TLC analysis, often a mixture of hexane and ethyl acetate.[4][5]

Data Presentation:

Reactant/ProductMolar RatioMolecular Weight ( g/mol )Amount (g)MolesYield (%)
Aniline2.093.139.310.1-
This compound1.0171.978.600.05-
N-(2-Hydroxyethyl)aniline-137.18--60-75 (Typical)

Note: The yield is an estimated range based on similar reactions and may vary depending on the precise reaction conditions and purification efficiency.

Protocol 2: Synthesis of N-(2-Hydroxyethyl)piperidine

This protocol provides a general method for the alkylation of a secondary amine with an alkyl iodide.[6]

Materials:

  • Piperidine (B6355638)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Syringe pump (optional, for slow addition)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., Dichloromethane/Methanol mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add piperidine (1.2 equivalents), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: Add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile to the stirred piperidine solution. For better control of the reaction and to minimize side reactions, the addition can be performed slowly using a syringe pump.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC. If the reaction is slow, gentle heating (e.g., to 40-50°C) can be applied.

  • Work-up:

    • After the reaction is complete, filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-(2-hydroxyethyl)piperidine by flash column chromatography on silica gel. A common eluent system for purifying amines is a mixture of dichloromethane and methanol, sometimes with a small amount of triethylamine (B128534) (e.g., 1%) to prevent streaking on the column.[4][7]

Data Presentation:

Reactant/ProductMolar RatioMolecular Weight ( g/mol )Amount (g)MolesYield (%)
Piperidine1.285.155.110.06-
This compound1.0171.978.600.05-
N-(2-Hydroxyethyl)piperidine-129.20--70-85 (Typical)

Note: The yield is an estimated range based on similar reactions and may vary depending on the precise reaction conditions and purification efficiency.

Visualizations

Experimental Workflow

experimental_workflow reagents Amine, this compound, Base, Solvent reaction Reaction (Stirring, Heating/Reflux) reagents->reaction 1. Mixing workup Aqueous Work-up (Extraction, Washing, Drying) reaction->workup 2. Quenching & Extraction purification Purification (Column Chromatography) workup->purification 3. Isolation of Crude Product product Pure N-(2-Hydroxyethyl)amine purification->product 4. Isolation of Pure Product

Caption: General experimental workflow for the alkylation of amines with this compound.

Reaction Signaling Pathway

reaction_pathway amine Amine (R-NH₂ or R₂NH) transition_state SN2 Transition State amine->transition_state iodoethanol This compound (I-CH₂CH₂-OH) iodoethanol->transition_state intermediate Protonated Product [R-NH(₂⁺)-CH₂CH₂-OH]I⁻ or [R₂NH(⁺)-CH₂CH₂-OH]I⁻ transition_state->intermediate Nucleophilic Attack product N-(2-Hydroxyethyl)amine (R-NH-CH₂CH₂-OH or R₂N-CH₂CH₂-OH) intermediate->product salt Salt (e.g., NaI, KI, H₂O, CO₂) intermediate->salt base Base (e.g., NaHCO₃, K₂CO₃) base->product Deprotonation base->salt

Caption: Reaction pathway for the N-alkylation of an amine with this compound.

References

Application Notes and Protocols for Cyclization Reactions Involving 2-Iodoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of cyclization reactions involving 2-iodoethanol, a versatile bifunctional molecule. The protocols outlined below are valuable for the synthesis of various heterocyclic compounds, which are key structural motifs in many pharmaceuticals and biologically active molecules.

Introduction

This compound (ICH₂CH₂OH) is a valuable reagent in organic synthesis, featuring a reactive hydroxyl group and a labile carbon-iodine bond. This dual functionality allows for its participation in a variety of chemical transformations, including intramolecular cyclization reactions to form important heterocyclic structures such as morpholines, piperazines, and dioxanes. These reactions often proceed via an initial nucleophilic substitution to introduce a 2-hydroxyethyl moiety, followed by an intramolecular Williamson ether synthesis or a related cyclization.

I. Synthesis of N-Substituted Morpholines

The synthesis of N-substituted morpholines is a crucial transformation in medicinal chemistry, as the morpholine (B109124) scaffold is present in numerous approved drugs. A common strategy involves the N-alkylation of a primary amine with a 2-haloethanol, followed by a second N-alkylation with another 2-haloethanol and subsequent intramolecular cyclization. While direct double alkylation with this compound can be challenging, a stepwise approach is often employed.

A. Two-Step Synthesis of N-Aryl- and N-Alkylmorpholines

A general and efficient method for the synthesis of N-substituted morpholines involves the initial reaction of a primary amine with an epoxide to form an amino alcohol, which is then followed by a cyclization step. Although not directly using this compound in the first step, the principles are highly relevant for understanding the subsequent cyclization which is analogous to reactions involving this compound.

A more direct, albeit less commonly detailed, approach involves the reaction of a primary amine with two equivalents of a 2-haloethanol. The following protocol is a representative example of how this compound could be employed in such a synthesis, based on analogous reactions with other 2-haloethanols.

Reaction Scheme:

R_NH2 R-NH₂ (Primary Amine) Two_Iodoethanol + 2 ICH₂CH₂OH Intermediate → [R-N(CH₂CH₂OH)₂] Base → (Base) Morpholine → N-R-Morpholine

Figure 1: General scheme for N-substituted morpholine synthesis.

Experimental Protocol: Synthesis of N-Phenylmorpholine

This protocol describes the synthesis of N-phenylmorpholine from aniline (B41778) and this compound.

  • Step 1: N,N-bis(2-hydroxyethyl)aniline formation:

    • To a solution of aniline (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.5 eq).

    • Add this compound (2.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed.

    • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N,N-bis(2-hydroxyethyl)aniline.

  • Step 2: Intramolecular Cyclization:

    • Dissolve the crude N,N-bis(2-hydroxyethyl)aniline in a high-boiling point solvent like toluene.

    • Add a strong acid catalyst, such as p-toluenesulfonic acid (catalytic amount).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or distillation to yield N-phenylmorpholine.

Reactant 1Reactant 2ProductBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineThis compound (2.2 eq)N-PhenylmorpholineK₂CO₃ / p-TSADMF / Toluene80-11012-2460-75 (overall)

Table 1: Representative conditions for the synthesis of N-phenylmorpholine.

II. Synthesis of 1,4-Dioxane (B91453) Derivatives

1,4-Dioxane and its derivatives are important solvents and building blocks in organic synthesis. A classical approach to symmetrical dioxanes is the acid-catalyzed dimerization of ethylene (B1197577) glycol. A variation of the Williamson ether synthesis using this compound can also be employed.

A. Intramolecular Cyclization of 2-(2-Iodoethoxy)ethanol

The synthesis of the parent 1,4-dioxane can be achieved through the base-mediated intramolecular cyclization of 2-(2-iodoethoxy)ethanol.

Reaction Scheme:

Starting_Material ICH₂CH₂OCH₂CH₂OH Base → (Base) Dioxane → 1,4-Dioxane

Figure 2: Cyclization to form 1,4-dioxane.

Experimental Protocol: Synthesis of 1,4-Dioxane

  • Preparation of 2-(2-Iodoethoxy)ethanol:

    • This intermediate can be prepared from diethylene glycol by selective tosylation of one hydroxyl group followed by nucleophilic substitution with iodide, or by other established methods.

  • Cyclization:

    • Dissolve 2-(2-iodoethoxy)ethanol (1.0 eq) in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO).

    • Add a strong base, such as sodium hydride (1.1 eq), portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

    • Carefully quench the reaction with water.

    • Extract the 1,4-dioxane with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer and carefully remove the solvent by distillation to obtain 1,4-dioxane.

ReactantProductBaseSolventTemperature (°C)Time (h)Yield (%)
2-(2-Iodoethoxy)ethanol1,4-DioxaneNaHTHF0 to RT2-4>80

Table 2: Conditions for the synthesis of 1,4-dioxane via intramolecular cyclization.

III. Synthesis of N,N'-Disubstituted Piperazines

Piperazine (B1678402) and its derivatives are another class of heterocycles with significant importance in the pharmaceutical industry. A common synthetic route involves the cyclization of N,N'-disubstituted ethylenediamine (B42938) derivatives.

A. Cyclization of N,N'-bis(2-hydroxyethyl) Intermediates

This approach involves the initial synthesis of an N,N'-bis(2-hydroxyethyl) diamine derivative, which then undergoes a double intramolecular cyclization.

Reaction Scheme:

R_NH_NH_R R-NH-CH₂CH₂-NH-R Two_Iodoethanol + 2 ICH₂CH₂OH Intermediate → [R-N(CH₂CH₂OH)CH₂CH₂N(CH₂CH₂OH)-R] Acid → (Acid, Heat) Piperazine → N,N'-R₂-Piperazine

Figure 3: General scheme for N,N'-disubstituted piperazine synthesis.

Experimental Protocol: Synthesis of N,N'-Dibenzylpiperazine

  • Step 1: Synthesis of N,N'-Dibenzyl-N,N'-bis(2-hydroxyethyl)ethylenediamine:

    • To a solution of N,N'-dibenzylethylenediamine (1.0 eq) in an appropriate solvent (e.g., acetonitrile), add a base such as potassium carbonate (2.5 eq).

    • Add this compound (2.2 eq) and heat the mixture to reflux.

    • Monitor the reaction by TLC. After completion, cool the reaction, filter the inorganic salts, and concentrate the filtrate.

    • Purify the crude product if necessary.

  • Step 2: Double Intramolecular Cyclization:

    • Treat the N,N'-dibenzyl-N,N'-bis(2-hydroxyethyl)ethylenediamine with a dehydrating agent like concentrated sulfuric acid or by heating with a catalytic amount of a strong acid in a high-boiling solvent.

    • The reaction conditions need to be carefully controlled to favor the desired 6-membered ring formation.

    • After the reaction is complete, neutralize the acid and extract the product.

    • Purify the N,N'-dibenzylpiperazine by crystallization or column chromatography.

Reactant 1Reactant 2ProductBase/AcidSolventTemperature (°C)Time (h)Yield (%)
N,N'-DibenzylethylenediamineThis compound (2.2 eq)N,N'-DibenzylpiperazineK₂CO₃ / H₂SO₄Acetonitrile / Toluene80-12018-3650-65 (overall)

Table 3: Representative conditions for the synthesis of N,N'-dibenzylpiperazine.

Logical Workflow for Heterocycle Synthesis using this compound

The following diagram illustrates the general workflow for utilizing this compound in the synthesis of the heterocycles discussed.

workflow start Start with Nucleophile (Amine or Diol) alkylation Nucleophilic Substitution (N- or O-alkylation) start->alkylation iodoethanol This compound (ICH₂CH₂OH) iodoethanol->alkylation intermediate Formation of Hydroxyethyl Intermediate alkylation->intermediate base_acid Add Base or Acid Catalyst intermediate->base_acid cyclization Intramolecular Cyclization (Williamson Ether Synthesis or Dehydration) base_acid->cyclization product Heterocyclic Product (Morpholine, Dioxane, Piperazine) cyclization->product purification Purification (Chromatography/Distillation) product->purification final_product Final Pure Product purification->final_product

Figure 4: General workflow for heterocycle synthesis.

Conclusion

This compound serves as a valuable C2 building block for the synthesis of various saturated heterocycles. The methodologies presented, primarily based on the Williamson ether synthesis and acid-catalyzed dehydrations, offer versatile routes to N-substituted morpholines, 1,4-dioxanes, and N,N'-disubstituted piperazines. These protocols provide a foundation for researchers and drug development professionals to construct complex molecular architectures incorporating these important heterocyclic motifs. The choice of base, solvent, and reaction temperature are critical parameters that need to be optimized for specific substrates to achieve high yields and purity.

2-Iodoethanol: A Versatile Reagent for Hydroxyethylation in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodoethanol is a highly effective reagent for the introduction of the hydroxyethyl (B10761427) group (-CH₂CH₂OH) onto a variety of nucleophilic substrates, including phenols, amines, and thiols. This process, known as hydroxyethylation, is a valuable transformation in organic synthesis and is frequently employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the iodine atom makes this compound a more reactive electrophile compared to its chloro- or bromo- analogs, often allowing for milder reaction conditions and improved yields. This document provides detailed protocols for O-, N-, and S-hydroxyethylation using this compound, along with quantitative data and safety information.

Introduction

The hydroxyethyl moiety is a common structural motif in a wide range of biologically active molecules and functional materials. Its introduction can modulate polarity, solubility, and pharmacokinetic properties of a parent molecule. This compound serves as a practical and reactive source of the hydroxyethyl group. The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, making the iodine a better leaving group in nucleophilic substitution reactions. This increased reactivity allows for the hydroxyethylation of less reactive nucleophiles and can lead to shorter reaction times and higher efficiencies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₂H₅IO
Molecular Weight 171.97 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 85 °C at 25 mmHg
Density 2.205 g/mL at 25 °C
Refractive Index n20/D 1.572
Solubility Soluble in water

Applications in Hydroxyethylation

This compound is a versatile reagent for the hydroxyethylation of various heteroatom nucleophiles. The general reaction scheme involves the nucleophilic attack of a substrate on the electrophilic carbon of this compound, with the subsequent displacement of the iodide leaving group.

O-Hydroxyethylation of Phenols (Williamson Ether Synthesis)

The reaction of phenols with this compound under basic conditions, a variation of the Williamson ether synthesis, provides a straightforward route to aryl hydroxyethyl ethers.

Reaction Pathway: O-Hydroxyethylation

O_Hydroxyethylation Ar-OH Phenol Ar-O- Phenoxide Ar-OH->Ar-O- Deprotonation Base Base (e.g., K₂CO₃, NaH) H-Base+ Protonated Base Base->H-Base+ Base->Ar-O- I-CH2CH2-OH This compound Ar-O-CH2CH2-OH Aryl Hydroxyethyl Ether I-CH2CH2-OH->Ar-O-CH2CH2-OH Salt Salt (e.g., KI, NaI) I-CH2CH2-OH->Salt I⁻ displaced Ar-O-->Ar-O-CH2CH2-OH SN2 Attack

Caption: General workflow for O-hydroxyethylation of phenols.

Experimental Protocol: Synthesis of 2-(p-Tolyloxy)ethanol

  • Materials:

    • p-Cresol (B1678582)

    • This compound

    • Potassium Carbonate (K₂CO₃)

    • Acetone

    • Diethyl ether

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • To a solution of p-cresol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Add this compound (1.2 eq) to the mixture.

    • Reflux the reaction mixture for 24 hours.

    • After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2-(p-tolyloxy)ethanol.

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium Phenolate-Water70781[1]
p-CresolK₂CO₃AcetoneReflux24High
N-Hydroxyethylation of Amines

This compound readily reacts with primary and secondary amines to yield N-hydroxyethylated products. The reaction typically proceeds under mild conditions, often without the need for a strong base.

Reaction Pathway: N-Hydroxyethylation

N_Hydroxyethylation R2NH Amine (Primary or Secondary) R2N-CH2CH2-OH N-Hydroxyethyl Amine R2NH->R2N-CH2CH2-OH SN2 Attack I-CH2CH2-OH This compound I-CH2CH2-OH->R2N-CH2CH2-OH HI Hydrogen Iodide I-CH2CH2-OH->HI I⁻ displaced

Caption: General workflow for N-hydroxyethylation of amines.

Experimental Protocol: Synthesis of 1-(2-Hydroxyethyl)piperidine

  • Materials:

  • Procedure:

    • To a solution of piperidine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

    • Add this compound (1.1 eq) to the mixture.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give 1-(2-hydroxyethyl)piperidine.

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK₂CO₃AcetonitrileRoom Temp.12High
S-Hydroxyethylation of Thiols

Thiols are excellent nucleophiles and react efficiently with this compound in the presence of a base to form hydroxyethyl thioethers.

Reaction Pathway: S-Hydroxyethylation

S_Hydroxyethylation R-SH Thiol R-S- Thiolate R-SH->R-S- Deprotonation Base Base (e.g., K₂CO₃) H-Base+ Protonated Base Base->H-Base+ Base->R-S- I-CH2CH2-OH This compound R-S-CH2CH2-OH Hydroxyethyl Thioether I-CH2CH2-OH->R-S-CH2CH2-OH Salt Salt (e.g., KI) I-CH2CH2-OH->Salt I⁻ displaced R-S-->R-S-CH2CH2-OH SN2 Attack

Caption: General workflow for S-hydroxyethylation of thiols.

Experimental Protocol: Synthesis of 2-(p-Tolylthio)ethanol

  • Materials:

    • p-Thiocresol

    • This compound

    • Potassium Carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of p-thiocresol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Add this compound (1.1 eq) to the mixture.

    • Stir the reaction mixture at 50 °C for 6 hours.

    • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-(p-tolylthio)ethanol.

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
p-ThiocresolK₂CO₃DMF506High

Application in Drug Development

The hydroxyethylation of molecules is a critical step in the synthesis of numerous pharmaceutical compounds. For example, the introduction of a hydroxyethyl group can be a key step in the synthesis of intermediates for drugs like Olanzapine, an atypical antipsychotic. While specific proprietary process details may vary, the fundamental reactions of N- and O-hydroxyethylation are often employed.

Safety and Handling

This compound is a toxic and combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Inhalation: Avoid inhaling vapors.

  • Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat and ignition sources. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and reactive reagent for the introduction of the hydroxyethyl group in a variety of organic transformations. Its enhanced reactivity compared to other 2-haloethanols makes it a preferred choice for many synthetic applications in research and drug development. By following the provided protocols and adhering to safety guidelines, researchers can effectively utilize this compound to synthesize a wide range of hydroxyethylated compounds.

References

Application Notes and Protocols: The Role of 2-Iodoethanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoethanol is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of pharmaceutical intermediates.[1][2] Its structure, featuring both a reactive iodine atom and a hydroxyl group, allows for a range of chemical transformations, making it an important reagent in the construction of more complex drug precursors. The iodine atom, being an excellent leaving group, facilitates nucleophilic substitution reactions, while the hydroxyl group can be involved in etherification, esterification, or can be a precursor for other functional groups.

This document provides detailed application notes and experimental protocols for key reactions involving this compound in the synthesis of pharmaceutical intermediates, specifically focusing on O-alkylation of phenols and N-alkylation of anilines. These reactions lead to the formation of 2-(aryloxy)ethanols and 2-(arylamino)ethanols, respectively, which are important scaffolds in various pharmaceutically active compounds. Additionally, a relevant biological signaling pathway where such intermediates play a crucial role is illustrated.

O-Alkylation of Phenols: Synthesis of 2-(Aryloxy)ethanol Intermediates

The O-alkylation of phenols with this compound is a fundamental method for the synthesis of 2-(aryloxy)ethanols. These intermediates are precursors to a variety of pharmaceuticals, including beta-blockers, which are used to manage cardiovascular diseases.[3][4][5] The reaction proceeds via a Williamson ether synthesis mechanism, where a phenoxide ion, generated by a base, acts as a nucleophile and displaces the iodide from this compound.[6]

Data Presentation: O-Alkylation of Various Phenols

The following table summarizes the yields for the O-alkylation of various substituted phenols with a 2-haloethanol (using 2-chloroethanol (B45725) as a proxy, as it follows the same reaction principle but is generally less reactive than this compound). The use of this compound is expected to result in similar or higher yields and potentially shorter reaction times under the same conditions due to the better leaving group ability of iodide.

EntryPhenol DerivativeProductYield (%)
1Phenol2-Phenoxyethanol95
24-Methylphenol2-(p-Tolyloxy)ethanol99
34-Methoxyphenol (B1676288)2-(4-Methoxyphenoxy)ethanol98
44-Chlorophenol2-(4-Chlorophenoxy)ethanol92
54-Nitrophenol2-(4-Nitrophenoxy)ethanol85
62-Methylphenol2-(o-Tolyloxy)ethanol90

Data adapted from reactions with 2-chloroethanol, which provide a strong indication of expected outcomes with this compound.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenoxy)ethanol

This protocol details the O-alkylation of 4-methoxyphenol with this compound.

Materials:

  • 4-Methoxyphenol

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-methoxyphenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the mixture at 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 2-(4-methoxyphenoxy)ethanol.

Visualization: O-Alkylation Workflow

O_Alkylation_Workflow start Start Materials: - 4-Methoxyphenol - this compound - K₂CO₃ - DMF reaction Reaction: - Heat at 80-90 °C - Monitor by TLC start->reaction 1. Mix & Heat workup Aqueous Work-up: - Quench with water - Extract with Ethyl Acetate reaction->workup 2. Cool & Extract purification Purification: - Dry over MgSO₄ - Concentrate - Column Chromatography workup->purification 3. Isolate & Purify product Final Product: 2-(4-Methoxyphenoxy)ethanol purification->product

O-Alkylation Synthesis Workflow.

N-Alkylation of Anilines: Synthesis of 2-(Arylamino)ethanol Intermediates

The N-alkylation of anilines with this compound provides a direct route to 2-(arylamino)ethanols. These compounds are key intermediates in the synthesis of various pharmaceuticals, including antihistamines and local anesthetics. The reaction involves the nucleophilic attack of the aniline (B41778) nitrogen on the electrophilic carbon of this compound, leading to the formation of a C-N bond.

Data Presentation: N-Alkylation of Various Anilines

The following table presents the yields for the mono-N-alkylation of different substituted anilines with a 2-haloethanol. Similar to the O-alkylation, these results are based on reactions with 2-chloroethanol and are indicative of the expected high reactivity and yields with this compound.[7]

EntryAniline DerivativeProductYield (%)
1Aniline2-(Phenylamino)ethanol75
24-Methylaniline2-((4-Methylphenyl)amino)ethanol80
34-Methoxyaniline2-((4-Methoxyphenyl)amino)ethanol78
44-Chloroaniline2-((4-Chlorophenyl)amino)ethanol70
53-Methylaniline2-((3-Methylphenyl)amino)ethanol76
62-Methylaniline2-((2-Methylphenyl)amino)ethanol64

Data adapted from Sonawane, R. B., et al. (2019). SynOpen, 3(01), 124-137, which used 2-chloroethanol.

Experimental Protocol: Synthesis of 2-((4-Methylphenyl)amino)ethanol

This protocol outlines the N-alkylation of 4-methylaniline with this compound.

Materials:

  • 4-Methylaniline

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • Sodium Carbonate (Na₂CO₃)

  • Methanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-methylaniline (1.0 eq) in methanol.

  • Add potassium carbonate (1.0 eq) and sodium carbonate (3.0 eq) to the solution.

  • Add this compound (1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress with TLC.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product via column chromatography to yield pure 2-((4-methylphenyl)amino)ethanol.

Visualization: N-Alkylation Workflow

N_Alkylation_Workflow start Start Materials: - 4-Methylaniline - this compound - K₂CO₃, Na₂CO₃ - Methanol reaction Reaction: - Stir at Room Temp - Monitor by TLC start->reaction 1. Mix & Stir workup Work-up: - Filter salts - Concentrate - Extract with Ethyl Acetate reaction->workup 2. Filter & Extract purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification 3. Isolate & Purify product Final Product: 2-((4-Methylphenyl)amino)ethanol purification->product

N-Alkylation Synthesis Workflow.

Biological Context: Beta-Adrenergic Signaling Pathway

The 2-(aryloxy)ethanol core structure is a key component of many beta-blockers. These drugs act as antagonists at beta-adrenergic receptors, which are a class of G-protein coupled receptors (GPCRs) that respond to catecholamines like epinephrine (B1671497) and norepinephrine.[8] By blocking these receptors, beta-blockers can modulate cardiovascular function, making them essential in the treatment of hypertension, angina, and other heart conditions.[5]

Visualization: Simplified Beta-Adrenergic Signaling Pathway

The following diagram illustrates the beta-adrenergic signaling cascade that is inhibited by beta-blockers.

Signaling_Pathway cluster_membrane Cell Membrane receptor β-Adrenergic Receptor (GPCR) g_protein G-Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp ATP to cAMP ligand Epinephrine/ Norepinephrine ligand->receptor Activates beta_blocker Beta-Blocker (e.g., from Aryloxyethanol precursor) beta_blocker->receptor Inhibits pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Increased Heart Rate) pka->response Phosphorylates Downstream Targets

Beta-Adrenergic Signaling Pathway.

Other Applications in Pharmaceutical Synthesis

Beyond the synthesis of aryloxy and arylamino ethanols, this compound is implicated in the creation of other important pharmaceutical intermediates.

  • Sulfonamide Derivatives: While direct protocols are less common, the hydroxyl group of this compound can be sulfonylated, and the iodide can be displaced by a primary or secondary amine to form sulfonamide-containing structures, which are prevalent in a wide range of drugs.[9]

  • Neuroexcitant Precursors: this compound has been used in the synthesis of neuroexcitants such as kainoid amino acids, which are valuable tools in neuroscience research.

  • Heterocyclic Compounds: The reactivity of this compound makes it a useful reagent for introducing a hydroxyethyl (B10761427) group onto nitrogen or oxygen atoms within heterocyclic rings, a common strategy in modifying the properties of drug candidates.

These applications highlight the broad utility of this compound in constructing diverse molecular architectures for drug discovery and development.

References

Application Notes and Protocols: 2-Iodoethanol in Material Science for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoethanol is a versatile bifunctional molecule increasingly utilized in material science for the strategic modification of surfaces. Its unique structure, featuring a reactive hydroxyl group and a labile iodine atom, allows for a variety of surface functionalization strategies.[1] The hydroxyl group can be used for attachment to surfaces through reactions with groups like silanols on silica (B1680970) or for further chemical transformations. The carbon-iodine bond serves as an excellent leaving group for nucleophilic substitution or as a radical initiator for surface-initiated polymerizations, enabling the grafting of polymers to create functional coatings. These modifications are pivotal in tailoring the surface properties of materials for a wide range of applications, from enhancing biocompatibility in medical devices to creating specific recognition sites for biosensors and controlling drug release in delivery systems.

This document provides detailed application notes and experimental protocols for the use of this compound in surface modification, along with quantitative data to guide researchers in this field.

Key Applications in Surface Modification

The dual functionality of this compound makes it a valuable reagent for several surface modification techniques:

  • Formation of Self-Assembled Monolayers (SAMs): While not a traditional thiol for gold surfaces, this compound derivatives can be synthesized to incorporate thiol groups, allowing for the formation of SAMs. The terminal hydroxyl or iodo group can then be used for subsequent chemical reactions to build complex surface architectures.

  • Grafting onto Nanoparticles: this compound can be used to functionalize nanoparticles, such as silica or iron oxide, by reacting its hydroxyl group with surface functionalities. The exposed iodo group then serves as a reactive site for attaching biomolecules or initiating polymerization.[1]

  • Initiation of Surface-Initiated Polymerization (SIP): The carbon-iodine bond in this compound can be cleaved to generate a surface-bound radical, initiating the "grafting from" polymerization of various monomers. This technique allows for the growth of dense polymer brushes with controlled thickness and functionality, significantly altering the surface properties.

Quantitative Data Summary

The following tables summarize key quantitative data related to the physical properties of this compound and the characterization of surfaces modified with it or similar molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂H₅IO
Molecular Weight 171.97 g/mol
Density 2.205 g/mL at 25 °C
Boiling Point 85 °C at 25 mmHg
Refractive Index n20/D 1.572

Table 2: Surface Characterization Data for Modified Surfaces (Illustrative Examples)

Surface Modification MethodSubstrateCharacterization TechniqueParameterValueReference
Self-Assembled MonolayerGoldEllipsometryThickness~1 - 2 nm[2][3]
Polymer Brush GraftingSilica NanoparticlesDynamic Light ScatteringHydrodynamic Diameter Increase10 - 100 nm[4]
Functionalized SurfaceTitaniumContact Angle GoniometryWater Contact AngleVaries (e.g., 30-90°)[5]
This compound AdsorptionNi(100)XPSO 1s Binding Energy (C-O H)~533 eV[6]
This compound AdsorptionNi(100)XPSI 3d₅/₂ Binding Energy (I -C)~619 eV[6]

Experimental Protocols

Protocol 1: Formation of a Hydroxyl-Terminated Self-Assembled Monolayer (SAM) on Gold using a this compound Derivative

This protocol describes a general method for forming a SAM on a gold surface using a thiol-derivatized this compound, such as 11-mercapto-1-undecanol (B1218877) (a structural analog where the iodo group is replaced by a longer alkyl chain and a thiol). The terminal hydroxyl group can then be further functionalized.

Materials:

  • Gold-coated substrate (e.g., glass slide or silicon wafer)

  • Thiol-derivatized this compound analog (e.g., 11-mercapto-1-undecanol)

  • Anhydrous ethanol (B145695)

  • Deionized water

  • Nitrogen gas

  • Glass vials with caps

  • Tweezers

Procedure:

  • Substrate Cleaning:

    • Clean the gold substrate by immersing it in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrate thoroughly with deionized water and then with ethanol.

    • Dry the substrate under a stream of nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of the thiol-derivatized this compound analog in anhydrous ethanol in a clean glass vial.

  • SAM Formation:

    • Immerse the clean, dry gold substrate into the thiol solution.

    • Seal the vial and leave it undisturbed for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution using tweezers.

    • Rinse the substrate thoroughly with ethanol to remove any non-covalently bound molecules.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Characterization:

    • The resulting hydroxyl-terminated SAM can be characterized using techniques such as contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS).

SAM_Formation_Workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Processing & Analysis Substrate_Cleaning Gold Substrate Cleaning (Piranha Etch) Immersion Immerse Substrate in Thiol Solution (18-24h) Substrate_Cleaning->Immersion Thiol_Solution Prepare 1 mM Thiol Solution in Ethanol Thiol_Solution->Immersion Rinsing Rinse with Ethanol Immersion->Rinsing Drying Dry with Nitrogen Rinsing->Drying Characterization Surface Characterization (XPS, Ellipsometry, Contact Angle) Drying->Characterization

Workflow for Self-Assembled Monolayer (SAM) formation.

Protocol 2: Grafting of this compound onto Silica Nanoparticles

This protocol outlines the functionalization of silica nanoparticles with this compound, resulting in iodide-functionalized nanoparticles ready for subsequent reactions. This is an adaptation of a general silanization procedure.[1]

Materials:

  • Silica nanoparticles

  • This compound

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene (B28343)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Ethanol

  • Deionized water

  • Centrifuge

  • Ultrasonicator

Procedure:

  • Activation of Silica Nanoparticles:

    • Disperse silica nanoparticles in deionized water.

    • Treat with an acid (e.g., 1 M HCl) for 1 hour to protonate surface silanol (B1196071) groups.

    • Wash the nanoparticles with deionized water via centrifugation until the supernatant is neutral.

    • Dry the activated silica nanoparticles under vacuum.

  • Amination of Silica Nanoparticles:

    • Disperse the dried, activated silica nanoparticles in anhydrous toluene.

    • Add APTES and reflux the mixture for 24 hours under a nitrogen atmosphere.

    • Collect the amino-functionalized nanoparticles by centrifugation, wash with toluene and ethanol, and dry.

  • Activation of this compound:

    • In a separate flask, react this compound with a carboxylating agent (e.g., succinic anhydride) to introduce a carboxylic acid group.

    • Activate the carboxylated this compound using DCC and NHS in an appropriate solvent to form an NHS ester.

  • Grafting to Amino-Functionalized Nanoparticles:

    • Disperse the amino-functionalized silica nanoparticles in a suitable buffer (e.g., PBS pH 7.4).

    • Add the activated this compound NHS ester to the nanoparticle suspension.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Collect the this compound-grafted nanoparticles by centrifugation.

    • Wash thoroughly with buffer and deionized water to remove unreacted reagents.

    • Dry the final product under vacuum.

  • Characterization:

    • Confirm the successful grafting using Fourier-transform infrared spectroscopy (FTIR) to identify characteristic peaks of the grafted molecules.

    • Use thermogravimetric analysis (TGA) to quantify the amount of grafted material.

    • XPS can be used to detect the presence of iodine on the nanoparticle surface.

Grafting_Workflow Start Silica Nanoparticles Activation Acid Activation Start->Activation Amination APTES Reaction (Amino-functionalization) Activation->Amination Grafting Coupling Reaction (Amide Bond Formation) Amination->Grafting Iodoethanol_Mod This compound Carboxylation & NHS Ester Activation Iodoethanol_Mod->Grafting Purification Centrifugation & Washing Grafting->Purification Final_Product Iodide-Functionalized Silica Nanoparticles Purification->Final_Product Characterization Characterization (FTIR, TGA, XPS) Final_Product->Characterization SI_ATRP_Workflow Start Hydroxyl-Terminated Surface Initiator_Immobilization Reaction with 2-Bromo-2-methylpropionyl bromide (Initiator Attachment) Start->Initiator_Immobilization Polymerization_Setup Add Monomer, Ligand, Solvent (Deoxygenate) Initiator_Immobilization->Polymerization_Setup Catalyst_Addition Add CuBr Catalyst (Under Inert Atmosphere) Polymerization_Setup->Catalyst_Addition Polymerization Heat to Polymerization Temperature Catalyst_Addition->Polymerization Termination Expose to Air & Dilute Polymerization->Termination Purification Sonicate in Solvent & Rinse Termination->Purification Final_Product Surface with Grafted Polymer Brushes Purification->Final_Product Characterization Characterization (Ellipsometry, AFM, XPS) Final_Product->Characterization

References

Application Notes and Protocols for O-alkylation with 2-Iodoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-alkylation is a fundamental reaction in organic synthesis, crucial for the construction of ether linkages. The introduction of a 2-hydroxyethyl group via O-alkylation with 2-iodoethanol is a valuable transformation in medicinal chemistry and materials science. This modification can enhance the aqueous solubility, modify the pharmacokinetic profile of drug candidates, and serve as a versatile handle for further functionalization. This document provides a detailed experimental protocol for the O-alkylation of phenolic compounds using this compound, based on the principles of the Williamson ether synthesis.

Reaction Principle

The O-alkylation of a phenol (B47542) with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, commonly known as the Williamson ether synthesis.[1][2] In the first step, a base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of this compound, displacing the iodide leaving group to form the desired 2-aryloxyethanol product.[1][3]

Experimental Protocol: Synthesis of 2-Phenoxyethanol (B1175444)

This protocol details the synthesis of 2-phenoxyethanol from phenol and this compound.

Materials and Reagents:

  • Phenol

  • This compound

  • Potassium Carbonate (K₂CO₃), finely pulverized[4]

  • Sodium Hydroxide (B78521) (NaOH)

  • Methylene (B1212753) Chloride (DCM)

  • Butanone (Methyl Ethyl Ketone)[4]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser[4]

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation under reduced pressure[5]

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenol (1.0 eq), finely pulverized potassium carbonate (2.0 eq), and butanone (10-15 mL per gram of phenol).[4]

  • Addition of Alkylating Agent: To the stirring suspension, add this compound (1.1 eq) dropwise at room temperature.[6][7]

  • Reaction: Heat the reaction mixture to 70°C and maintain it at this temperature for 7 hours.[6][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add deionized water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with methylene chloride (3 x 20 mL).[6][7]

  • Washing: Combine the organic layers and wash twice with a 5% aqueous solution of sodium hydroxide to remove any unreacted phenol.[6][7] Subsequently, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at 95–120°C.[5][6] Alternatively, for non-volatile products, purification can be achieved by column chromatography on silica (B1680970) gel.[8][9]

Data Presentation

The following table summarizes the expected yields for the O-alkylation of various substituted phenols with a 2-haloethanol, promoted by a base. While the original data was generated using 2-chloroethanol (B45725), similar trends with slightly higher yields are anticipated with the more reactive this compound under optimized conditions.

EntrySubstrate (Phenol Derivative)ProductYield (%)*
1Phenol2-Phenoxyethanol95
24-Methylphenol2-(p-Tolyloxy)ethanol98
34-Methoxyphenol2-(4-Methoxyphenoxy)ethanol99
44-Chlorophenol2-(4-Chlorophenoxy)ethanol92
54-Nitrophenol2-(4-Nitrophenoxy)ethanol85
62-Methylphenol2-(o-Tolyloxy)ethanol90

*Yields are based on reactions with 2-chloroethanol and K₂CO₃ in methanol (B129727) at room temperature and are provided as a reference.[10] Reactions with this compound are expected to proceed faster and may result in higher yields.

Mandatory Visualization

The following diagrams illustrate the general reaction scheme and the experimental workflow for the O-alkylation of a phenol with this compound.

O_Alkylation_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products Phenol Phenol (Ar-OH) Deprotonation Deprotonation of Phenol Phenol->Deprotonation Iodoethanol This compound (I-CH2CH2-OH) SN2 SN2 Attack Iodoethanol->SN2 Base Base (e.g., K2CO3) Base->Deprotonation Deprotonation->SN2 Ether 2-Aryloxyethanol (Ar-O-CH2CH2-OH) SN2->Ether Byproducts Byproducts (e.g., KI, H2O, CO2) SN2->Byproducts

Caption: General reaction scheme for O-alkylation.

Experimental_Workflow start Start setup Reaction Setup: - Phenol - K2CO3 - Solvent start->setup add_reagent Add this compound setup->add_reagent reflux Heat to 70°C for 7h add_reagent->reflux workup Work-up: - Cool to RT - Add Water reflux->workup extraction Extraction with DCM workup->extraction wash Wash with NaOH (aq) and Brine extraction->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify end End Product purify->end

Caption: Experimental workflow for O-alkylation.

References

Application Notes and Protocols for the Reaction of 2-Iodoethanol with Thiols and Sulfides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemical reactivity of 2-iodoethanol with thiol and sulfide-containing compounds. This document includes key reaction mechanisms, experimental protocols, and potential applications in proteomics and drug development.

Reaction with Thiols: S-Alkylation

This compound is an effective reagent for the S-alkylation of thiols, a reaction of significant interest in bioconjugation and proteomics. The primary application lies in the covalent modification of cysteine residues in proteins. This modification is crucial for preventing the re-formation of disulfide bonds after reduction, which is a standard procedure in protein sample preparation for mass spectrometry-based analysis.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nucleophilic sulfur of a thiol attacks the electrophilic carbon atom of this compound, displacing the iodide ion. This results in the formation of a stable thioether linkage.

Reaction Mechanism

SN2_Mechanism_Thiol cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Thiol R-SH TS [R-Sδ⁻---CH₂(I)---CH₂-OHδ⁺] Thiol->TS Nucleophilic attack This compound I-CH₂-CH₂-OH This compound->TS Thioether R-S-CH₂-CH₂-OH TS->Thioether Bond formation Iodide I⁻ TS->Iodide Iodide leaving group

Applications in Proteomics: Alkylation of Cysteine Residues

In proteomics, this compound is used to irreversibly block cysteine residues after the reduction of disulfide bonds. This prevents the disulfide bonds from reforming and ensures that proteins are in a linearized state, which is optimal for enzymatic digestion (e.g., with trypsin) and subsequent analysis by mass spectrometry. The addition of the hydroxyethyl (B10761427) group to the cysteine residue results in a predictable mass shift, which is important for peptide identification.

Table 1: Quantitative Data for Protein Alkylation with this compound

ParameterValueReference
Reagent Concentration
This compound1-2% (v/v) in reaction buffer[1]
Reducing Agent (e.g., TEP)0.25-0.5% (v/v) in reaction buffer[1]
Reaction Conditions
Temperature37 °C[1]
Incubation Time60 - 180 minutes[1]
pH~10-11 (e.g., in ammonium (B1175870) carbonate buffer)[1]
Solvent Acetonitrile/Ammonium Carbonate mixture[1]
Experimental Protocol: In-Solution Alkylation of Proteins

This protocol describes a general procedure for the reduction and alkylation of proteins in solution prior to mass spectrometry analysis.

Materials:

  • Protein sample

  • Denaturing buffer (e.g., 8 M urea (B33335) in 100 mM ammonium bicarbonate)

  • Reducing agent solution (e.g., 200 mM Dithiothreitol (DTT) or Triethylphosphine (TEP))

  • Alkylation reagent: this compound

  • Quenching solution (e.g., 200 mM DTT)

  • Sequencing-grade trypsin

Procedure:

  • Protein Denaturation: Dissolve the protein sample in the denaturing buffer.

  • Reduction: Add the reducing agent to a final concentration of 10 mM. Incubate at 37°C for 1 hour.

  • Alkylation: Add this compound to a final concentration of 20-50 mM. Incubate in the dark at room temperature for 1 hour.

  • Quenching: Quench the reaction by adding the quenching solution to a final concentration of 20 mM.

  • Buffer Exchange/Desalting: Remove urea and excess reagents by buffer exchange or dialysis into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).

  • Digestion: Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.

  • Sample Preparation for MS: The resulting peptide mixture is ready for desalting (e.g., using C18 spin columns) and analysis by mass spectrometry.

experimental_workflow_thiol cluster_workflow Experimental Workflow A Protein Solubilization & Denaturation B Reduction of Disulfide Bonds (e.g., with DTT or TEP) C Alkylation of Cysteine Thiols (with this compound) D Quenching of Excess Reagent E Enzymatic Digestion (e.g., with Trypsin) F Mass Spectrometry Analysis

Reaction with Sulfides: Sulfonium (B1226848) Salt Formation

This compound can also react with sulfides (thioethers) to form sulfonium salts. This reaction also proceeds via an SN2 mechanism, where the sulfur atom of the sulfide (B99878) acts as the nucleophile, attacking the electrophilic carbon of this compound and displacing the iodide ion. The product is a stable, positively charged sulfonium salt.

Reaction Mechanism

SN2_Mechanism_Sulfide cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Sulfide R-S-R' TS [R(R')Sδ⁺---CH₂(I)---CH₂-OHδ⁻] Sulfide->TS Nucleophilic attack This compound I-CH₂-CH₂-OH This compound->TS Sulfonium_Salt [R(R')S⁺-CH₂-CH₂-OH] I⁻ TS->Sulfonium_Salt Bond formation & Ion pair formation

Applications and Protocol

The formation of sulfonium salts from sulfides and this compound is a standard organic transformation. Sulfonium salts are useful intermediates in organic synthesis, for example, as precursors for ylides used in the Wittig reaction and its variants.

Table 2: General Conditions for Sulfonium Salt Formation

ParameterGeneral Condition
Reactants Sulfide, this compound
Solvent Aprotic polar solvents (e.g., Acetonitrile, Acetone)
Temperature Room temperature to moderate heating
Reaction Time Several hours to days, depending on the reactivity of the sulfide
Experimental Protocol: Synthesis of a Hydroxyethyl Sulfonium Iodide

This protocol provides a general method for the synthesis of a sulfonium salt from a dialkyl sulfide and this compound.

Materials:

  • Dialkyl sulfide (e.g., dimethyl sulfide)

  • This compound

  • Anhydrous acetone (B3395972)

  • Stirring apparatus

Procedure:

  • Dissolve the dialkyl sulfide (1 equivalent) in anhydrous acetone in a round-bottom flask.

  • Add this compound (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • The sulfonium salt product will often precipitate from the solution upon formation.

  • Collect the solid product by filtration, wash with cold acetone, and dry under vacuum.

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its bifunctional nature (hydroxyl and iodo groups) allows for sequential reactions to build molecular complexity. For instance, it has been used in the synthesis of neuroexcitants.

The reactions of this compound with thiols and sulfides are particularly relevant in the synthesis of drug candidates containing thioether or sulfonium moieties. These functional groups can be important for biological activity or for modulating the physicochemical properties of a drug molecule, such as solubility and metabolic stability.

Example: Synthesis of a Thioether-Containing Drug Intermediate

The S-alkylation of a thiol-containing precursor with this compound can be a key step in the synthesis of a drug candidate. The introduced hydroxyethylthio group can provide a handle for further functionalization or improve the pharmacokinetic profile of the molecule.

drug_synthesis_pathway cluster_synthesis Synthetic Pathway A Thiol-containing Precursor (Drug Scaffold) B This compound C S-Alkylation Reaction D Thioether Intermediate E Further Synthetic Steps F Final Active Pharmaceutical Ingredient (API)

References

Application of 2-Iodoethanol in the Preparation of Hydroxy-Functionalized Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The introduction of functional groups into the cationic component of ionic liquids (ILs) allows for the fine-tuning of their physicochemical properties and the creation of task-specific ILs. The hydroxyl group is a particularly valuable functionality as it can impart hydrophilicity, hydrogen bonding capabilities, and a reactive handle for further chemical modification. 2-Iodoethanol serves as an effective reagent for the introduction of a 2-hydroxyethyl group onto the cation of an ionic liquid, typically through a quaternization reaction with a suitable nitrogen-containing heterocycle, such as 1-methylimidazole (B24206).

The resulting hydroxy-functionalized ionic liquids are of significant interest in various fields. Their enhanced polarity and hydrogen bonding ability can lead to unique solvation properties, making them suitable solvents for a range of chemical reactions and extractions. Furthermore, the terminal hydroxyl group can be utilized for subsequent derivatization, allowing for the synthesis of a wide array of functionalized ILs with tailored properties for applications in catalysis, materials science, and drug delivery.

This document provides a detailed protocol for the synthesis of a representative hydroxy-functionalized ionic liquid, 1-(2-hydroxyethyl)-3-methylimidazolium iodide ([HO-EMIM][I]), using this compound and 1-methylimidazole.

Experimental Protocols

Synthesis of 1-(2-hydroxyethyl)-3-methylimidazolium iodide ([HO-EMIM][I])

This protocol details the quaternization reaction of 1-methylimidazole with this compound to yield the desired ionic liquid.

Materials:

  • 1-Methylimidazole (≥99%)

  • This compound (≥98%)

  • Acetonitrile (B52724) (anhydrous, ≥99.8%)

  • Ethyl acetate (B1210297) (anhydrous, ≥99.8%)

  • Dichloromethane (anhydrous, ≥99.8%)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard glassware for filtration and washing

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methylimidazole (e.g., 8.21 g, 0.1 mol) in 100 mL of anhydrous acetonitrile.

  • Addition of this compound: To the stirred solution, add this compound (e.g., 17.2 g, 0.1 mol) dropwise at room temperature. A slight exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator to obtain a viscous, yellowish to brown liquid.

  • Purification:

    • Wash the crude product with 3 x 50 mL of anhydrous ethyl acetate to remove any unreacted starting materials. Vigorous stirring followed by decantation of the ethyl acetate layer is recommended.

    • Dissolve the washed product in a minimal amount of dichloromethane.

    • Precipitate the ionic liquid by adding an excess of anhydrous ethyl acetate with vigorous stirring.

    • Collect the precipitate by vacuum filtration and wash with a small amount of cold ethyl acetate.

  • Drying: Dry the purified 1-(2-hydroxyethyl)-3-methylimidazolium iodide in a vacuum oven at 60 °C for 24 hours to remove any residual solvent.

  • Characterization: The final product should be a white to pale yellow solid. Characterize the ionic liquid by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity. The yield of the reaction should be calculated based on the final weight of the dried product.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the synthesized ionic liquid, 1-(2-hydroxyethyl)-3-methylimidazolium iodide.

Table 1: Properties of Reactants

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
1-MethylimidazoleC₄H₆N₂82.101981.03
This compoundC₂H₅IO171.9785 °C / 25 mmHg2.205

Table 2: Characterization Data for 1-(2-hydroxyethyl)-3-methylimidazolium iodide ([HO-EMIM][I])

PropertyValue
Appearance White to pale yellow solid
Molecular Formula C₆H₁₁IN₂O
Molar Mass ( g/mol ) 254.07
Yield Typically >90%
¹H NMR (DMSO-d₆, δ ppm) 9.10 (s, 1H, NCHN), 7.75 (t, 1H, NCH), 7.68 (t, 1H, NCH), 5.05 (t, 1H, OH), 4.25 (t, 2H, NCH₂), 3.85 (s, 3H, NCH₃), 3.70 (q, 2H, CH₂OH)
¹³C NMR (DMSO-d₆, δ ppm) 137.5 (NCHN), 123.6 (NCH), 122.2 (NCH), 59.5 (CH₂OH), 51.8 (NCH₂), 36.1 (NCH₃)

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Mandatory Visualization

Diagram 1: Synthesis of 1-(2-hydroxyethyl)-3-methylimidazolium iodide

G cluster_reactants Reactants cluster_process Process cluster_product Product 1-Methylimidazole 1-Methylimidazole Quaternization Quaternization 1-Methylimidazole->Quaternization This compound This compound This compound->Quaternization [HO-EMIM][I] 1-(2-hydroxyethyl)-3-methylimidazolium iodide Quaternization->[HO-EMIM][I] Acetonitrile, Reflux

Caption: Reaction scheme for the synthesis of [HO-EMIM][I].

Diagram 2: Experimental Workflow

G A Dissolve 1-Methylimidazole in Acetonitrile B Add this compound A->B C Reflux for 24h B->C D Remove Solvent (Rotary Evaporation) C->D E Wash with Ethyl Acetate D->E F Dissolve in Dichloromethane E->F G Precipitate with Ethyl Acetate F->G H Filter and Dry G->H I Characterize Product (NMR, etc.) H->I

Caption: Step-by-step workflow for the synthesis and purification.

Application Notes and Protocols: Tandem Radical Addition-Homoallylic Radical Rearrangement with 2-Iodoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for a tandem radical addition-homoallylic radical rearrangement reaction utilizing 2-iodoethanol. This powerful synthetic strategy has been effectively employed in the stereocontrolled synthesis of complex nitrogen-containing molecules, such as kainoid amino acids. The key transformation involves the intermolecular radical addition of this compound to a suitable unsaturated precursor, which then triggers a homoallylic radical rearrangement to furnish highly functionalized cyclic products.

Core Reaction and Application

The described methodology is exemplified by the work of Hodgson et al. in the synthesis of kainoid amino acid precursors.[1][2][3][4] In this specific application, the intermolecular radical addition of this compound to an N-Boc protected 2-sulfonyl-7-azabicyclo[2.2.1]heptadiene initiates a nitrogen-directed homoallylic radical rearrangement.[1][2][3][4] This cascade reaction leads to the formation of a 2-azabicyclo[2.2.1]hept-5-ene system with a 7-(2-hydroxyethyl) substituent, which serves as a versatile intermediate for further elaboration into various kainoid amino acids.[1][4]

Reaction Mechanism

The reaction is initiated by the generation of a 2-hydroxyethyl radical from this compound, typically using a radical initiator such as triethylborane (B153662) (Et₃B) with air (O₂) or azobisisobutyronitrile (AIBN) with tri-n-butyltin hydride (Bu₃SnH). This radical then adds to the less sterically hindered and electronically favorable double bond of the dienyl sulfone. The resulting radical intermediate undergoes a subsequent homoallylic radical rearrangement, driven by the formation of a more stable radical and influenced by the nitrogen atom's directing effect. The rearranged radical is then quenched by a hydrogen atom donor, such as Bu₃SnH, to yield the final product.

reaction_mechanism cluster_initiation Radical Initiation cluster_propagation Propagation Steps cluster_quenching Quenching This compound ICH₂CH₂OH Hydroxyethyl_Radical •CH₂CH₂OH This compound->Hydroxyethyl_Radical Initiation Rad_Initiator Et₃B/O₂ or Bu₃SnH/AIBN Dienyl_Sulfone Dienyl Sulfone Substrate Hydroxyethyl_Radical->Dienyl_Sulfone Radical Addition Hydroxyethyl_Radical->Dienyl_Sulfone Addition_Intermediate Radical Adduct Intermediate Dienyl_Sulfone->Addition_Intermediate Rearranged_Radical Rearranged Radical Addition_Intermediate->Rearranged_Radical Homoallylic Rearrangement Product Rearranged Product Rearranged_Radical->Product H-atom Abstraction H_Donor Bu₃SnH Rearranged_Radical->H_Donor

Caption: Reaction mechanism of the tandem radical addition-homoallylic rearrangement.

Quantitative Data Summary

The efficiency of the tandem radical addition-homoallylic rearrangement is influenced by the reaction conditions, particularly the temperature and the method of radical initiation. The following table summarizes the results obtained from the radical addition of this compound to a dienyl sulfone precursor.[4]

EntryRadical Initiator/H-donorTemperature (°C)Time (h)Yield (%) of Rearranged Product
1Et₃B / Bu₃SnH20255
2Et₃B / Bu₃SnH0268
3Et₃B / Bu₃SnH-20275
4Et₃B / Bu₃SnH-40280
5Et₃B / Bu₃SnH-78285
6AIBN / Bu₃SnH80245

Experimental Protocols

General Procedure for Tandem Radical Addition-Homoallylic Rearrangement

This protocol is adapted from the work of Hodgson et al.[4]

Materials:

  • Dienyl sulfone substrate

  • This compound

  • Tri-n-butyltin hydride (Bu₃SnH)

  • Triethylborane (Et₃B, 1.0 M solution in hexanes)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Silica (B1680970) gel for chromatography

Procedure:

  • To a solution of the dienyl sulfone substrate (1.0 equiv) and this compound (5.0 equiv) in anhydrous CH₂Cl₂ (at a concentration of 0.01 M in the substrate) at the desired temperature (e.g., -78 °C), add tri-n-butyltin hydride (2.0 equiv).

  • To the stirred solution, add triethylborane (1.0 M in hexanes, 2.0 equiv) dropwise.

  • Allow the reaction to stir at the same temperature for the specified time (e.g., 2 hours).

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired rearranged product.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the rearranged product.

experimental_workflow Start Start Reaction_Setup Combine dienyl sulfone and This compound in CH₂Cl₂ Start->Reaction_Setup Cooling Cool to desired temperature (e.g., -78 °C) Reaction_Setup->Cooling Reagent_Addition Add Bu₃SnH and then dropwise Et₃B Cooling->Reagent_Addition Stirring Stir for specified time (e.g., 2 h) Reagent_Addition->Stirring Quenching Quench with saturated aqueous NaHCO₃ Stirring->Quenching Workup Warm to RT, extract with Et₂O, dry, and concentrate Quenching->Workup Purification Purify by flash column chromatography Workup->Purification Product Isolated Rearranged Product Purification->Product

Caption: General experimental workflow for the tandem radical reaction.

Safety Precautions

  • Tri-n-butyltin hydride is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Triethylborane is pyrophoric and should be handled with care under an inert atmosphere.

  • Standard laboratory safety practices should be followed at all times.

References

Application Notes and Protocols: The Role of 2-Iodoethanol in the Synthesis of Radiolabeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2-iodoethanol and its derivatives in the synthesis of radiolabeled compounds for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. This document includes detailed experimental protocols, quantitative data, and workflow diagrams to guide researchers in the development of novel radiotracers.

Introduction: this compound as a Precursor in Radiopharmaceutical Chemistry

This compound is a bifunctional molecule that can serve as a versatile precursor in the synthesis of radiolabeled compounds. Its reactivity stems from the presence of both a hydroxyl group and a labile iodine atom, allowing for its incorporation into a wide range of molecular scaffolds. While not always the most direct starting material in high-volume clinical radiotracer production, its derivatives play a crucial role, particularly in the introduction of the 2-[¹⁸F]fluoroethyl group and in the development of radioiodinated imaging agents. The 2-iodoethoxy moiety is of particular interest as it can confer resistance to in vivo deiodination, a critical factor in the stability and imaging quality of radioiodinated compounds[1].

Application Note: this compound Derivatives in the Synthesis of [¹⁸F]Fluoroethylated Radiotracers

The introduction of a 2-[¹⁸F]fluoroethyl group is a common strategy in the design of PET tracers due to the favorable properties of Fluorine-18, including its short half-life (109.7 min) and low positron energy. A key intermediate in this process is 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs), a versatile fluoroalkylating agent. While [¹⁸F]FEtOTs is typically synthesized from ethylene (B1197577) glycol bistosylate, the underlying chemistry is closely related to the functional groups present in this compound.

Synthesis of O-(2-[¹⁸F]Fluoroethyl)-L-tyrosine ([¹⁸F]FET)

A prominent example of a radiotracer synthesized via fluoroethylation is O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), an amino acid analog used for brain tumor imaging. The synthesis is a two-step process involving the initial production of [¹⁸F]fluoroethyl tosylate, which then reacts with L-tyrosine.

Quantitative Data for [¹⁸F]FET Synthesis

The following table summarizes key quantitative data from various studies on the synthesis of [¹⁸F]FET, providing a comparative overview of different methodologies.

ParameterMethod 1Method 2Method 3Method 4
Precursor Ethylene glycol-1,2-ditosylate & L-tyrosineO-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET)Ni-(S)-BPB-(S)-Tyr-OCH₂CH₂OTsTET
Radiochemical Yield (decay corrected) 40%49-52% (non-corrected), 73-79% (corrected)35%20-25%
Synthesis Time ~50 minNot specified45 min75-80 min
Radiochemical Purity >97%>95%>99%>99%
Purification HPLCSemi-preparative HPLCSolid Phase Extraction (SPE)Automated module with SPE
Experimental Protocol: Synthesis of [¹⁸F]FET via [¹⁸F]Fluoroethyl Tosylate

This protocol is a generalized procedure based on commonly reported methods. Researchers should optimize conditions based on their specific laboratory setup and available automated synthesis modules.

Part 1: Synthesis of 2-[¹⁸F]Fluoroethyl Tosylate ([¹⁸F]FEtOTs)

  • [¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride from the cyclotron is trapped on a pre-conditioned anion exchange cartridge (e.g., QMA Light).

  • Elution: The trapped [¹⁸F]fluoride is eluted into the reaction vessel using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate) in a mixture of acetonitrile (B52724) and water.

  • Azeotropic Drying: The solvent is removed under a stream of nitrogen with gentle heating to ensure anhydrous conditions. This step is crucial for the subsequent nucleophilic substitution.

  • Nucleophilic Fluorination: A solution of the precursor, ethylene glycol-1,2-ditosylate, in anhydrous acetonitrile is added to the dried [K⁺/Kryptofix 2.2.2]¹⁸F⁻ complex.

  • Reaction: The reaction mixture is heated at a controlled temperature (e.g., 85-95°C) for a specific duration (e.g., 10-15 minutes).

  • Purification: The resulting [¹⁸F]FEtOTs is purified to remove unreacted precursor and byproducts. This can be achieved using solid-phase extraction (SPE) cartridges.

Part 2: Synthesis of O-(2-[¹⁸F]Fluoroethyl)-L-tyrosine ([¹⁸F]FET)

  • Precursor Preparation: L-tyrosine is dissolved in an appropriate solvent, often with the addition of a base (e.g., sodium hydroxide) to deprotonate the phenolic hydroxyl group, making it more nucleophilic.

  • Fluoroethylation: The purified [¹⁸F]FEtOTs from Part 1 is added to the L-tyrosine solution.

  • Reaction: The reaction mixture is heated (e.g., 90-120°C) for a defined period (e.g., 10-20 minutes) to facilitate the O-alkylation.

  • Final Purification: The crude [¹⁸F]FET solution is purified to remove unreacted [¹⁸F]FEtOTs, L-tyrosine, and any byproducts. This is commonly performed using semi-preparative high-performance liquid chromatography (HPLC) or a series of SPE cartridges.

  • Formulation: The purified [¹⁸F]FET fraction is collected, the solvent is removed, and the final product is formulated in a physiologically compatible solution (e.g., saline with a buffer) for injection.

Application Note: this compound in the Synthesis of Radioiodinated Compounds

This compound can be a valuable precursor for the synthesis of radioiodinated compounds, particularly for SPECT imaging with isotopes like Iodine-123 and for PET imaging with Iodine-124. The key advantage of incorporating a 2-iodoethyl or 2-iodoethoxy group is the potential for increased in vivo stability against deiodination[1].

General Strategy for Radioiodination using this compound Derivatives

A common strategy for radioiodination is through isotopic exchange or nucleophilic substitution reactions.

Isotopic Exchange: A non-radioactive this compound derivative of the target molecule is synthesized first. This "cold" standard is then subjected to an exchange reaction with a radioactive iodide source (e.g., Na[¹²³I]). This method is often straightforward but may result in lower specific activity.

Nucleophilic Substitution: A precursor molecule containing a good leaving group (e.g., tosylate, mesylate) at the 2-position of an ethanol (B145695) moiety is reacted with a radioactive iodide salt. This approach can lead to higher specific activity products.

Experimental Protocol: General Procedure for Isotopic Exchange Radioiodination

This protocol outlines a general procedure that can be adapted for specific molecules.

  • Precursor Synthesis: Synthesize the non-radioactive iodo-compound by reacting the target molecule with this compound or a derivative.

  • Radioiodination Reaction:

    • To a solution of the non-radioactive precursor in a suitable solvent (e.g., glacial acetic acid, methanol), add the radioactive sodium iodide (Na[¹²³I] or Na[¹²⁴I]).

    • The reaction may be heated to facilitate the exchange.

    • Reaction progress can be monitored by radio-thin-layer chromatography (radio-TLC).

  • Purification:

    • The reaction mixture is quenched and the radiolabeled product is extracted using an appropriate organic solvent.

    • The organic layer is washed, dried, and the solvent is evaporated.

    • Final purification is typically achieved using HPLC to separate the radiolabeled product from the unreacted precursor and any byproducts.

  • Formulation: The purified product is formulated in a suitable vehicle for administration.

Visualizations

The following diagrams illustrate the key workflows and chemical transformations described in these application notes.

Synthesis_of_18F_FET cluster_0 Step 1: Synthesis of [¹⁸F]Fluoroethyl Tosylate cluster_1 Step 2: Synthesis of [¹⁸F]FET F18_aq [¹⁸F]Fluoride (aq) QMA Anion Exchange Cartridge (QMA) F18_aq->QMA Trapping Elution Elution (K₂CO₃, Kryptofix 2.2.2) QMA->Elution Drying Azeotropic Drying Elution->Drying Fluorination Nucleophilic Fluorination (Ethylene Glycol Ditosylate) Drying->Fluorination FEtOTs [¹⁸F]Fluoroethyl Tosylate Fluorination->FEtOTs Fluoroethylation O-Fluoroethylation FEtOTs->Fluoroethylation Reacts with L_Tyrosine L-Tyrosine L_Tyrosine->Fluoroethylation Crude_FET Crude [¹⁸F]FET Fluoroethylation->Crude_FET Purification Purification (HPLC or SPE) Crude_FET->Purification Final_FET [¹⁸F]FET Purification->Final_FET

Caption: Workflow for the two-step synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET).

Radioiodination_Workflow cluster_precursor Precursor Synthesis cluster_radiolabeling Radioiodination Target_Molecule Target Molecule (with -OH or -NH₂) Reaction1 Coupling Reaction Target_Molecule->Reaction1 Iodoethanol This compound Iodoethanol->Reaction1 Iodo_Precursor Iodo-Precursor Reaction1->Iodo_Precursor Reaction2 Isotopic Exchange Iodo_Precursor->Reaction2 Radioiodide Radioactive Iodide (e.g., Na[¹²³I]) Radioiodide->Reaction2 Crude_Product Crude Radiolabeled Product Reaction2->Crude_Product Purification Purification (HPLC) Crude_Product->Purification Final_Product Radiolabeled Compound Purification->Final_Product

Caption: General workflow for radioiodination using a this compound derived precursor.

References

Application Notes and Protocols: 2-Iodoethanol as a Precursor for 2-Hydroxyethyl Radical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-iodoethanol as a precursor for the generation of the 2-hydroxyethyl radical (•CH₂CH₂OH), a species of significant interest in biological and chemical systems. The protocols outlined below describe methodologies for generating and studying this radical using pulse radiolysis and photolysis, with detection and characterization facilitated by Electron Paramagnetic Resonance (EPR) spectroscopy.

Introduction

The 2-hydroxyethyl radical is a key intermediate in various chemical and biological processes, including the metabolism of ethanol (B145695) and the degradation of certain pollutants. Its high reactivity makes it a potent initiator of oxidative damage to biological macromolecules such as DNA and lipids. Understanding the formation, reactivity, and fate of this radical is crucial for research in toxicology, drug development, and environmental science. This compound (ICH₂CH₂OH) serves as a convenient and efficient precursor for the clean generation of the 2-hydroxyethyl radical through techniques like pulse radiolysis and photolysis.

Generation of 2-Hydroxyethyl Radical from this compound

The carbon-iodine bond in this compound is relatively weak and susceptible to cleavage upon interaction with solvated electrons generated during radiolysis or upon absorption of ultraviolet light during photolysis. This leads to the formation of the 2-hydroxyethyl radical and an iodide ion.

1. Pulse Radiolysis: In aqueous solutions, pulse radiolysis generates hydrated electrons (e⁻aq) which can react with this compound via dissociative electron attachment.

Reaction: ICH₂CH₂OH + e⁻aq → •CH₂CH₂OH + I⁻

2. Photolysis: UV irradiation of this compound can also induce homolytic cleavage of the C-I bond to yield the 2-hydroxyethyl radical and an iodine atom.

Reaction: ICH₂CH₂OH + hν → •CH₂CH₂OH + •I

Experimental Protocols

Protocol 1: Generation of 2-Hydroxyethyl Radical by Pulse Radiolysis and Detection by Transient Absorption Spectroscopy

This protocol describes the generation of the 2-hydroxyethyl radical from this compound using pulse radiolysis and its detection by observing the transient absorption of the radical.

Materials:

  • This compound (99%, stabilized)

  • High-purity water (Milli-Q or equivalent)

  • tert-Butanol (B103910) (for scavenging hydroxyl radicals)

  • High-purity nitrogen or argon gas for deoxygenation

Equipment:

  • Pulse radiolysis setup with a high-energy electron source (e.g., linear accelerator)

  • Transient absorption spectrophotometer with a fast detector

  • Flow system for sample delivery

  • Gas saturation equipment

Procedure:

  • Sample Preparation:

    • Prepare an aqueous solution of this compound (e.g., 1-10 mM).

    • To scavenge hydroxyl radicals (•OH) that are also formed during water radiolysis, add tert-butanol to the solution (e.g., 0.1 M).

    • Thoroughly deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 30 minutes to prevent the reaction of the 2-hydroxyethyl radical with oxygen.

  • Pulse Radiolysis Experiment:

    • Introduce the deoxygenated solution into the irradiation cell of the pulse radiolysis system using a flow system.

    • Deliver a short pulse of high-energy electrons (e.g., 10-50 ns, 5-10 MeV) to the sample. The absorbed dose can be determined using a suitable dosimeter.

    • Monitor the change in optical absorption at a specific wavelength characteristic of the 2-hydroxyethyl radical. While the 2-hydroxyethyl radical itself does not have a strong absorption in the visible region, its reactions with other species can be monitored.

  • Data Analysis:

    • Analyze the transient absorption decay kinetics to determine the reaction rate constants of the 2-hydroxyethyl radical with other solutes present in the solution.

Protocol 2: Generation and Detection of 2-Hydroxyethyl Radical by EPR Spin Trapping

This protocol details the generation of the 2-hydroxyethyl radical via photolysis of this compound and its detection using the spin trap 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO).

Materials:

  • This compound

  • 5,5-dimethyl-1-pyrroline N-oxide (DMPO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-purity nitrogen or argon gas

Equipment:

  • UV lamp (e.g., mercury lamp with appropriate filters)

  • EPR spectrometer

  • Quartz flat cell or capillary tube for EPR measurements

Procedure:

  • Sample Preparation:

    • Prepare a solution in PBS containing this compound (e.g., 10-50 mM) and the spin trap DMPO (e.g., 50-100 mM).

    • Transfer the solution to a quartz flat cell or capillary tube suitable for EPR measurements.

    • Deoxygenate the sample by bubbling with nitrogen or argon if anaerobic conditions are required.

  • Photolysis and EPR Measurement:

    • Place the sample inside the cavity of the EPR spectrometer.

    • Irradiate the sample with a UV lamp. The wavelength should be chosen to match the absorption of this compound (typically in the range of 254 nm).

    • Record the EPR spectrum. The formation of the DMPO-CH₂CH₂OH adduct will result in a characteristic EPR signal.

  • Spectral Analysis:

    • Simulate the experimental EPR spectrum to determine the hyperfine coupling constants (aN and aH). These constants are characteristic of the trapped radical and confirm the identity of the 2-hydroxyethyl radical.

Quantitative Data

The efficiency of radical generation and the kinetics of its reactions are critical parameters. The following tables summarize key quantitative data related to the 2-hydroxyethyl radical. Note: Specific data for this compound is limited in the literature; therefore, data for analogous systems are provided for comparison where necessary.

Table 1: Rate Constants for the Reaction of Hydrated Electrons

ReactantRate Constant (k) / M⁻¹s⁻¹Reference
This compoundData not readily available-
Iodoacetate1.1 x 10¹⁰General literature
Iodoacetamide1.8 x 10¹⁰General literature

The reaction of hydrated electrons with halogenated organic compounds is typically diffusion-controlled, suggesting the rate constant for this compound is likely in the range of 10⁹ - 10¹⁰ M⁻¹s⁻¹.

Table 2: Radiation Chemical Yields (G-values) in Water Radiolysis

SpeciesG-value (molecules/100 eV)
Hydrated Electron (e⁻aq)2.7
Hydroxyl Radical (•OH)2.8
Hydrogen Atom (•H)0.6

The G-value for the 2-hydroxyethyl radical from this compound would depend on the concentration of this compound and the efficiency of the dissociative electron attachment reaction.

Table 3: EPR Hyperfine Coupling Constants for DMPO Spin Adducts in Aqueous Solution

Radical TrappedAdductaN (G)aH (G)Reference
•CH₂CH₂OH (β-hydroxyethyl)DMPO-CH₂CH₂OH~15.8~22.8Estimated based on similar alkyl radicals
•CH(OH)CH₃ (α-hydroxyethyl)DMPO-CH(OH)CH₃15.822.9[1]
•OHDMPO-OH14.914.9General literature

Visualizations

Experimental Workflow for Pulse Radiolysis

pulse_radiolysis_workflow cluster_prep Sample Preparation cluster_exp Pulse Radiolysis cluster_analysis Data Analysis prep1 Prepare aqueous solution of this compound prep2 Add t-butanol (•OH scavenger) prep1->prep2 prep3 Deoxygenate with N₂/Ar prep2->prep3 exp1 Introduce sample into flow cell prep3->exp1 exp2 Deliver high-energy electron pulse exp1->exp2 exp3 Monitor transient absorption exp2->exp3 analysis1 Analyze kinetic traces exp3->analysis1 analysis2 Determine reaction rate constants analysis1->analysis2

Caption: Workflow for 2-hydroxyethyl radical studies using pulse radiolysis.

Mechanism of 2-Hydroxyethyl Radical Generation

radical_generation cluster_radiolysis Pulse Radiolysis cluster_photolysis Photolysis H2O H₂O e_aq e⁻ (aq) (Hydrated electron) H2O->e_aq e_pulse High-energy electron pulse e_pulse->H2O Radiolysis Iodoethanol_R ICH₂CH₂OH Radical_R •CH₂CH₂OH (2-Hydroxyethyl radical) Iodoethanol_R->Radical_R Dissociative Electron Attachment Iodide_R I⁻ Iodoethanol_P ICH₂CH₂OH Radical_P •CH₂CH₂OH (2-Hydroxyethyl radical) Iodoethanol_P->Radical_P Homolytic Cleavage UV UV light (hν) UV->Iodoethanol_P Photolysis Iodine_atom •I

Caption: Generation of 2-hydroxyethyl radical from this compound.

Signaling Pathway: 2-Hydroxyethyl Radical-Induced Cellular Damage

cellular_damage_pathway cluster_lipid Lipid Peroxidation cluster_dna DNA Damage Precursor This compound Radical •CH₂CH₂OH (2-Hydroxyethyl Radical) Precursor->Radical Radiolysis or Photolysis PUFA Polyunsaturated Fatty Acids (PUFA) Radical->PUFA DNA_Base DNA Bases (e.g., Guanine) Radical->DNA_Base Sugar_Backbone Deoxyribose Backbone Radical->Sugar_Backbone Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical H-abstraction Lipid_Peroxyl Lipid Peroxyl Radical (LOO•) Lipid_Radical->Lipid_Peroxyl + O₂ Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl->Lipid_Hydroperoxide + PUFA Damage_Lipid Membrane Damage Lipid_Hydroperoxide->Damage_Lipid Base_Adduct Base Adducts (e.g., 8-oxoG) DNA_Base->Base_Adduct Addition Strand_Break Strand Breaks Sugar_Backbone->Strand_Break H-abstraction Damage_DNA Mutations, Cell Death Base_Adduct->Damage_DNA Strand_Break->Damage_DNA

References

Scalable Synthesis of 2-Iodoethanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the scalable synthesis of 2-iodoethanol and its derivatives. The methods described herein are selected for their scalability, efficiency, and relevance to pharmaceutical and chemical research.

Introduction

This compound is a valuable bifunctional molecule widely used as a key intermediate in organic synthesis. Its utility stems from the presence of both a hydroxyl group and a reactive iodine atom, allowing for a diverse range of chemical transformations. It is a critical building block in the synthesis of various pharmaceuticals, including neuroexcitants, and finds applications in polymer chemistry and material science. The scalable and efficient synthesis of this compound is therefore of significant interest to the scientific community.

This document outlines two primary scalable methods for the synthesis of this compound:

  • Halide Exchange from 2-Chloroethanol: A robust and high-yielding method suitable for laboratory and pilot-plant scale.

  • Ring-Opening of Ethylene (B1197577) Oxide: A direct approach utilizing an abundant and cost-effective starting material, with potential for large-scale industrial production.

Data Presentation

The following tables summarize the quantitative data for the two primary synthetic methods, allowing for easy comparison of their key parameters.

Table 1: Synthesis of this compound via Halide Exchange

ParameterValueReference
Starting Material 2-Chloroethanol[1]
Reagent Sodium Iodide (NaI)[1]
Solvent Acetone (B3395972)[1]
Reaction Temperature Reflux[2]
Reaction Time 16 hours (total)[2]
Yield 82%[1]
Purification Filtration and Distillation[2]

Table 2: Synthesis of this compound via Ring-Opening of Ethylene Oxide

ParameterValueReference
Starting Material Ethylene Oxide[3]
Reagent Iodide Catalyst (e.g., Potassium Iodide)[3]
Co-reagent/Solvent Water[4]
Reaction Temperature ~60 °C (typical for acid-catalyzed hydrolysis)[4]
Catalyst Acid catalyst (e.g., dilute sulfuric acid)[4]
Yield High (exact yield depends on specific process conditions)[3]
Purification Distillation[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Halide Exchange from 2-Chloroethanol

This protocol is based on the Finkelstein reaction, a well-established method for halide exchange.

Materials:

  • 2-Chloroethanol

  • Anhydrous Sodium Iodide (NaI)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Distillation apparatus

  • Nitrogen or Argon source for inert atmosphere

Procedure: [2]

  • To a solution of anhydrous sodium iodide in acetone in a round-bottom flask, slowly add 2-chloroethanol.

  • Heat the mixture to reflux under a nitrogen atmosphere.

  • Continue to reflux for approximately 12 hours.

  • After the initial reflux period, cool the mixture and filter to remove the precipitated sodium chloride.

  • Add additional sodium iodide to the filtrate and continue to reflux for another 4 hours.

  • After the second reflux, cool the mixture and filter again to remove any further precipitate.

  • Recover the acetone from the filtrate by distillation.

  • Distill the residue under reduced pressure, collecting the fraction at 85-88 °C (at 3.33 kPa), to obtain pure this compound.

Safety Precautions:

  • 2-Chloroethanol and this compound are toxic and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetone is flammable; ensure no open flames are nearby.

Protocol 2: Synthesis of this compound via Ring-Opening of Ethylene Oxide

This protocol describes a general acid-catalyzed ring-opening of ethylene oxide. The use of an iodide salt in an aqueous acidic solution provides the necessary nucleophile for the formation of this compound.

Materials:

  • Ethylene Oxide (gas or liquefied)

  • Potassium Iodide (KI) or Sodium Iodide (NaI)

  • Dilute Sulfuric Acid (H₂SO₄)

  • Water

  • Reaction vessel suitable for handling pressurized gas

  • Stirring mechanism

  • Temperature control system

  • Distillation apparatus

Procedure: [3][4]

  • Prepare an aqueous solution of potassium iodide (or sodium iodide) and a catalytic amount of dilute sulfuric acid in the reaction vessel.

  • Cool the solution and carefully introduce a measured amount of ethylene oxide into the vessel while stirring vigorously. The introduction can be done by bubbling the gas through the solution or by adding the liquefied gas.

  • Maintain the reaction temperature at approximately 60 °C. The reaction is exothermic and may require cooling to maintain the desired temperature.

  • Monitor the reaction progress by appropriate analytical methods (e.g., GC-MS) until the consumption of ethylene oxide is complete.

  • After the reaction is complete, neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate).

  • The crude this compound can be purified by distillation.

Safety Precautions:

  • Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. This procedure must be carried out in a specialized, well-ventilated fume hood or an appropriate enclosed system by trained personnel.

  • The reaction vessel must be able to withstand the pressure of ethylene oxide at the reaction temperature.

  • Handle sulfuric acid with extreme care, as it is highly corrosive.

  • Wear appropriate PPE, including respiratory protection if handling ethylene oxide gas.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and experimental workflows described in the protocols.

halide_exchange chloroethanol 2-Chloroethanol reflux Reflux (12h + 4h) chloroethanol->reflux na_i Sodium Iodide (NaI) na_i->reflux acetone Acetone (solvent) acetone->reflux filtration1 Filtration (remove NaCl) reflux->filtration1 filtration2 Filtration reflux->filtration2 add_nai Add more NaI filtration1->add_nai add_nai->reflux distillation_acetone Acetone Recovery filtration2->distillation_acetone distillation_product Vacuum Distillation distillation_acetone->distillation_product iodoethanol This compound distillation_product->iodoethanol

Caption: Workflow for the synthesis of this compound via halide exchange.

ring_opening ethylene_oxide Ethylene Oxide reaction Reaction (~60°C) ethylene_oxide->reaction ki Potassium Iodide (KI) ki->reaction h2o Water (solvent) h2o->reaction h2so4 H₂SO₄ (catalyst) h2so4->reaction neutralization Neutralization reaction->neutralization distillation Distillation neutralization->distillation iodoethanol This compound distillation->iodoethanol reaction_mechanisms cluster_halide_exchange Halide Exchange (SN2) cluster_ring_opening Acid-Catalyzed Ring-Opening HO-CH₂-CH₂-Cl HO-CH₂-CH₂-Cl HO-CH₂-CH₂-I HO-CH₂-CH₂-I HO-CH₂-CH₂-Cl->HO-CH₂-CH₂-I  + NaI - NaCl Ethylene Oxide Ethylene Oxide Protonated Epoxide Protonated Epoxide Ethylene Oxide->Protonated Epoxide  + H⁺ Protonated Epoxide->HO-CH₂-CH₂-I  + I⁻

References

Troubleshooting & Optimization

2-Iodoethanol stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Iodoethanol

This technical support guide provides essential information on the stability and storage of this compound, alongside troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound is sensitive to light, air, and heat.[1][2] To ensure its stability, it should be stored at a refrigerated temperature, typically between 2-8°C.[1][3][4][5] The container should be tightly sealed and the headspace filled with an inert gas, such as argon or nitrogen, to prevent exposure to air and moisture.[1] It is also crucial to protect it from light by using an amber-colored vial or storing it in a dark place.[1][6]

Q2: I received this compound that has a yellow or brownish tint. Is it still usable?

A2: Pure this compound is a colorless to light orange or yellow liquid.[2] A yellow or brown discoloration may indicate decomposition, likely due to exposure to light or air, leading to the formation of iodine. The usability of the reagent depends on the specific requirements of your experiment. For applications requiring high purity, it is advisable to use a fresh, colorless sample. For less sensitive applications, it may still be usable, but caution is advised as the presence of impurities could affect reaction outcomes.

Q3: My reaction with this compound is not proceeding as expected. What could be the issue?

A3: If your reaction is failing or giving low yields, consider the following:

  • Reagent Quality: The this compound may have degraded. As mentioned, discoloration is a sign of decomposition. The presence of decomposition products like hydrogen iodide (HI) can alter the pH and interfere with the reaction.[6]

  • Incompatible Reagents: this compound is incompatible with strong oxidizing agents, strong acids, strong reducing agents, acid anhydrides, and acid chlorides.[6] Ensure that your reaction components are compatible.

  • Handling: The reagent is sensitive to air and moisture.[2][7] Ensure that you are using anhydrous solvents and handling the reagent under an inert atmosphere.

Q4: Why is copper added to some formulations of this compound?

A4: Copper is added as a stabilizer.[3][4][5][8][9][10] It acts as a radical scavenger, inhibiting free-radical mediated decomposition pathways that can be initiated by light or heat. This helps to extend the shelf life of the compound.

Stability Data

While specific quantitative stability data is not extensively published, the following table summarizes the key factors affecting the stability of this compound and the expected observations. Researchers are encouraged to perform their own stability studies for critical applications.

ParameterConditionExpected OutcomeRecommendation
Temperature 2-8°COptimal stability.[1][3]Recommended storage temperature.
Room TemperatureIncreased rate of decomposition.Avoid prolonged storage at room temperature.
>30°CSignificant decomposition likely.Avoid exposure to high temperatures.
Light Stored in the darkMinimal light-induced decomposition.[1]Store in an amber vial or in a dark location.
Exposed to UV/daylightDiscoloration (yellow to brown) due to photo-decomposition.Minimize exposure to light during handling.
Atmosphere Inert Gas (Argon/Nitrogen)Protection from oxidative degradation.[1]Handle and store under an inert atmosphere.
AirPotential for oxidation and moisture-related decomposition.Avoid exposure to air.
Stabilizer With CopperEnhanced stability against radical decomposition.[3][8]Use a stabilized grade for long-term storage.
Without StabilizerMore susceptible to degradation.Use promptly after opening.

Experimental Protocols

Protocol: Assessment of this compound Purity and Decomposition by GC-MS

This protocol provides a general method for assessing the purity of this compound and identifying potential degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Objective: To determine the purity of a this compound sample and identify potential decomposition products.

2. Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)

  • Microsyringe for sample injection

3. Sample Preparation:

  • Prepare a dilute solution of the this compound sample in the chosen solvent. A typical concentration would be in the range of 100-1000 µg/mL.

  • If an internal standard is used for quantification, add a known amount to the sample solution.

4. GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: Increase to 250°C at 10°C/min

    • Final hold: Hold at 250°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-300

5. Data Analysis:

  • Integrate the peak corresponding to this compound to determine its relative area percentage, which gives an indication of purity.

  • Analyze the mass spectrum of the main peak to confirm the identity of this compound. Key fragments can be compared to a reference spectrum.

  • Search for minor peaks in the chromatogram and analyze their mass spectra to identify potential impurities or decomposition products. Common decomposition products may include those arising from the loss of iodine.

Visualizations

Decomposition_Pathway This compound This compound Decomposition_Products Decomposition_Products This compound->Decomposition_Products Light, Heat, Air HI HI Decomposition_Products->HI Liberation of Iodine CO_CO2 CO / CO2 Decomposition_Products->CO_CO2 Oxidation Other_Organics Other Organic Species Decomposition_Products->Other_Organics

Caption: Proposed decomposition pathway for this compound.

Troubleshooting_Workflow start Poor Reaction Outcome check_reagent Check this compound Appearance start->check_reagent is_discolored Is it discolored? check_reagent->is_discolored use_new Use a fresh bottle is_discolored->use_new Yes check_conditions Review Reaction Conditions is_discolored->check_conditions No check_purity Assess purity (e.g., GC-MS) use_new->check_purity is_inert Inert atmosphere used? check_conditions->is_inert use_inert Handle under inert gas is_inert->use_inert No check_compatibility Check Reagent Compatibility is_inert->check_compatibility Yes optimize Optimize reaction parameters use_inert->optimize is_compatible Are all reagents compatible? check_compatibility->is_compatible replace_incompatible Replace incompatible reagents is_compatible->replace_incompatible No is_compatible->optimize Yes replace_incompatible->optimize

Caption: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Decomposition of 2-Iodoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the decomposition of 2-iodoethanol when subjected to heat and light. The information is intended to assist researchers in anticipating, identifying, and mitigating unwanted degradation of this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound has turned yellow/brown. What is the likely cause?

A1: The development of a yellow or brown color is a common indicator of this compound decomposition, leading to the formation of iodine (I₂). This can be triggered by exposure to light or elevated temperatures. The C-I bond in this compound is relatively weak and can cleave homolytically to form iodine radicals, which then combine to form I₂.

Q2: I suspect my this compound has decomposed. What are the expected byproducts?

A2: The decomposition of this compound can proceed through different pathways depending on the conditions (heat, light, solvent, presence of other reagents).

  • Under Photochemical Conditions (Light Exposure): The primary process is the cleavage of the carbon-iodine bond to form a 2-hydroxyethyl radical and an iodine atom.[1] Subsequent reactions can lead to the formation of various byproducts.

  • Under Thermal Conditions (Heat): While data in solution is limited, studies on metal surfaces suggest that decomposition can yield products such as ethylene (B1197577), water, and acetaldehyde (B116499).[1] In the presence of a base, intramolecular cyclization to form ethylene oxide is a likely side reaction.

Q3: How can I minimize the decomposition of this compound during my experiments?

A3: To minimize decomposition, consider the following precautions:

  • Protection from Light: Conduct reactions in amber-colored glassware or wrap the reaction vessel with aluminum foil.[2]

  • Temperature Control: Maintain the recommended reaction temperature and avoid excessive heating. If possible, run reactions at lower temperatures, even if it prolongs the reaction time.

  • Inert Atmosphere: While not always necessary, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation, which can be initiated by radical species formed during decomposition.

  • Use of Stabilizers: Commercial this compound is often supplied with a copper chip as a stabilizer to scavenge iodine radicals and inhibit decomposition.[3]

Q4: Can the solvent I use affect the stability of this compound?

A4: Yes, the solvent can play a role in the stability of this compound. Protic solvents, like methanol, can potentially react with the radical intermediates formed during photochemical decomposition.[4] The polarity of the solvent can also influence reaction rates and pathways. It is advisable to use dry, de-gassed solvents, especially in sensitive reactions.

Q5: How should I properly store this compound?

A5: To ensure its stability, this compound should be stored in a cool, dark place, typically at 2-8°C.[3][5] The container should be tightly sealed to prevent exposure to light and air.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction

Possible Cause Suggested Solution
Decomposition of this compound Verify the purity of your this compound before use, especially if it has been stored for a long time or improperly. Consider purifying it by distillation under reduced pressure if necessary. During the reaction, ensure it is protected from light and excessive heat.
Formation of Side Products Analyze your crude reaction mixture by techniques like GC-MS or LC-MS to identify any major byproducts. The presence of ethylene oxide, for example, would suggest that basic conditions are promoting intramolecular cyclization.
Incorrect Reaction Conditions Re-evaluate your reaction setup, including temperature, reaction time, and the purity of other reagents and solvents.

Issue 2: Unexpected Side Products Detected

Possible Cause Suggested Solution
Thermal Decomposition If your reaction is run at an elevated temperature, consider if byproducts like acetaldehyde or ethylene could be forming. If these are volatile, they may not be easily detected in your final product but could affect the reaction environment.
Photochemical Decomposition If your reaction is exposed to light, radical-mediated side reactions may be occurring. Ensure the reaction is adequately shielded from light.
Reaction with Solvent The 2-hydroxyethyl radical formed during decomposition can potentially react with the solvent. Consider if any observed byproducts could arise from such a reaction.

Data Presentation

The following tables summarize the known decomposition products of this compound under different conditions. Note that quantitative data for decomposition in solution is scarce in the literature.

Table 1: Decomposition Products of this compound under Photochemical Conditions (Gas Phase)

Product Formation Pathway Reference
2-Hydroxyethyl radical (•CH₂CH₂OH)Primary photolysis product[1]
Iodine atom (I•)Primary photolysis product[1]

Table 2: Potential Decomposition Products of this compound under Thermal Conditions (Inferred from Surface Studies and Chemical Principles)

Product Potential Formation Pathway Reference
EthyleneElimination reaction[1]
WaterElimination reaction[1]
AcetaldehydeIsomerization of an intermediate[1]
Ethylene OxideIntramolecular cyclization (in the presence of a base)[2][6]
Iodine (I₂)Combination of iodine radicals

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Decomposition of this compound by GC-MS

This protocol provides a general guideline for monitoring the decomposition of this compound in a solvent over time.

  • Sample Preparation:

    • Prepare a solution of this compound in the desired solvent (e.g., THF, acetonitrile) at a known concentration (e.g., 10 mg/mL).

    • Divide the solution into two sets of amber vials. One set will be the control (stored at 2-8°C in the dark), and the other will be subjected to the decomposition condition (e.g., heated to a specific temperature or exposed to a UV lamp).

  • Time-Point Sampling:

    • At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from both the control and the experimental vials.

  • GC-MS Analysis:

    • Dilute the aliquots to a suitable concentration for GC-MS analysis.

    • Inject the samples into a GC-MS system. A typical setup would involve:

      • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

      • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute compounds with a range of boiling points.

      • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 30-300.

  • Data Analysis:

    • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to decomposition products over time.

    • Identify the decomposition products by comparing their mass spectra to a library (e.g., NIST).

Mandatory Visualizations

DecompositionPathways cluster_thermal Thermal Decomposition cluster_photochemical Photochemical Decomposition 2-Iodoethanol_T This compound Ethylene Ethylene 2-Iodoethanol_T->Ethylene Water Water 2-Iodoethanol_T->Water Acetaldehyde Acetaldehyde 2-Iodoethanol_T->Acetaldehyde Ethylene_Oxide Ethylene Oxide 2-Iodoethanol_T->Ethylene_Oxide Intramolecular Cyclization Heat Heat Heat->2-Iodoethanol_T Base Base Base->Ethylene_Oxide 2-Iodoethanol_P This compound Radicals 2-Hydroxyethyl Radical + Iodine Radical 2-Iodoethanol_P->Radicals C-I Bond Cleavage Light Light (hν) Light->2-Iodoethanol_P Iodine Iodine (I₂) (Discoloration) Radicals->Iodine Byproducts Further Byproducts Radicals->Byproducts

Caption: Potential decomposition pathways of this compound under thermal and photochemical stress.

TroubleshootingWorkflow Start Reaction Issue (e.g., low yield, discoloration) Check_Purity Check this compound Purity (e.g., NMR, GC-MS) Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Light, Solvent) Start->Check_Conditions Analyze_Mixture Analyze Crude Mixture (GC-MS, LC-MS) Check_Purity->Analyze_Mixture Check_Conditions->Analyze_Mixture Identify_Byproducts Identify Byproducts Analyze_Mixture->Identify_Byproducts Optimize Optimize Conditions: - Protect from light - Lower temperature - Use stabilizer Identify_Byproducts->Optimize End Improved Reaction Optimize->End

References

Technical Support Center: 2-Iodoethanol Alkylations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-iodoethanol alkylations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental use of this compound as an alkylating agent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during this compound alkylations, providing potential causes and recommended solutions in a user-friendly question-and-answer format.

Q1: My this compound alkylation reaction is resulting in a low yield of the desired ether product. What are the common causes?

A1: Low yields in this compound alkylations, typically performed under Williamson ether synthesis conditions, can often be attributed to competing side reactions. The primary culprits are E2 elimination and intramolecular cyclization of the reagent itself. Additionally, suboptimal reaction conditions can fail to drive the desired SN2 reaction to completion.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield Observed check_elimination Assess E2 Elimination Potential start->check_elimination check_cyclization Consider Intramolecular Cyclization start->check_cyclization check_conditions Review Reaction Conditions start->check_conditions solution_elimination Optimize to Favor SN2 over E2 check_elimination->solution_elimination High temperature or sterically hindered base used solution_cyclization Modify Reagent Addition Strategy check_cyclization->solution_cyclization Pre-mixing base and This compound solution_conditions Adjust Temperature, Solvent, or Base check_conditions->solution_conditions Non-optimal parameters

Caption: Troubleshooting logic for low product yield.

Q2: I have identified an unexpected byproduct with a mass corresponding to acetaldehyde (B116499). How is this formed?

A2: The formation of acetaldehyde is a strong indicator of a competing E2 elimination side reaction.[1] In this pathway, the alkoxide base abstracts a proton from the carbon adjacent to the carbon bearing the iodine. This results in the formation of vinyl alcohol, which is unstable and rapidly tautomerizes to the more stable acetaldehyde.

Reaction Pathway: E2 Elimination of this compound

E2_Elimination iodoethanol This compound (ICH₂CH₂OH) vinyl_alcohol Vinyl Alcohol (Unstable Intermediate) iodoethanol->vinyl_alcohol E2 Elimination base Base (B⁻) base->iodoethanol acetaldehyde Acetaldehyde (CH₃CHO) vinyl_alcohol->acetaldehyde Tautomerization

Caption: Formation of acetaldehyde via E2 elimination.

To minimize acetaldehyde formation, consider the following:

  • Use a less sterically hindered base: Bulky bases are more likely to act as a base for elimination rather than as a nucleophile for substitution.

  • Lower the reaction temperature: Elimination reactions often have a higher activation energy and are more favored at elevated temperatures.[2]

  • Choice of solvent: The use of polar aprotic solvents can favor the SN2 pathway.

Q3: My reaction mixture shows the presence of ethylene (B1197577) oxide. What is the source of this impurity?

A3: Ethylene oxide can be formed through the intramolecular cyclization of this compound under basic conditions. If this compound is deprotonated by the base, the resulting alkoxide can act as an internal nucleophile, attacking the carbon bearing the iodine and displacing the iodide ion to form a three-membered epoxide ring. This is essentially an intramolecular Williamson ether synthesis.[3]

Reaction Pathway: Intramolecular Cyclization to Ethylene Oxide

Intramolecular_Cyclization iodoethanol This compound (ICH₂CH₂OH) alkoxide Iodoethoxide (ICH₂CH₂O⁻) iodoethanol->alkoxide Deprotonation ethylene_oxide Ethylene Oxide alkoxide->ethylene_oxide Intramolecular SN2

Caption: Formation of ethylene oxide from this compound.

To prevent the formation of ethylene oxide:

  • Control the addition of reagents: Add the this compound slowly to the solution of the deprotonated alcohol (your desired nucleophile). This ensures that the concentration of free iodoethoxide is kept to a minimum.

Q4: Can self-condensation of acetaldehyde be a significant side reaction?

A4: While acetaldehyde can undergo self-condensation (an aldol (B89426) condensation) under basic conditions to form 3-hydroxybutanal and subsequently crotonaldehyde, this is generally considered a secondary side reaction in this compound alkylations. Its significance depends on the concentration of acetaldehyde generated from the E2 elimination and the reaction conditions. If your primary side product is acetaldehyde, and the reaction is run at elevated temperatures for an extended period, the likelihood of observing aldol condensation products increases.

Logical Relationship of Side Reactions:

Side_Reaction_Cascade start This compound Alkylation elimination E2 Elimination start->elimination desired_product Desired Ether Product start->desired_product SN2 (Desired) acetaldehyde Acetaldehyde elimination->acetaldehyde aldol Aldol Self-Condensation acetaldehyde->aldol aldol_product 3-Hydroxybutanal / Crotonaldehyde aldol->aldol_product

Caption: Potential cascade of side reactions.

Data Summary

While specific quantitative data for side reactions of this compound is not abundant in the literature, the principles of Williamson ether synthesis provide a qualitative understanding of how to influence the product distribution. The ratio of substitution (SN2) to elimination (E2) is highly dependent on the reaction conditions.

ParameterEffect on SN2 (Desired)Effect on E2 (Undesired)Recommendation for Maximizing Ether Yield
Base Steric Hindrance Less hindered bases are better nucleophiles.More hindered bases favor elimination.Use a less sterically hindered base (e.g., NaH, NaOMe).
Temperature Favored at lower temperatures.Favored at higher temperatures.Maintain lower reaction temperatures (e.g., 0 °C to RT).
Alkyl Halide Structure Primary halides are ideal.Tertiary halides strongly favor elimination.This compound is a primary halide, which is favorable.
Solvent Polar aprotic solvents (e.g., THF, DMF) are preferred.Less of a determining factor than base and temperature.Use anhydrous polar aprotic solvents.[2]

Experimental Protocols

General Optimized Protocol for O-Alkylation using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Objective: To maximize the yield of the desired 2-alkoxyethanol product while minimizing the formation of acetaldehyde and ethylene oxide.

Materials:

  • Alcohol to be alkylated

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable non-hindered base

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • This compound

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Experimental Workflow:

experimental_workflow setup 1. Reaction Setup - Dry glassware - Inert atmosphere (N₂ or Ar) deprotonation 2. Deprotonation - Dissolve alcohol in anhydrous solvent - Add NaH portion-wise at 0 °C - Stir until H₂ evolution ceases setup->deprotonation alkylation 3. Alkylation - Cool alkoxide solution to 0 °C - Add this compound dropwise - Allow to warm to RT and stir (monitor by TLC/GC) deprotonation->alkylation workup 4. Work-up - Cool to 0 °C - Quench with sat. NH₄Cl(aq) - Extract with organic solvent alkylation->workup purification 5. Purification - Wash organic layers - Dry over anhydrous salt - Concentrate in vacuo - Purify (distillation or chromatography) workup->purification

Caption: General experimental workflow for this compound alkylation.

Detailed Steps:

  • Reaction Setup: Ensure all glassware is thoroughly dried. Assemble the reaction apparatus under an inert atmosphere of nitrogen or argon.

  • Deprotonation: To a stirred solution of the alcohol (1.0 equivalent) in the chosen anhydrous solvent, add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.

  • Alkylation: Cool the freshly prepared alkoxide solution back down to 0 °C. Slowly add this compound (1.0-1.2 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Gentle heating may be required for less reactive alcohols, but this should be done with caution as it can promote the E2 side reaction.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench any unreacted NaH by the slow addition of a saturated aqueous solution of ammonium chloride. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts and wash with water and then brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography as required.

References

Technical Support Center: Purification of Crude 2-Iodoethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-iodoethanol reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in crude this compound largely depend on the synthetic route employed. The most common method is the Finkelstein reaction, starting from 2-chloroethanol (B45725) and sodium iodide. Another route involves the ring-opening of ethylene (B1197577) oxide.

Common Impurities Include:

  • Unreacted Starting Materials: 2-chloroethanol, sodium iodide.

  • Byproducts: Sodium chloride (from the Finkelstein reaction), ethylene glycol (from hydrolysis of this compound or ethylene oxide).[1][2][3]

  • Solvent Residues: Acetone is a common solvent in the Finkelstein reaction.

  • Degradation Products: Free iodine (I₂) is a common impurity that forms from the decomposition of this compound, especially upon exposure to light, heat, or air. This often results in a yellow to brown discoloration of the product.[4] Hydrogen iodide (HI) can also be formed upon decomposition.[5]

  • Side-reaction Products: Depending on the reaction conditions, trace amounts of byproducts from side reactions may be present.

Q2: My purified this compound is yellow/brown. What causes this and how can I fix it?

A2: A yellow to brown discoloration is typically due to the presence of free iodine (I₂), which forms from the decomposition of the iodo-compound.[4] This can be exacerbated by exposure to heat and light.

Solutions:

  • Chemical Treatment: Before distillation, wash the crude product with a dilute aqueous solution of a reducing agent like sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench the free iodine. This is a common procedure for removing iodine during an extractive work-up.

  • Stabilization: Store the purified this compound under an inert atmosphere (nitrogen or argon), in an amber or foil-wrapped container, and at a low temperature (refrigeration is recommended) to minimize further decomposition. Commercial preparations are often stabilized with copper.[6]

Q3: What is the best method to purify crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. A combination of methods is often most effective.

  • Liquid-Liquid Extraction: Excellent for a preliminary cleanup to remove water-soluble impurities, salts, and acidic or basic byproducts.

  • Vacuum Distillation: The most common and effective method for purifying this compound, as it is a liquid with a relatively high boiling point. Distillation under reduced pressure is crucial to prevent thermal decomposition.

  • Column Chromatography: Useful for removing impurities with similar boiling points to this compound, or for achieving very high purity on a smaller scale.

Troubleshooting Guides

Low Yield After Purification
Problem Possible Cause(s) Suggested Solution(s)
Low Recovery After Distillation Thermal Decomposition: this compound is sensitive to heat and can decompose at its atmospheric boiling point.- Use Vacuum Distillation: Lowering the pressure significantly reduces the boiling point, minimizing thermal stress. - Add a Stabilizer: A small amount of copper powder or wire can be added to the distillation flask to scavenge any liberated iodine and inhibit decomposition.[7] - Ensure Inert Atmosphere: Conduct the distillation under a nitrogen or argon atmosphere to prevent oxidation.
Inefficient Fraction Collection: Poor separation between the forerun (low-boiling impurities) and the main product fraction.- Use a Fractionating Column: For better separation, a Vigreux or packed column can be used. - Monitor Temperature and Pressure Closely: Collect fractions over a narrow boiling point range corresponding to the pure product at the recorded pressure.
Product Loss During Work-up: this compound has some water solubility, leading to potential loss during aqueous washes.- Back-extract the Aqueous Layer: After the initial extraction, wash the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. - Use Brine Wash: A final wash with a saturated sodium chloride solution (brine) can help to reduce the solubility of the organic product in the aqueous phase.
Low Recovery After Column Chromatography Irreversible Adsorption: The polar hydroxyl group of this compound can lead to strong binding to the stationary phase (especially silica (B1680970) gel).- Optimize the Eluent System: Use a more polar eluent to effectively displace the product from the stationary phase. A gradient elution may be necessary. - Choose a Different Stationary Phase: Alumina (neutral or basic) can sometimes be a better alternative to silica gel for compounds that are sensitive to the acidic nature of silica.
Column Overloading: Exceeding the capacity of the stationary phase leads to poor separation and co-elution of the product with impurities.- Reduce the Amount of Crude Material Loaded: A general rule of thumb is a 1:20 to 1:50 ratio of crude material to stationary phase by weight.
Product Discoloration
Problem Possible Cause(s) Suggested Solution(s)
Product is Yellow/Brown After Distillation Formation of Free Iodine (I₂): Thermal decomposition during distillation.- Pre-distillation Wash: Wash the crude product with a dilute aqueous solution of sodium thiosulfate or sodium bisulfite to remove any existing iodine. - Lower Distillation Temperature: Use a higher vacuum to further reduce the boiling point. - Add a Stabilizer: Add copper powder or wire to the distillation flask.[7]
Purified Product Becomes Discolored Upon Storage Decomposition due to Light, Air, or Heat: this compound is unstable and can decompose over time.- Proper Storage: Store in a tightly sealed amber or foil-wrapped container at low temperature (2-8°C is recommended) and under an inert atmosphere (nitrogen or argon).[6]

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction followed by Vacuum Distillation

This protocol is suitable for a general cleanup and purification of this compound.

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate (B1210297) (approx. 5-10 volumes).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with an equal volume of deionized water to remove water-soluble impurities like sodium iodide and sodium chloride.

  • Thiosulfate Wash (if colored): If the organic layer is colored, wash with a 5% aqueous solution of sodium thiosulfate until the color is discharged.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to reduce the amount of dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the bulk of the solvent using a rotary evaporator.

  • Vacuum Distillation:

    • Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

    • Add the crude product and a magnetic stir bar or boiling chips to the distillation flask. Adding a small amount of copper powder is also recommended as a stabilizer.[7]

    • Slowly apply vacuum and begin stirring.

    • Once a stable vacuum is achieved, gradually heat the distillation flask.

    • Collect the fraction that distills at the appropriate temperature and pressure (e.g., 85-88°C at 25 mmHg).[5][6]

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for achieving high purity on a smaller scale.

  • TLC Analysis: Analyze the crude product by thin-layer chromatography (TLC) using silica gel plates to determine a suitable eluent system. A good starting point for a moderately polar compound like this compound is a mixture of hexanes and ethyl acetate. The ideal eluent system should give the product an Rf value of approximately 0.2-0.3.[8][9]

  • Column Packing:

    • Select a column of appropriate size.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or flasks.

    • A gentle positive pressure of air or nitrogen can be applied to speed up the elution (flash chromatography).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 624-76-0[10]
Molecular Formula C₂H₅IO[10][11]
Molecular Weight 171.97 g/mol
Appearance Colorless to yellow-brown liquid[5]
Boiling Point 85-88 °C at 25 mmHg (3.33 kPa)[5][6]
Density ~2.205 g/mL at 25 °C[6]
Solubility Soluble in water[5]
Storage Temperature 2-8 °C[6]

Visualizations

Purification_Workflow crude Crude this compound (from reaction work-up) extraction Liquid-Liquid Extraction crude->extraction Initial Cleanup distillation Vacuum Distillation extraction->distillation Removal of non-volatile impurities chromatography Column Chromatography (Optional, for high purity) distillation->chromatography Further Purification analysis Purity Analysis (GC-MS, NMR) distillation->analysis Assess Purity chromatography->analysis Assess Purity pure_product Pure this compound analysis->pure_product If purity is acceptable

Caption: General purification workflow for crude this compound.

Troubleshooting_Low_Yield cluster_distillation Distillation Issues cluster_workup Work-up Issues cluster_chromatography Chromatography Issues start Low Yield of Purified this compound decomposition Thermal Decomposition? start->decomposition loss_in_wash Loss in Aqueous Wash? start->loss_in_wash adsorption Irreversible Adsorption? start->adsorption solution_vac Use Higher Vacuum / Lower Temp decomposition->solution_vac Yes solution_stab Add Stabilizer (e.g., Copper) decomposition->solution_stab Yes solution_back_extract Back-extract Aqueous Layers loss_in_wash->solution_back_extract Yes solution_brine Use Brine Wash loss_in_wash->solution_brine Yes solution_eluent Increase Eluent Polarity adsorption->solution_eluent Yes

Caption: Troubleshooting guide for low yield in this compound purification.

References

Technical Support Center: Synthesis of 2-Iodoethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-iodoethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the Finkelstein reaction. This involves the reaction of a 2-haloethanol, typically 2-chloroethanol (B45725) or 2-bromoethanol, with an alkali metal iodide like sodium iodide in a suitable solvent, most commonly acetone (B3395972).[1][2][3] Another method involves the reaction of ethylene (B1197577) oxide with hydrogen iodide or an iodide salt.[4]

Q2: What are the typical byproducts in the synthesis of this compound via the Finkelstein reaction?

A2: In the Finkelstein reaction, the primary inorganic byproduct is the salt of the displaced halide, such as sodium chloride or sodium bromide.[3] Due to its low solubility in acetone, this salt precipitates out of the reaction mixture, helping to drive the reaction to completion.[3] Potential organic byproducts can include unreacted starting materials (2-chloroethanol or 2-bromoethanol), and degradation products like ethylene oxide.[5] Under certain conditions, side reactions may lead to the formation of other impurities.

Q3: What byproducts can be expected when synthesizing this compound from ethylene oxide?

A3: The synthesis of this compound from ethylene oxide can lead to the formation of ethylene glycol as a major byproduct through the reaction of ethylene oxide with water.[4][6] Di- and triethylene glycol can also be formed.[6]

Q4: How should this compound be stored to minimize degradation?

A4: this compound is sensitive to light and heat. To minimize degradation, it should be stored in a cool, dark place, typically at 2-8°C.[7] It is often supplied with a stabilizer, such as copper, to inhibit decomposition.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality of reagents: Degradation of sodium iodide or the starting 2-haloethanol. 3. Presence of water: Water in the acetone can reduce the reaction efficiency.1. Optimize reaction conditions: Increase the reflux time or ensure the temperature is adequate for the reaction to proceed. Monitor the reaction progress using techniques like TLC or GC-MS.[8] 2. Use high-purity reagents: Ensure that the sodium iodide is anhydrous and the 2-haloethanol is pure. 3. Use anhydrous solvent: Use dry acetone to minimize the presence of water, which can interfere with the reaction.[1]
Product is Colored (Yellow or Brown) 1. Presence of free iodine (I₂): This is a common impurity resulting from the decomposition of iodide ions or the product itself, often accelerated by light.1. Purification: The colored impurity can often be removed by washing the crude product with a dilute aqueous solution of a reducing agent, such as sodium thiosulfate, followed by extraction and drying. 2. Proper storage: Store the final product in a dark, cool place to prevent further decomposition.[7]
Formation of Significant Amounts of Byproducts 1. Suboptimal reaction conditions: Incorrect temperature, reaction time, or stoichiometry can favor side reactions.[9] 2. Contaminated starting materials: Impurities in the 2-haloethanol can lead to unwanted side products.1. Control reaction parameters: Carefully control the temperature and reaction time. Use the correct stoichiometric ratios of reactants.[10] 2. Purify starting materials: If necessary, purify the starting 2-haloethanol by distillation before use.
Difficulty in Isolating the Product 1. Incomplete precipitation of inorganic salts: If the inorganic byproduct (e.g., NaCl) does not fully precipitate, it can contaminate the product. 2. Formation of an emulsion during workup: This can make phase separation difficult.1. Ensure complete precipitation: Allow the reaction mixture to cool completely to maximize the precipitation of the inorganic salt before filtration. 2. Break the emulsion: Addition of brine (saturated NaCl solution) during the aqueous workup can help to break emulsions.

Potential Byproducts Summary

The following table summarizes the common byproducts in the two main synthesis routes for this compound.

Synthesis Route Byproduct Reason for Formation Method of Removal
Finkelstein Reaction Sodium Chloride/BromideInevitable inorganic byproduct of the halogen exchange.[3]Filtration (due to low solubility in acetone).[3]
Unreacted 2-Chloro/BromoethanolIncomplete reaction.Fractional distillation.[11]
Ethylene OxideDegradation of this compound or side reaction of 2-chloroethanol with base.[5]Distillation.
AcetaldehydeDecomposition of this compound.[12]Distillation.
1,4-DioxaneDimerization of ethylene oxide byproduct.Distillation.
From Ethylene Oxide Ethylene GlycolReaction of ethylene oxide with water.[4][6]Fractional distillation.
Diethylene GlycolReaction of ethylene glycol with ethylene oxide.[6]Fractional distillation.

Experimental Protocols

Synthesis of this compound via Finkelstein Reaction

This protocol is a representative method for the synthesis of this compound from 2-chloroethanol.

Materials:

  • 2-Chloroethanol

  • Anhydrous sodium iodide

  • Anhydrous acetone

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous sodium iodide and anhydrous acetone.

  • Heat the mixture to reflux with stirring until the sodium iodide is fully dissolved.

  • Slowly add 2-chloroethanol to the refluxing mixture.

  • Continue to reflux the reaction mixture for an extended period (e.g., 12-24 hours) to ensure the reaction goes to completion. The precipitation of sodium chloride should be observed.[13]

  • After the reflux period, cool the mixture to room temperature, and then further cool in an ice bath to maximize the precipitation of sodium chloride.

  • Filter the mixture to remove the precipitated sodium chloride.

  • Wash the collected solid with a small amount of cold, anhydrous acetone.

  • Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.

  • The resulting crude this compound can be purified by fractional distillation under reduced pressure.[13] Collect the fraction boiling at the appropriate temperature and pressure for this compound (e.g., 85-88 °C at 3.33 kPa).[13]

Visualizations

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification start Start reactants 2-Chloroethanol + Sodium Iodide in Acetone start->reactants reflux Reflux reactants->reflux precipitation NaCl Precipitation reflux->precipitation filtration Filtration precipitation->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation distillation Fractional Distillation (Reduced Pressure) evaporation->distillation product Pure this compound distillation->product byproducts Byproducts: NaCl, Unreacted Materials, Degradation Products distillation->byproducts

Caption: Workflow for the synthesis and purification of this compound.

References

How to prevent the formation of di-iodinated byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of di-iodinated byproducts during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are di-iodinated byproducts and why are they a concern?

Di-iodinated byproducts are molecules that have been iodinated at two positions instead of the desired single position. In pharmaceutical development, all impurities, including these byproducts, must be rigorously identified and quantified to ensure the safety and efficacy of the final drug product.[1] The presence of unexpected or excessive levels of di-iodinated species can lead to significant delays in development programs, requiring extensive safety qualifications or complete process redevelopment.[1]

Q2: What are the primary causes for the formation of di-iodinated impurities?

Di-iodinated impurities typically arise during electrophilic iodination reactions, especially on highly activated aromatic systems like phenols and anilines.[1][2] The main factors that contribute to their formation include:

  • Excess Iodinating Agent : Using a significant excess of the iodinating reagent is a primary driver for di-iodination.[1]

  • High Reaction Temperature : Elevated temperatures can increase reaction rates, favoring the formation of the thermodynamically more stable di-iodinated product.[1]

  • Substrate Reactivity : Molecules with strongly activating, electron-donating groups are more susceptible to multiple iodinations.[1]

  • Reaction Time : Longer reaction times can lead to the slow conversion of the mono-iodinated product into the di-iodinated impurity.[1]

  • Highly Reactive Iodinating Agents : The use of potent iodinating agents or "I+" sources generated with an oxidant can lead to over-iodination.[1]

Troubleshooting Guide: Preventing Di-iodination

This guide provides a systematic approach to troubleshooting and preventing the formation of di-iodinated byproducts.

Issue: My reaction is producing significant amounts of di-iodinated product.

This is a common issue, particularly with electron-rich substrates. The following decision tree outlines a step-by-step approach to optimize your reaction for mono-iodination.

G start Start: Di-iodination Observed stoichiometry Step 1: Adjust Stoichiometry - Use 1.0-1.1 equivalents of iodinating agent. - Consider sub-stoichiometric amounts. start->stoichiometry temp Step 2: Lower Reaction Temperature - Run reaction at 0°C or room temperature. stoichiometry->temp If di-iodination persists success Success: Mono-iodination Achieved stoichiometry->success If successful reagent Step 3: Change Iodinating Agent - Switch to a milder reagent (e.g., NIS instead of ICl). temp->reagent If di-iodination persists temp->success If successful solvent Step 4: Modify Solvent - Experiment with solvents that can moderate reactivity. reagent->solvent If di-iodination persists reagent->success If successful ph_control Step 5 (for Phenols): Adjust pH - Use a basic aqueous solution (e.g., NaHCO3). solvent->ph_control If substrate is a phenol (B47542) and di-iodination persists solvent->success If successful fail Problem Persists: Consider Alternative Strategy solvent->fail If unsuccessful and not a phenol ph_control->success If successful ph_control->fail If unsuccessful regioselective Alternative Strategy: Regioselective Methods - Diazotization-Iodination - Directed Ortho-metalation fail->regioselective

Caption: Troubleshooting workflow for preventing di-iodination.

Impact of Reaction Parameters on Selectivity

The following tables summarize quantitative data from studies on the optimization of iodination reactions, illustrating how adjusting reaction parameters can significantly favor the formation of the desired mono-iodinated product.

Table 1: Effect of Stoichiometry and Temperature on Iodination of Aromatic Carboxylic Acids

EntryEquivalents of NISTemperature (°C)Ratio of Mono-iodinated to Di-iodinated Product
11.12595 : 5
21.52570 : 30
32.22515 : 85
42.2805 : 95

Data adapted from a study on the synthesis of di-iodoarenes, demonstrating that increasing the equivalents of the iodinating agent (N-Iodosuccinimide - NIS) and raising the temperature significantly favor the formation of the di-iodinated product.[1]

Table 2: Effect of Solvent and Silver Salt on Regioselectivity of 3,5-dichlorophenol (B58162) Iodination

EntrySolventSilver SaltRatio of ortho- to para-iodinationTotal Yield (%)
1HexaneAg₂SO₄1 : 2.787
2AcetonitrileAg₂SO₄1 : 1665
3AcetonitrileAg₂O1 : 978

Data adapted from a study on the regioselective iodination of chlorinated aromatic compounds.[3] This illustrates that solvent choice can dramatically influence the regioselectivity, thereby preventing iodination at undesired positions which could lead to di-iodinated products in subsequent steps.

Key Experimental Protocols

Protocol 1: General Procedure for Selective Mono-iodination of an Activated Aromatic Substrate

This protocol is a starting point for achieving selective mono-iodination and may require optimization for specific substrates.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Dissolve substrate (1.0 equiv.) in a suitable solvent (e.g., Acetonitrile). prep2 Place in a round-bottom flask under an inert atmosphere (Ar or N2). prep1->prep2 prep3 Cool the mixture to 0°C. prep2->prep3 reac1 Add iodinating reagent (e.g., NIS) (1.1 equiv.) portion-wise at 0°C. prep3->reac1 reac2 Stir at 0°C or allow to warm to room temperature. reac1->reac2 reac3 Monitor reaction progress by TLC or LC-MS every 15-30 min. reac2->reac3 work1 Quench the reaction (e.g., with Na2S2O3). reac3->work1 work2 Transfer to a separatory funnel and extract with an organic solvent. work1->work2 work3 Wash the organic layer, dry, and concentrate to obtain the crude product. work2->work3

Caption: Generalized experimental workflow for selective mono-iodination.

Materials:

  • Aromatic substrate (1.0 equiv.)

  • Iodinating reagent (e.g., N-iodosuccinimide, NIS) (1.1 equiv.)[1]

  • Anhydrous solvent (e.g., acetonitrile, CH₂Cl₂)[1]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation : Dissolve the aromatic substrate in a suitable solvent in a round-bottom flask under an inert atmosphere.[1] Cool the mixture to 0°C using an ice bath.[1]

  • Reaction : Add the iodinating reagent portion-wise to the cooled solution while stirring.[1] Allow the reaction to stir at 0°C or let it slowly warm to room temperature.[1]

  • Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 15-30 minutes).[1]

  • Work-up : Once the starting material is consumed and before significant di-iodinated product forms, quench the reaction. This is often done by adding a solution of sodium thiosulfate (B1220275) to consume any remaining iodine. Transfer the mixture to a separatory funnel, dilute with an organic solvent if necessary, and wash with water and brine.[1] Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by chromatography.

Protocol 2: Regioselective Iodination of an Aromatic Amine via Diazotization (Sandmeyer Reaction)

This method is highly reliable for introducing an iodine atom at a specific position on an aromatic ring, thus avoiding the issue of multiple isomers and di-iodination that can occur with direct electrophilic iodination.[2]

Materials:

  • Aromatic amine (3 mmol)

  • p-toluenesulfonic acid monohydrate (9 mmol)

  • Acetonitrile (12 mL)

  • Sodium nitrite (B80452) (NaNO₂)

  • Potassium iodide (KI)

Procedure:

  • Preparation of Diazonium Salt : To a solution of p-toluenesulfonic acid monohydrate in acetonitrile, add the aromatic amine.[2]

  • Addition of Reagents : Prepare an aqueous solution of sodium nitrite and potassium iodide. Add this solution dropwise to the ammonium (B1175870) salt solution from the previous step.[2] A vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion and Work-up : After the addition is complete, stir the reaction mixture for a specified time or until the evolution of nitrogen ceases. The product can then be isolated by extraction and purified.

This method provides excellent regiocontrol, as the position of the iodine is determined by the initial position of the amine group.

References

Technical Support Center: Optimizing Reactions of 2-Iodoethanol with Weak Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize reaction conditions for 2-iodoethanol with weak nucleophiles such as amines, thiols, and phenols.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this compound with weak nucleophiles, and what are the main competing reactions?

A: As a primary alkyl halide, this compound predominantly reacts via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1][2] This pathway is favored by minimal steric hindrance at the electrophilic carbon. The main competing side reaction is E2 (bimolecular elimination) , which is promoted by strong or bulky bases and higher temperatures, leading to the formation of byproducts.[3][4]

Q2: How do I select an appropriate solvent for my reaction?

A: The choice of solvent is critical for S(_N)2 reactions.

  • Recommended: Polar aprotic solvents such as DMF, DMSO, THF, or acetone (B3395972) are ideal. These solvents can solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself, leaving it "naked" and highly reactive.[3]

  • Use with Caution: Polar protic solvents like water and alcohols (e.g., ethanol) can solvate the nucleophile through hydrogen bonding, creating a "cage" that reduces its nucleophilicity and slows down the S(N)2 reaction rate.[5][6][7]

Q3: What type of base should I use?

A: The base's role depends on the nucleophile:

  • For Alcohol and Phenol (B47542) Nucleophiles: These are weakly nucleophilic and require deprotonation to form their more reactive conjugate bases (alkoxides/phenoxides). Use a strong, non-nucleophilic base like sodium hydride (NaH), potassium carbonate (K(_2)CO(_3)), or potassium tert-butoxide (t-BuOK).[8]

  • For Amine and Thiol Nucleophiles: These are often sufficiently nucleophilic to react directly. A non-nucleophilic organic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is typically added to act as a scavenger for the hydrogen iodide (HI) generated during the reaction.[8][9]

Q4: My reaction involves the hydroxyl group of this compound. Should I use a protecting group?

A: Yes, if unwanted side reactions involving the hydroxyl group are a concern. The hydroxyl group can act as a nucleophile, leading to self-condensation or other byproducts. Protecting it, for example as a tert-butyldimethylsilyl (TBDMS) ether, prevents these side reactions.[10] This adds protection and deprotection steps to your synthesis but can significantly improve the yield and purity of your desired product.[11][12]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing direct causes and actionable solutions.

Problem 1: Low to No Product Yield

If you are experiencing poor conversion, consult the following decision tree and table of potential causes.

start Low/No Yield q1 Is your nucleophile strong enough? start->q1 a1_no No q1->a1_no q2 Is the reaction temperature appropriate? q1->q2 Yes a1_yes Yes sol_weak_nuc For weak nucleophiles (alcohols, phenols), add a strong base (e.g., NaH, K2CO3) to generate the more potent alkoxide/phenoxide. a1_no->sol_weak_nuc sol_temp SN2 reactions may require heat. Gradually increase temperature (e.g., from RT to 50-80 °C). Monitor for byproduct formation. q2->sol_temp No q3 Is your solvent optimal for SN2? q2->q3 Yes sol_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetone) to enhance nucleophile reactivity. q3->sol_solvent No q4 Is the leaving group quality an issue? q3->q4 Yes sol_lg Iodide is an excellent leaving group. This is an unlikely cause, but ensure starting material purity. q4->sol_lg Yes/No

Caption: Troubleshooting logic for low product yield.

Potential Cause Explanation & Solution
Weak Nucleophile Alcohols and phenols are weak nucleophiles. Solution: Deprotonate the nucleophile with a strong base (e.g., NaH, K(_2)CO(_3)) before adding this compound to generate a more reactive species.[8]
Inappropriate Solvent Polar protic solvents (water, ethanol) can form a solvent shell around the nucleophile, reducing its reactivity. Solution: Use a polar aprotic solvent like DMF or DMSO to maximize the nucleophile's effectiveness.[3]
Low Temperature While some S(_N)2 reactions proceed at room temperature, many require energy to overcome the activation barrier. Solution: Gradually increase the reaction temperature, monitoring for the appearance of elimination byproducts.[3]
Poor Leaving Group Iodide is an excellent leaving group, making this an unlikely issue. However, ensure the this compound starting material has not degraded.
Problem 2: Significant Alkene Byproduct Formation (E2 Competition)

The formation of an alkene (which may be detected as ethylene (B1197577) glycol after workup) indicates that the E2 elimination pathway is competing with the desired S(_N)2 reaction.

Potential Cause Explanation & Solution
Strong/Bulky Base Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 by preferentially removing a proton over attacking the carbon center. Solution: Switch to a less sterically hindered base (e.g., K(_2)CO(_3), NaH) or a weaker, non-nucleophilic organic base (e.g., TEA) if applicable.[3]
High Temperature Elimination reactions have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.[3] Solution: Run the reaction at a lower temperature. It is often beneficial to start the reaction at 0°C and allow it to warm slowly.[3]
Secondary Substrate Impurities While this compound is a primary halide, impurities or rearranged starting materials could be secondary, which are more prone to elimination. Solution: Ensure the purity of your starting material.
Problem 3: Polyalkylation of Amine Nucleophiles

The primary or secondary amine product is often nucleophilic enough to react with another molecule of this compound, leading to undesired polyalkylation.[9][13]

Strategy Methodology
Use Excess Amine Use a large excess (5-10 equivalents) of the starting amine. This increases the probability that this compound will react with the starting amine rather than the mono-alkylated product.
High Dilution Running the reaction under high dilution can disfavor the bimolecular reaction between the product amine and the electrophile.
Protecting Group For primary amines, one N-H bond can be protected (e.g., as a carbamate), followed by alkylation and deprotection.[12] This ensures mono-alkylation.
Problem 4: Difficulty in Product Purification

The hydroxyl group makes the final products polar and often water-soluble, which can complicate purification.

Issue Recommended Solution
Removal of Inorganic Salts Salts from the base (e.g., NaI, KBr) can be difficult to remove. Solution: Perform a thorough aqueous workup. If the product is soluble in a non-polar organic solvent, multiple washes with water can remove salts. For water-soluble products, consider dialysis or size-exclusion chromatography.
Separation from Polar Byproducts Byproducts like ethylene glycol can be hard to separate. Solution: Use column chromatography with a polar stationary phase (silica gel) and a carefully selected eluent system. Acid-base extraction can also be used to separate basic (amine) or acidic (phenol) products from neutral impurities.[8]
Product is Water-Soluble Solution: After aqueous workup, extract the aqueous layer continuously with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) for an extended period. Alternatively, after neutralization, the water can be removed under reduced pressure (lyophilization if the product is stable).

Experimental Protocols & Data

General Workflow for Optimization

The following diagram outlines a systematic approach to optimizing your reaction conditions.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_nuc Prepare Nucleophile (e.g., deprotonate alcohol/phenol with NaH in DMF at 0 °C) add Slowly add this compound to Nucleophile solution (maintain temperature) prep_nuc->add prep_elec Prepare this compound solution (in same anhydrous solvent) prep_elec->add react Stir at initial temperature (e.g., 0 °C to RT) Monitor by TLC/LC-MS add->react heat If no reaction, gradually increase heat (e.g., 50-80 °C) react->heat heat->react Continue monitoring quench Quench Reaction (e.g., with water or sat. NH4Cl) heat->quench Reaction complete extract Aqueous Workup & Extraction quench->extract purify Purify Product (Column Chromatography, Distillation, or Recrystallization) extract->purify

Caption: General experimental workflow for reaction optimization.

Example Protocol: Synthesis of 2-Phenoxyethanol

This protocol is adapted from a known procedure and serves as a starting point.[14]

  • Deprotonation: To a solution of sodium phenolate (B1203915) trihydrate (1.0 eq) in water, heat the solution to 70°C. (Alternatively, for anhydrous conditions, add sodium phenoxide or generate it in situ by reacting phenol with NaH in DMF).

  • Addition: Add this compound (1.0 eq) dropwise to the solution over 1 hour while maintaining the temperature at 70°C.

  • Reaction: Stir the reaction mixture for 7 hours at 70°C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction mixture cools to room temperature, extract the product with an organic solvent (e.g., methylene (B1212753) chloride or ethyl acetate).

  • Purification: Wash the combined organic phase with water and brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Table of Recommended Starting Conditions

The following table provides suggested starting conditions for various weak nucleophiles. Optimization will likely be required.

Nucleophile Type Example Nucleophile Recommended Base Solvent Starting Temp. Potential Issues
Phenol 4-MethoxyphenolK(_2)CO(_3) (1.5 eq)DMF60 - 80 °CO- vs C-alkylation (O is favored), reaction rate
Amine (Primary) BenzylamineTEA (1.2 eq)AcetonitrileRoom TempPolyalkylation[9][13]
Amine (Secondary) DibenzylamineDIPEA (1.2 eq)THFRoom Temp -> 50°CSteric hindrance slowing the reaction
Thiol ThiophenolK(_2)CO(_3) (1.2 eq)AcetoneRoom TempOxidation of thiol to disulfide
Alcohol (Primary) 1-ButanolNaH (1.1 eq)THF0 °C -> Room TempLow nucleophilicity, E2 competition

References

Technical Support Center: Troubleshooting Low Yields in 2-Iodoethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 2-iodoethanol, with a focus on overcoming low product yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in reactions using this compound?

Low yields in reactions with this compound often stem from a few key issues:

  • Side Reactions: The most prevalent side reaction is E2 elimination, which competes with the desired SN2 substitution, especially when using sterically hindered bases or substrates at elevated temperatures.[1][2]

  • Reagent Quality and Stability: this compound can degrade, especially when exposed to light or heat, releasing free iodine which can interfere with the reaction.[3] The purity of other reagents like the nucleophile and base is also critical.

  • Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, reaction temperature, and reaction time can significantly impact the yield.[2][4]

  • Intramolecular Reactions: Due to the presence of both a hydroxyl group and an iodide on the same molecule, this compound can undergo intramolecular reactions to form byproducts like epoxides, particularly under basic conditions.[5][6]

  • Product Purification Issues: Difficulty in separating the desired product from starting materials or byproducts can lead to apparent low yields after purification.

Q2: How can I minimize the competing E2 elimination reaction?

Minimizing the E2 elimination side reaction is crucial for maximizing the yield of the desired SN2 substitution product. Here are several strategies:

  • Choice of Base: Use a non-nucleophilic, sterically non-hindered base. While a strong base is needed to deprotonate the nucleophile (in a Williamson ether synthesis, for example), a bulky base will favor abstraction of a proton, leading to elimination.[4] Weaker bases like potassium carbonate (K₂CO₃) can be effective, especially with more acidic nucleophiles like phenols.[4]

  • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 reaction over E2 elimination.[1] Elimination reactions often have a higher activation energy.

  • Substrate Choice: When planning a synthesis, if possible, choose a reaction pathway that utilizes a less sterically hindered halide. For example, to synthesize an ether, it is preferable to react an alkoxide with a primary halide like this compound rather than reacting a secondary or tertiary halide with an ethoxide.[7][8]

Q3: What is the recommended way to handle and store this compound to ensure its stability?

To maintain the integrity of this compound, proper storage and handling are essential:

  • Storage: Store this compound at a cool temperature, typically between 2-8°C.[9] It is also light-sensitive and should be stored in a dark or amber-colored bottle.[3][10] Some commercial sources provide this compound stabilized with copper.[11]

  • Handling: When handling this compound, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] Ensure all glassware is dry, as moisture can be detrimental to many reactions involving this reagent.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues leading to low yields in your this compound reactions.

Problem Potential Cause Suggested Solution
Low or No Product Formation Degraded this compound: The reagent may have decomposed upon storage.Use a fresh bottle of this compound. Consider purchasing from a supplier that provides it with a stabilizer.[11]
Ineffective Base: The chosen base may not be strong enough to deprotonate the nucleophile efficiently.For alcohols, a strong base like sodium hydride (NaH) is often effective. For more acidic phenols, a milder base like potassium carbonate (K₂CO₃) can be used.[4]
Poor Solvent Choice: The solvent may not be suitable for an SN2 reaction.Use a polar aprotic solvent such as acetonitrile (B52724) or DMF to enhance the nucleophilicity of the alkoxide.[4]
Significant Alkene Byproduct Formation E2 Elimination is Favored: The reaction conditions are promoting the elimination side reaction.Lower the reaction temperature. Use a less sterically hindered base. If synthesizing an unsymmetrical ether, ensure the halide (this compound) is primary and the alkoxide can be secondary or tertiary.[1][5][7]
Presence of Epoxide or Other Intramolecular Reaction Byproducts Intramolecular Cyclization: The alkoxide formed from the nucleophile is reacting with the this compound to form an epoxide or other cyclic ethers.Consider protecting the hydroxyl group of this compound if it is not the intended nucleophile. This can be achieved using common protecting groups for alcohols.[12][13]
Unreacted Starting Material Recovered Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Poor Nucleophile: The nucleophile may not be reactive enough under the chosen conditions.Ensure the nucleophile is fully deprotonated by using an appropriate base. For weakly acidic nucleophiles, a stronger base will be required.[4]
Difficulty in Product Purification Similar Polarity of Product and Starting Material: The product and unreacted this compound may have similar retention factors on silica (B1680970) gel.Optimize the reaction to drive it to completion, minimizing the amount of unreacted starting material. If separation is still difficult, consider alternative purification techniques like distillation or preparative HPLC.
Formation of Multiple Byproducts: The reaction is not clean, leading to a complex mixture.Re-evaluate the reaction conditions (base, solvent, temperature) to improve selectivity. Refer to the sections on minimizing E2 elimination and intramolecular reactions.

Data on Base Selection for Williamson Ether Synthesis

The choice of base can significantly influence the yield of etherification reactions. The following table, based on data from the synthesis of structurally similar propargyl ethers, provides an indication of the performance of different base/solvent systems.[4]

BaseSolventTemperature (°C)Yield (%)Notes
NaHDMFNot specified80 - 96%A strong, non-nucleophilic base that ensures complete deprotonation. Requires anhydrous conditions.[4]
K₂CO₃DMF8070 - 85%A milder base, suitable for sensitive substrates.[4]
Cs₂CO₃DMF8075 - 90%Often provides higher yields than K₂CO₃ due to the "cesium effect".[4]
NaOHNot specifiedNot specifiedLower yieldsCan be used, but often less effective than other bases for this type of reaction.[4]

Experimental Protocols

General Protocol for Williamson Ether Synthesis using this compound

This protocol provides a general procedure for the synthesis of an ether from an alcohol or phenol (B47542) and this compound. Note: This is a generalized protocol and may require optimization for specific substrates.

  • Preparation of the Alkoxide/Phenoxide:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol or phenol (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or THF).

    • Cool the solution in an ice bath (0 °C).

    • Slowly add the base (e.g., NaH, 1.1 eq.) portion-wise to the solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Reaction with this compound:

    • To the freshly prepared alkoxide/phenoxide solution, add this compound (1.2 eq.) dropwise via syringe at room temperature.

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC.

    • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Visualizing Reaction Pathways and Workflows

Williamson Ether Synthesis Pathway

The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Alcohol R-OH Alkoxide R-O⁻ Na⁺ Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide Ether R-O-CH₂-CH₂-OH Alkoxide->Ether SN2 Attack Byproduct1 H-Base⁺ This compound I-CH₂-CH₂-OH This compound->Ether Leaving_Group I⁻ Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Purity & Stability (this compound, Base, Solvent) Start->Check_Reagents Reagents_OK Reagents OK Check_Reagents->Reagents_OK Yes Reagents_Bad Degraded Reagents Check_Reagents->Reagents_Bad No Analyze_Byproducts Analyze Byproducts by GC-MS / NMR Reagents_OK->Analyze_Byproducts Replace_Reagents Replace Reagents Reagents_Bad->Replace_Reagents Replace_Reagents->Start Elimination_Product Alkene Detected? (E2 Elimination) Analyze_Byproducts->Elimination_Product Yes Intramolecular_Product Epoxide/Cyclic Ether Detected? (Intramolecular Reaction) Analyze_Byproducts->Intramolecular_Product Yes Unreacted_SM Unreacted Starting Material? Analyze_Byproducts->Unreacted_SM Yes Optimize_Conditions Optimize Reaction Conditions Elimination_Product->Optimize_Conditions Lower Temp, Change Base Protecting_Group Consider Protecting Group Strategy Intramolecular_Product->Protecting_Group End Improved Yield Optimize_Conditions->End Protecting_Group->End Optimize_Time_Temp Increase Reaction Time / Temperature Unreacted_SM->Optimize_Time_Temp Optimize_Time_Temp->End

References

Removal of unreacted 2-Iodoethanol from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Iodoethanol Purification

This guide provides troubleshooting advice and frequently asked questions for researchers encountering difficulties with the removal of unreacted this compound from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound?

A1: The most common methods for removing this compound leverage its distinct physical properties. These include:

  • Aqueous Extraction: Due to its high solubility in water, washing the reaction mixture with water or brine is often the first and most effective step.[1][2][3][4]

  • Column Chromatography: For less polar products, silica (B1680970) gel chromatography can effectively separate the more polar this compound.

  • Distillation: As this compound has a high boiling point, vacuum distillation can be used to separate it from more volatile products or to remove a volatile product from it.[1][2]

  • Chemical Quenching: Unreacted this compound can be converted into a more easily removable species by reacting it with a suitable quenching agent.

Q2: I performed an aqueous wash, but my NMR spectrum still shows significant this compound. What should I do?

A2: This is a common issue due to the high polarity and water solubility of this compound. If a single wash is insufficient, you should perform multiple, successive extractions with water or a saturated brine solution.[5] For a given volume of water, multiple smaller extractions are more efficient than one large one. If the issue persists, your product may be partially water-soluble, carrying the this compound with it. In this case, column chromatography is the recommended next step.

Q3: Is distillation a suitable method for removing this compound?

A3: Distillation can be effective but must be approached with caution. This compound has a boiling point of approximately 155 °C at atmospheric pressure and 85 °C at 25 mmHg.[1][2] It is prone to decomposition upon heating, which can release iodine and discolor the mixture.[3] Therefore, if your desired product is thermally stable and has a significantly different boiling point, vacuum distillation is the preferred method to minimize thermal decomposition.

Q4: My desired product is sensitive to water. How can I remove the this compound?

A4: If your product is not stable in the presence of water, you must avoid aqueous extraction. The best alternative is typically column chromatography. You will need to develop a solvent system (eluent) that allows your product to elute while the more polar this compound is retained on the stationary phase (e.g., silica gel). Another option for water-sensitive compounds is to attempt a chemical quench that does not produce water, followed by filtration or chromatography.

Q5: Can I chemically destroy or "quench" the remaining this compound?

A5: Yes, chemical quenching is a viable strategy. Since this compound is an electrophile, it can be reacted with a nucleophile to form a new, potentially more easily separable compound.[6] A mild nucleophile like sodium thiosulfate (B1220275) can be effective. This has the added benefit of neutralizing any trace iodine that may have formed from decomposition.[5] The resulting products are often highly polar salts that can be removed by filtration or a subsequent aqueous wash if the product's stability allows.

Data Presentation

Table 1: Physical Properties of this compound

This table summarizes key quantitative data for this compound, which is essential for planning purification strategies.

PropertyValueSource(s)
Molecular Formula C₂H₅IO[1]
Molecular Weight 171.97 g/mol
Appearance Clear, colorless to yellow-brown liquid[3][7]
Density ~2.20 g/mL at 25 °C[2]
Boiling Point 155 °C (at 760 mmHg)[1]
85 °C (at 25 mmHg)[2][4]
65-67 °C (at 1.6 kPa / 12 mmHg)[3]
Solubility Very soluble in water, ethanol, and diethyl ether[1]
Sensitivity Light-sensitive; may discolor upon storage or heating[2][3]

Experimental Protocols

Protocol 1: Removal by Aqueous Extraction

This method is ideal for water-insoluble or sparingly soluble organic products.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate (B1210297) or dichloromethane (B109758) (DCM).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure.

  • Extraction: Close the stopcock and shake the funnel vigorously for 30-60 seconds. Periodically invert and vent the funnel.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain: Drain the lower (denser) layer. The identity of the aqueous layer depends on the solvent used (e.g., DCM is denser than water, while ethyl acetate is less dense).

  • Repeat: Repeat the washing process (steps 3-6) 2-3 more times with fresh deionized water or brine. Brine can help reduce the formation of emulsions and decrease the solubility of the organic product in the aqueous layer.[5]

  • Drying and Concentration: Dry the remaining organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

Protocol 2: Removal by Silica Gel Chromatography

This method is suitable when extraction is ineffective or when the product is water-sensitive.

  • Sample Preparation: Concentrate the crude reaction mixture to a minimal volume. It can be adsorbed onto a small amount of silica gel for dry loading or dissolved in a minimal amount of the eluent for wet loading.

  • Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully load the prepared sample onto the top of the silica column.

  • Elution: Begin eluting the sample through the column, collecting fractions. The less polar desired product should elute before the more polar this compound.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain your product and which contain the this compound impurity.

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent via rotary evaporation.

Protocol 3: Removal by Chemical Quenching

This protocol uses sodium thiosulfate to chemically alter the this compound.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or THF).

  • Prepare Quench Solution: Prepare a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Quenching: While stirring the reaction mixture, add the sodium thiosulfate solution and allow it to stir for 30-60 minutes at room temperature. The thiosulfate will react with the this compound.

  • Workup: Transfer the mixture to a separatory funnel. If the product is not water-sensitive, wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent to yield the purified product.

Mandatory Visualization

The following diagram provides a logical workflow for troubleshooting the removal of this compound from a reaction mixture.

G start Residual this compound Detected in Crude Product product_sol Is product soluble in a water-immiscible organic solvent (e.g., EtOAc, DCM)? start->product_sol product_stable Is product stable to water? product_sol->product_stable Yes alt_methods Consider Alternative Methods: - Distillation (if thermally stable) - Crystallization product_sol->alt_methods No aq_extract Perform Aqueous Extraction (Protocol 1) product_stable->aq_extract Yes chromatography Attempt Column Chromatography (Protocol 2) product_stable->chromatography No check_purity1 Check Purity (NMR, TLC) aq_extract->check_purity1 success Purification Successful check_purity1->success Clean failure Impurity Remains check_purity1->failure Not Clean failure->chromatography check_purity2 Check Purity (NMR, TLC) chromatography->check_purity2 check_purity2->success Clean check_purity2->alt_methods Not Clean

References

Impact of copper stabilizer on 2-Iodoethanol reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-iodoethanol, particularly concerning the impact of the copper stabilizer on its reactivity.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving copper-stabilized this compound.

Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions

Question: I am performing a nucleophilic substitution (e.g., Williamson ether synthesis) with this compound and observing a low yield of my desired product. What are the potential causes and solutions?

Answer:

Low yields in nucleophilic substitution reactions with this compound can stem from several factors, often related to the copper stabilizer or the inherent reactivity of the molecule.

Potential Causes:

  • Decomposition of this compound: The copper stabilizer, while preventing long-term degradation, can catalyze the decomposition of this compound under certain reaction conditions, especially with heating. This can lead to the formation of volatile byproducts such as ethylene (B1197577) and acetaldehyde (B116499).

  • Copper-Catalyzed Side Reactions: Copper ions can promote side reactions, such as the oxidation of the alcohol to an aldehyde or carboxylic acid, consuming the starting material.

  • Intramolecular Cyclization: In the presence of a base, the hydroxyl group of this compound can be deprotonated, leading to an intramolecular Sₙ2 reaction to form ethylene oxide. This is a common side reaction for 2-haloethanols.

  • Reagent Incompatibility: this compound is incompatible with strong oxidizing agents, strong reducing agents, strong acids, acid chlorides, and acid anhydrides.[1]

Troubleshooting Workflow:

G start Low Product Yield check_reagent Are reagents pure and reaction conditions appropriate? start->check_reagent check_side_reactions Analyze crude reaction mixture for byproducts (e.g., ethylene oxide, acetaldehyde). check_reagent->check_side_reactions Yes optimize_conditions Optimize reaction conditions (temperature, base, solvent). check_reagent->optimize_conditions No copper_issue Is the copper stabilizer a potential issue? check_side_reactions->copper_issue remove_cu Consider removing the copper stabilizer before the reaction. copper_issue->remove_cu Yes protect_oh Protect the hydroxyl group to prevent intramolecular cyclization. copper_issue->protect_oh No solution Improved Yield remove_cu->solution protect_oh->solution optimize_conditions->solution

Caption: Troubleshooting workflow for low-yield reactions with this compound.

Solutions:

  • Remove the Copper Stabilizer: If catalytic decomposition or side reactions are suspected, the copper stabilizer should be removed prior to the reaction. See the detailed protocols below for methods such as distillation or filtration through a chelating resin.

  • Protect the Hydroxyl Group: To prevent intramolecular cyclization, protect the hydroxyl group as a silyl (B83357) ether (e.g., TBDMS) or another suitable protecting group before performing the nucleophilic substitution. The protecting group can be removed in a subsequent step.

  • Optimize Reaction Conditions:

    • Base: Use a non-nucleophilic base if deprotonation of the nucleophile is the only requirement. If the alcohol must be deprotonated, consider a bulky base to disfavor intramolecular attack.

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize decomposition.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent copper-catalyzed oxidation.

Issue 2: Presence of Unexpected Byproducts

Question: My reaction with this compound is producing unexpected impurities. How can I identify and prevent them?

Answer:

The presence of the copper stabilizer can lead to the formation of several byproducts.

Common Byproducts and Their Origins:

ByproductPotential Origin
EthyleneCopper-catalyzed elimination/decomposition of this compound.
AcetaldehydeCopper-catalyzed oxidation or rearrangement of this compound.
EthanolReduction of acetaldehyde or reaction of intermediates with moisture.
Ethylene GlycolHydrolysis of this compound or ethylene oxide.
Ethylene OxideIntramolecular cyclization of this compound.

Data on Potential Byproducts from Thermal Decomposition on Copper Surfaces:

ProductFormation Pathway
EthyleneDecomposition of 2-hydroxyethyl intermediates.
AcetaldehydeDecomposition of 2-hydroxyethyl intermediates.
EthanolReaction of hydroxyethyl (B10761427) intermediates.

This data is qualitative and based on surface science studies of this compound on copper, indicating potential reaction pathways.

Prevention Strategies:

  • Purification of this compound: The most effective way to prevent byproducts originating from the copper stabilizer is to purify the this compound before use.

  • Use of Chelating Agents: In some cases, adding a chelating agent (e.g., EDTA) to the reaction mixture can sequester the copper ions and prevent them from catalyzing side reactions. However, the compatibility of the chelating agent with the reaction conditions must be verified.

  • Control of Reaction Atmosphere: Running the reaction under an inert atmosphere can prevent oxidation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound stabilized with copper?

A1: this compound is susceptible to decomposition over time, especially when exposed to light and heat. The carbon-iodine bond is relatively weak, and decomposition can release iodine, leading to discoloration and impurities. Copper is added as a stabilizer to inhibit these degradation pathways.

Q2: Can I use copper-stabilized this compound directly in my reaction?

A2: This depends on the specific reaction. For reactions that are sensitive to transition metals or where the presence of a catalyst could lead to side reactions (e.g., certain coupling reactions, reactions with organometallics), it is highly recommended to remove the copper stabilizer first. For less sensitive reactions, it may be possible to use it directly, but a small-scale test reaction is advised to check for any adverse effects.

Q3: How does the copper stabilizer exist in the this compound?

A3: The stabilizer is typically in the form of metallic copper, often as chips or powder. Over time, some of it may dissolve to form soluble copper(I) or copper(II) species, especially if the reagent is exposed to air and light.

Q4: What are the storage conditions for this compound?

A4: this compound should be stored in a cool, dark place, typically at 2-8°C. It is also sensitive to light.[1]

Q5: Is this compound compatible with all solvents?

A5: this compound is soluble in water and many common organic solvents. However, its stability in different solvents in the presence of the copper stabilizer can vary. It is always best to consult the safety data sheet (SDS) and relevant literature for specific solvent compatibility.

Experimental Protocols

Protocol 1: Removal of Copper Stabilizer by Distillation

This protocol is suitable for removing non-volatile copper particles from this compound.

  • Setup: Assemble a distillation apparatus for vacuum distillation. Ensure all glassware is dry.

  • Charge the Flask: Add the copper-stabilized this compound to the distillation flask.

  • Vacuum Distillation: Apply a vacuum and gently heat the flask. Collect the fraction that distills at the appropriate boiling point (85-88°C at 25 mmHg).

  • Storage: Store the purified this compound under an inert atmosphere at 2-8°C and protected from light. Use the purified reagent promptly.

Protocol 2: Removal of Copper Stabilizer using a Chelating Resin

This protocol is useful for removing dissolved copper ions.

  • Prepare the Resin: Select a chelating resin with high affinity for copper (e.g., a resin with iminodiacetic acid functional groups). Prepare a small column with the resin according to the manufacturer's instructions.

  • Elution: Pass a solution of this compound in a suitable, unreactive solvent (e.g., dichloromethane) through the column.

  • Solvent Removal: Collect the eluent and remove the solvent under reduced pressure.

  • Storage: Store the purified this compound as described above.

Protocol 3: Protection of the Hydroxyl Group (TBDMS Ether Formation)

This protocol prevents intramolecular cyclization.

  • Dissolve Reagents: Dissolve this compound (1.0 eq) and imidazole (B134444) (1.5 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere.

  • Add Silylating Agent: Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected this compound, which can be used in the subsequent reaction.

Logical Diagram for Stabilizer Removal Decision:

G start Planning a reaction with this compound check_sensitivity Is the reaction sensitive to transition metals? start->check_sensitivity check_side_reactions Are copper-catalyzed side reactions possible? check_sensitivity->check_side_reactions No remove_stabilizer Remove copper stabilizer before use. check_sensitivity->remove_stabilizer Yes use_directly Use stabilized this compound directly (with caution). check_side_reactions->use_directly No check_side_reactions->remove_stabilizer Yes

Caption: Decision-making process for the removal of copper stabilizer.

References

Handling and safety precautions for 2-Iodoethanol to avoid decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and safety precautions for 2-Iodoethanol to minimize decomposition and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound (also known as ethylene (B1197577) iodohydrin) is a versatile bifunctional molecule with the chemical formula ICH₂CH₂OH. It serves as a key intermediate in organic synthesis due to its reactive hydroxyl group and a labile iodine atom.[1] This structure allows for a wide range of chemical transformations, making it valuable in the synthesis of nitrogen-containing heterocycles, neuroexcitants, and for the functionalization of polymers.[1][2]

Q2: What are the primary causes of this compound decomposition?

This compound is sensitive to several factors that can cause it to decompose:

  • Light: Exposure to light, particularly UV light, can initiate the cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent degradation.[3][4]

  • Heat: Elevated temperatures can promote the thermal decomposition of this compound.[5] When heated to decomposition, it can yield hazardous products like carbon monoxide, carbon dioxide, and hydrogen iodide.[5]

  • Incompatible Materials: Contact with strong oxidizing agents, strong acids, strong reducing agents, acid anhydrides, acid chlorides, and phosphorus halides can lead to vigorous reactions and decomposition.[3][4]

Q3: How should this compound be properly stored to ensure stability?

To maintain the integrity of this compound, it is crucial to adhere to the following storage conditions:

  • Temperature: Store in a cool, well-ventilated place, with a recommended storage temperature of 2-8°C.[3]

  • Light Protection: Keep the container tightly closed and protected from light.[3][4] Amber glass bottles are recommended.

  • Inert Atmosphere: For long-term storage and to prevent oxidation, store under an inert gas like nitrogen or argon.[3]

  • Container Sealing: Containers that have been opened must be carefully resealed and kept upright to prevent leakage and exposure to air and moisture.[3]

Q4: Why is a copper stabilizer often added to this compound?

Many commercial preparations of this compound contain copper as a stabilizer.[6][7][8] Copper acts as a radical scavenger, which helps to inhibit the free-radical chain reactions that can be initiated by light or heat, thereby preventing the decomposition of the compound.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experiments.

Problem Possible Cause Solution
The this compound solution has turned yellow or brown. This discoloration is a common sign of decomposition, likely due to exposure to light or air (oxidation), leading to the formation of iodine.1. Check Storage: Verify that the bottle has been stored in a cool, dark place and was tightly sealed. 2. Inert Atmosphere: For future use, ensure the bottle is blanketed with an inert gas (argon or nitrogen) after each use. 3. Purity Check: If the discoloration is significant, the purity of the reagent may be compromised. Consider purifying the this compound by distillation under reduced pressure or obtaining a fresh bottle.
Low yield or unexpected side products in my reaction. Decomposition of this compound before or during the reaction can lead to the formation of reactive intermediates that result in side products or a lower yield of the desired product.1. Use Fresh Reagent: Whenever possible, use a freshly opened bottle of this compound. 2. Inert Reaction Conditions: Set up your reaction under an inert atmosphere to prevent oxidation.[9] 3. Light Protection: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood to prevent light-induced decomposition.[1] 4. Temperature Control: Maintain the recommended reaction temperature and avoid excessive heating.
Inconsistent reaction results between batches. This could be due to varying degrees of this compound decomposition in different batches or even in the same bottle over time.1. Standardize Handling: Implement a strict, standardized protocol for handling and storing this compound. 2. Aliquot Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This minimizes repeated exposure of the bulk reagent to air and light.

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of this compound

This protocol outlines the steps for safely handling this compound to prevent decomposition.

  • Preparation: Before opening the container, allow it to warm to room temperature to prevent condensation of moisture into the reagent.[9]

  • Inert Atmosphere: Work in a well-ventilated fume hood. If the reagent will be used for multiple experiments, it is best to handle it under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Light Protection: Dim the lights in the fume hood or wrap the container and any reaction flasks with aluminum foil.[1]

  • Dispensing: Use a clean, dry syringe or cannula to transfer the liquid.

  • Resealing: After dispensing, flush the headspace of the container with an inert gas (argon or nitrogen) before tightly resealing the cap.

  • Storage: Immediately return the container to the recommended storage conditions (2-8°C, dark).[3]

Visualizing Workflows and Decomposition

Decomposition Pathway

This compound This compound Decomposition_Triggers Light, Heat, Incompatible Reagents This compound->Decomposition_Triggers Radical_Formation Formation of I• and HOCH2CH2• radicals Decomposition_Triggers->Radical_Formation Oxidation Oxidation Products Decomposition_Triggers->Oxidation Elimination Elimination of HI Decomposition_Triggers->Elimination Decomposition_Products Iodine (I2), Acetaldehyde, Ethylene, Water, Carbon Oxides, Hydrogen Iodide Radical_Formation->Decomposition_Products Oxidation->Decomposition_Products Elimination->Decomposition_Products

Caption: Potential decomposition pathways of this compound.

Safe Handling Workflow

Start Start Prep Allow bottle to reach room temperature Start->Prep Inert Work under inert atmosphere Prep->Inert Light Protect from light (foil/dark hood) Inert->Light Dispense Dispense required amount Light->Dispense Seal Flush with inert gas and reseal tightly Dispense->Seal Store Return to 2-8°C storage Seal->Store End End Store->End

Caption: Recommended workflow for safely handling this compound.

Troubleshooting Decision Tree

Problem Poor Reaction Outcome? Check_Reagent Is this compound discolored? Problem->Check_Reagent Yes_Reagent Purify or use a new bottle Check_Reagent->Yes_Reagent Yes No_Reagent Review reaction conditions Check_Reagent->No_Reagent No Check_Light Was the reaction protected from light? No_Reagent->Check_Light No_Light Repeat with light protection (e.g., foil) Check_Light->No_Light No Yes_Light Check atmosphere and temperature Check_Light->Yes_Light Yes Check_Atmosphere Was an inert atmosphere used? Yes_Light->Check_Atmosphere No_Atmosphere Repeat under N2 or Ar Check_Atmosphere->No_Atmosphere No Yes_Atmosphere Investigate other reagents and parameters Check_Atmosphere->Yes_Atmosphere Yes

Caption: Decision tree for troubleshooting reactions involving this compound.

References

Incompatible reagents and solvents for 2-Iodoethanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Iodoethanol

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling of this compound, focusing on its chemical incompatibilities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What classes of reagents are incompatible with this compound?

A1: this compound is incompatible with several classes of reagents. Mixing it with these can lead to vigorous, exothermic, and potentially dangerous reactions. The primary incompatible materials are:

  • Strong oxidizing agents [1][2][3]

  • Strong acids [1][2][3]

  • Strong reducing agents [1][2][3]

  • Acid anhydrides [1][2][3]

  • Acid chlorides [1][2][3]

  • Phosphorus halides [1]

  • Reactive metals (e.g., sodium, potassium, magnesium)

Q2: What happens if I mix this compound with a strong oxidizing agent?

A2: Mixing this compound with strong oxidizing agents (e.g., chromic acid, potassium permanganate, peroxides) can cause a violent reaction, leading to fire or explosion.[4][5] The alcohol group in this compound is susceptible to oxidation, and the reaction can be highly exothermic.

Q3: Is it safe to use strong acids with this compound?

A3: No, it is not safe. Strong acids can catalyze decomposition and polymerization reactions.[1][2] Contact with strong acids can also lead to the formation of toxic and corrosive hydrogen iodide gas.[1][2]

Q4: What are the risks of using strong bases with this compound?

A4: Strong bases (e.g., sodium hydroxide, potassium tert-butoxide) can deprotonate the hydroxyl group and promote elimination or substitution reactions. These reactions can be highly exothermic and may lead to a rapid increase in temperature and pressure if not properly controlled.

Q5: I accidentally mixed this compound with an incompatible reagent. What are the signs of a dangerous reaction?

A5: Be alert for the following signs, which indicate a potentially hazardous incompatible reaction:

  • Rapid increase in temperature (exotherm).

  • Gas evolution (bubbling, fizzing).

  • Change in color (e.g., darkening, charring).

  • Fume or smoke production.

  • A sudden increase in pressure within a closed system.

If you observe any of these signs, follow your laboratory's emergency procedures immediately. Evacuate the area if necessary.

Q6: Why is this compound listed as "light sensitive" and what precautions should I take?

A6: this compound is sensitive to light, which can cause it to decompose over time, releasing free iodine and turning the solution yellow or brown.[1][2] To prevent degradation, always store it in a cool, dark place, preferably in an amber or opaque container, and under an inert atmosphere.[1]

Q7: What are the primary hazardous decomposition products of this compound?

A7: Under fire conditions or upon thermal decomposition, this compound can release hazardous substances, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide (HI).[1][2]

Data on Incompatible Reagents

The following table summarizes the major classes of incompatible reagents and the potential hazards associated with them.

Incompatible Reagent ClassSpecific ExamplesPotential HazardPrevention & Handling Notes
Strong Oxidizing Agents Potassium permanganate, Chromium trioxide, Hydrogen peroxide, Nitric acidViolent reaction, fire, explosion.[4][5]Store separately. Avoid any contact. Use alternative synthetic routes if possible.
Strong Acids Sulfuric acid, Hydrochloric acid, Perchloric acidVigorous polymerization or decomposition.[1][2] Release of toxic hydrogen iodide gas.Store separately. Use buffered solutions or weaker acids where appropriate. Ensure adequate ventilation.
Strong Reducing Agents Sodium borohydride, Lithium aluminum hydrideExothermic reaction.Store separately. Add reagents slowly and under controlled cooling.
Acid Anhydrides & Chlorides Acetic anhydride, Acetyl chlorideVigorous, exothermic reaction.[1][2]Store separately. Perform reactions in a fume hood with appropriate temperature control.
Reactive Metals Sodium, Potassium, Magnesium, Powdered aluminumFormation of flammable hydrogen gas and metal alkoxides.[6]Exclude from reaction mixtures unless part of a planned, controlled procedure. Avoid contact with moisture.
Strong Bases Sodium hydroxide, Potassium tert-butoxideExothermic reaction, potential for uncontrolled elimination/substitution.Add base portion-wise with cooling. Monitor reaction temperature closely.

Experimental Protocols: Emergency Handling

Detailed protocols for intentionally reacting incompatible substances are not provided due to the inherent dangers. Instead, this section outlines a general protocol for managing an accidental mixture of this compound with an unknown or incompatible reagent in a laboratory setting.

Protocol: Emergency Neutralization and Cleanup of an Accidental Mixture

Objective: To safely contain, neutralize, and dispose of a small-scale (e.g., <100 mL) accidental mixture of this compound and an incompatible substance.

Materials:

  • Appropriate Personal Protective Equipment (PPE): Chemical splash goggles, face shield, chemically resistant gloves (e.g., Viton or laminate), lab coat.

  • Fume hood.

  • Inert absorbent material (e.g., vermiculite (B1170534), sand).[1]

  • Containment tray or vessel larger than the spill volume.

  • Sodium bicarbonate or sodium carbonate for neutralizing acids.

  • Citric acid or acetic acid (dilute) for neutralizing bases.

  • Waste container, properly labeled for hazardous waste.

Procedure:

  • Immediate Response:

    • If the reaction is vigorous (fuming, rapid temperature increase), evacuate the immediate area and follow your institution's emergency alarm procedures. Do not attempt to handle a runaway reaction.

    • If the reaction is slow or has not yet started, proceed with caution.

  • Ensure Safety:

    • Don full PPE.

    • Perform all subsequent steps within a certified chemical fume hood to control vapor and gas release.[2]

    • Remove all ignition sources from the area.[1][2]

  • Containment:

    • Place the reaction vessel in a secondary containment tray (e.g., a plastic or metal basin).

    • If a spill has occurred, surround the spill with an inert absorbent material like vermiculite or sand to prevent it from spreading.[1]

  • Quenching/Neutralization (Proceed with extreme caution):

    • This step should only be performed by trained personnel if the identity of the incompatible reagent is known and a safe quenching procedure can be devised.

    • If an acid was the contaminant, slowly add a weak base like sodium bicarbonate to the absorbent material surrounding the spill.

    • If a base was the contaminant, slowly add a weak acid like citric acid.

    • NEVER add water directly to reactive metals or acid chlorides.

  • Cleanup and Disposal:

    • Once the reaction has ceased and the mixture is cool, carefully collect the absorbent material using non-sparking tools.

    • Place the absorbed material and any contaminated items (e.g., glassware) into a designated, labeled hazardous waste container.[1]

    • Wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water. Dispose of cleaning materials as hazardous waste.

    • Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper waste disposal.

Visual Diagrams

The following workflow provides a logical guide for assessing the compatibility of a reagent with this compound before beginning an experiment.

IncompatibleReagentsWorkflow cluster_legend Legend start_node Start/End process_node Process/Question safe_node Safe Condition unsafe_node Unsafe Condition start Select Reagent for Reaction with this compound q1 Is the reagent a strong oxidizing or reducing agent? start->q1 q2 Is the reagent a strong acid, acid anhydride, or acid chloride? q1->q2 No incompatible1 INCOMPATIBLE Risk of Fire/Explosion q1->incompatible1 Yes q3 Is the reagent a strong base? q2->q3 No incompatible2 INCOMPATIBLE Risk of Violent Decomposition q2->incompatible2 Yes q4 Is the reagent a reactive metal? q3->q4 No incompatible3 INCOMPATIBLE Risk of Uncontrolled Exotherm q3->incompatible3 Yes incompatible4 INCOMPATIBLE Risk of H₂ Gas Evolution q4->incompatible4 Yes compatible COMPATIBLE Proceed with Caution & Standard Lab Procedures q4->compatible No

Caption: Workflow for assessing reagent compatibility with this compound.

References

Technical Support Center: Column Chromatography Purification of 2-Iodoethanol Adducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the column chromatography purification of 2-iodoethanol adducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying this compound adducts by silica (B1680970) gel column chromatography?

A1: The primary challenge is the potential for compound degradation on the acidic surface of standard silica gel. The electron-rich iodine atom can interact with the acidic silanol (B1196071) groups (Si-OH) on the silica surface, leading to decomposition, rearrangement, or loss of the iodo group. This can result in low recovery and impure fractions.[1][2]

Q2: What are the alternatives to standard silica gel for purifying this compound adducts?

A2: To mitigate degradation, several alternatives are recommended:

  • Deactivated Silica Gel: The acidity of silica gel can be neutralized by pre-treating it with a basic modifier, such as triethylamine (B128534) (TEA).[1][3][4] This is a common strategy for purifying acid-sensitive compounds.

  • Basic Alumina (B75360): Alumina is a basic stationary phase and is a good alternative for the purification of compounds that are sensitive to acidic conditions.[1][5][6]

  • Neutral Alumina: If the adduct is sensitive to both acid and base, neutral alumina can be a suitable option.[1][6]

  • Florisil: This is a mild, neutral medium that can be effective for some separations, though compound stability should be tested first.[1][7]

Q3: How do I choose the right solvent system for my this compound adduct?

A3: The ideal solvent system should provide a good separation between your target adduct and impurities on a Thin Layer Chromatography (TLC) plate. A common starting point for many organic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297).[8][9] For this compound adducts, which are expected to have moderate polarity due to the alcohol and iodo functional groups, a hexane (B92381)/ethyl acetate system is a good starting point. The optimal Rf (Retardation factor) for the desired compound on TLC for good separation on a column is typically between 0.2 and 0.4.[3]

Q4: My this compound adduct is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?

A4: If your compound is very polar and does not move with standard solvent systems, you can try more polar solvent mixtures. A common choice for highly polar compounds is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH).[7] Start with a small percentage of methanol (e.g., 1-5%) in DCM and gradually increase the polarity.

Q5: How can I monitor the progress of my column chromatography?

A5: The elution of compounds from the column should be monitored by collecting fractions and analyzing them by TLC.[10][11] Spot each fraction on a TLC plate, run it in an appropriate solvent system, and visualize the spots (e.g., under a UV lamp if your compound is UV-active, or using a chemical stain). Fractions containing the pure desired compound should be combined.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or no recovery of the this compound adduct. The adduct may be degrading on the acidic silica gel.[1][2]Test the stability of your compound on a small amount of silica gel. If degradation is observed, switch to a deactivated silica gel or basic/neutral alumina column.[3][5][6]
The compound is too polar and is irreversibly adsorbed onto the stationary phase.Increase the polarity of the eluting solvent system (e.g., by adding methanol to dichloromethane).[7] If the compound still doesn't elute, consider reverse-phase chromatography.
The purified adduct is still impure, with fractions containing multiple components. Poor separation due to an inappropriate solvent system.Optimize the solvent system using TLC to achieve a clear separation between your product and impurities, aiming for a product Rf of 0.2-0.4.[3]
The column was poorly packed, leading to channeling.Ensure the stationary phase is packed uniformly without any air bubbles or cracks.
The sample was overloaded on the column.Use an appropriate amount of stationary phase for the amount of crude product (typically a 20:1 to 50:1 weight ratio of stationary phase to crude material).[12]
The adduct elutes too quickly (high Rf). The eluting solvent is too polar.Decrease the polarity of the solvent system (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).
The adduct elutes too slowly or is streaking (tailing). The eluting solvent is not polar enough.Gradually increase the polarity of the solvent system (gradient elution).[3]
The compound is interacting too strongly with the stationary phase (e.g., acidic compound on silica).Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for an acidic compound on silica, or triethylamine for a basic compound). For this compound adducts that may be acid-sensitive, deactivating the silica or using alumina is a better approach.[3][5]

Data Presentation

The following table provides representative data for the column chromatography of iodo-compounds. Note that the optimal conditions for a specific this compound adduct may vary.

Compound Type Stationary Phase Eluent System (v/v) Typical Rf Purity (Post-Column) Yield
Iodo-phenolSilica GelEthyl acetate/Hexane (20:80)0.58>95%99%
3-Nitro-1-iodobenzeneSilica GelEthyl acetate/Hexane (25:75)0.42>98%83%
Catechol derivativeSilica GelEthyl acetate/Hexane (30:70)0.44>95%70-83%
3,5-Dimethyl-1-iodobenzeneSilica GelEthyl acetate/Hexane (15:85)0.58>98%67%

Data is illustrative and based on similar iodo-aromatic compounds.[13]

Experimental Protocols

Protocol 1: Purification using Deactivated Silica Gel

This protocol is suitable for acid-sensitive this compound adducts.

  • Deactivation of Silica Gel:

    • Prepare a slurry of silica gel in a solvent system containing 1-3% triethylamine (TEA) in your chosen non-polar/polar solvent mixture (e.g., hexane/ethyl acetate).[3]

    • Pack the column with this slurry.

    • Flush the packed column with one column volume of this solvent system and discard the eluent.[3] The silica gel is now deactivated.

  • Column Packing (Wet Method):

    • Prepare a slurry of the deactivated silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column, ensuring it is clamped vertically.

    • Open the stopcock to allow the solvent to drain while continuously tapping the column to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.[12]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound adduct in a suitable solvent.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with the least polar solvent system determined from your TLC analysis.

    • Gradually increase the polarity of the eluent (gradient elution) to elute your compound.

    • Collect fractions and monitor by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound adduct.

Protocol 2: Purification using Basic Alumina

This protocol is an alternative for adducts that show significant degradation on silica gel.

  • Column Packing (Dry Method):

    • Ensure the column is clamped vertically with a cotton or glass wool plug at the bottom.

    • Half-fill the column with the initial non-polar eluting solvent.

    • Slowly pour the dry basic alumina powder into the column through a funnel.

    • Tap the column gently to ensure a tight and even packing.

    • Add a layer of sand on top of the alumina.

    • Drain the solvent until it is level with the sand.[12]

  • Sample Loading:

    • Dissolve the crude adduct in a minimal amount of the eluting solvent.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to adsorb onto the alumina by draining the solvent to the level of the sand.

  • Elution:

    • Carefully add the eluting solvent to the column.

    • Begin collecting fractions. A hexane/ethyl acetate system can be used, but high concentrations of ethyl acetate should be avoided with basic alumina; diethyl ether can be a substitute.

  • Fraction Analysis and Product Isolation:

    • Monitor the fractions by TLC.

    • Combine the pure fractions and remove the solvent to yield the purified product.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_column_prep Column Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude this compound Adduct tlc_analysis TLC Analysis for Solvent System crude_product->tlc_analysis choose_stationary Choose Stationary Phase (Silica, Deactivated Silica, Alumina) tlc_analysis->choose_stationary pack_column Pack Column choose_stationary->pack_column load_sample Load Sample pack_column->load_sample elute_column Elute with Solvent Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions isolate_product Isolate Pure Product (Solvent Evaporation) combine_fractions->isolate_product troubleshooting_logic start Low Product Recovery? check_stability Test Compound Stability on Silica start->check_stability degradation Degradation Observed? check_stability->degradation use_alternative Use Deactivated Silica or Alumina degradation->use_alternative Yes no_degradation No Degradation degradation->no_degradation No end end use_alternative->end Solution increase_polarity Increase Eluent Polarity end2 end2 increase_polarity->end2 Solution no_degradation->increase_polarity

References

Technical Support Center: Monitoring Reactions of 2-Iodoethanol by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively monitor the progress of chemical reactions involving 2-iodoethanol using Thin-Layer Chromatography (TLC). This resource offers detailed troubleshooting advice, answers to frequently asked questions, experimental protocols, and a workflow visualization to ensure successful reaction monitoring.

Troubleshooting Guide

This section addresses common issues encountered when using TLC to monitor reactions with this compound and provides practical solutions.

Problem Possible Cause(s) Solution(s)
No spots are visible on the TLC plate. - The concentration of the spotted sample is too low. - The compound is not UV-active and the visualization method is ineffective. - The compound is volatile and has evaporated from the plate. - The solvent level in the developing chamber was above the spotting line.- Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications. - Use a chemical stain for visualization. For this compound and its alcohol or amine derivatives, potassium permanganate (B83412) or p-anisaldehyde stains are effective.[1][2] - Minimize the time the plate is exposed to heat or open air before and after development. - Ensure the solvent level in the chamber is below the baseline where the samples are spotted.
Spots are streaking or elongated. - The sample is overloaded (too concentrated). - The compound is highly polar and interacting strongly with the silica (B1680970) gel. - The sample is not fully dissolved in the spotting solvent.- Dilute the sample before spotting.[3] - Add a small amount of a polar solvent like methanol (B129727) to the eluent, or a few drops of acetic acid or triethylamine (B128534) to improve the spot shape for acidic or basic compounds, respectively. - Ensure the sample is completely dissolved before spotting it on the TLC plate.
The solvent front is uneven. - The TLC plate was not placed vertically in the developing chamber. - The adsorbent on the plate is uneven or has been disturbed. - The chamber is not properly saturated with solvent vapor.- Ensure the plate is placed in the chamber at a slight angle against the side, but not touching the filter paper wick. - Handle TLC plates carefully by the edges to avoid touching the silica surface. - Line the inside of the developing chamber with filter paper saturated with the eluent to ensure a saturated atmosphere.
Reactant and product spots have very similar Rf values. - The chosen solvent system does not provide adequate separation. - The polarity of the reactant and product are very similar.- Experiment with different solvent systems of varying polarities. Try mixtures of ethyl acetate (B1210297)/hexane, dichloromethane/methanol, or ether/pentane.[4] - Utilize a "co-spot" by spotting both the starting material and the reaction mixture in the same lane to help differentiate between closely running spots.[5]
Spots fade quickly after visualization. - The visualization agent is temporary.- Iodine stains are known to fade; circle the spots with a pencil immediately after visualization.[6] - Photograph the TLC plate immediately after staining to have a permanent record.

Frequently Asked Questions (FAQs)

Q1: What is the best way to visualize this compound and its reaction products on a TLC plate?

A1: this compound and many of its derivatives are not UV-active, meaning they won't be visible under a UV lamp unless they are attached to a UV-active chromophore. Therefore, chemical staining is the recommended visualization method. A potassium permanganate (KMnO₄) stain is a good general choice as it reacts with the alcohol functional group present in this compound and many of its products, typically showing up as yellow-brown spots on a purple background.[1] Another effective option is a p-anisaldehyde stain, which is also sensitive to alcohols. For reactions where this compound is reacted with an amine, a ninhydrin (B49086) stain can be used to specifically visualize the amine-containing product, which will typically appear as a purple or pink spot.[7]

Q2: How do I choose an appropriate solvent system (eluent) for my reaction?

A2: The choice of solvent system depends on the polarity of your starting material and expected product. A good starting point is a mixture of a less polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).[4] For this compound, which is a polar molecule, you will likely need a relatively polar eluent. A common starting mixture is 20-50% ethyl acetate in hexanes. You can adjust the ratio to achieve an Rf value for your starting material of approximately 0.2-0.4, which will allow for good separation of the product as the reaction progresses.[5]

Q3: What is a "co-spot" and why is it important?

A3: A co-spot is a lane on the TLC plate where you apply both the starting material and the reaction mixture in the same spot.[5] This is a crucial control to help you confidently identify the spots on your TLC plate. If the starting material spot in the reaction mixture lane has the same Rf value as the pure starting material and the co-spot shows a single, merged spot, it confirms the identity of your starting material. This is particularly useful when the Rf values of the starting material and product are very close.[5]

Q4: How can I tell when my reaction is complete?

A4: The reaction is considered complete when the spot corresponding to the limiting reactant has completely disappeared from the reaction mixture lane on the TLC plate.[8] Concurrently, you should observe the appearance and intensification of a new spot corresponding to your product.

Q5: My spots are very large and diffuse. What can I do to improve them?

A5: Large and diffuse spots are often a result of applying too much sample to the TLC plate.[3] Try diluting your sample before spotting. Also, ensure that you are using a very fine capillary to apply the sample and touch it to the plate briefly to keep the initial spot size as small as possible. Allowing the spotting solvent to fully evaporate between applications if you are spotting multiple times in the same location can also help.

Experimental Protocol: Monitoring the Synthesis of 2-(Benzylamino)ethanol

This protocol details the monitoring of the nucleophilic substitution reaction between this compound and benzylamine (B48309) to form 2-(benzylamino)ethanol using TLC.

Reaction:

This compound + Benzylamine → 2-(Benzylamino)ethanol + HI

Materials:

  • Silica gel TLC plates

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (optional, as benzylamine is UV active)

  • Staining solution: Potassium permanganate (KMnO₄) or Ninhydrin solution

  • Eluent: 30% Ethyl Acetate in Hexanes (adjust as necessary)

  • Reaction mixture at various time points

  • Standard solutions of this compound and benzylamine in a volatile solvent (e.g., ethanol)

Procedure:

  • Prepare the TLC Plate: With a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for spotting: "SM" (Starting Material - this compound), "Co" (Co-spot), and "Rxn" (Reaction Mixture).

  • Spot the Plate:

    • In the "SM" lane, use a capillary tube to spot the standard solution of this compound.

    • In the "Co" lane, spot the this compound standard, and then, after the spot has dried, spot the reaction mixture on top of it.

    • In the "Rxn" lane, spot the reaction mixture.

  • Develop the Plate: Place the spotted TLC plate in the developing chamber containing the eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the plate using a potassium permanganate or ninhydrin stain. To do this, dip the plate into the stain solution using forceps, then gently heat the plate with a heat gun until the spots appear.

  • Analyze the Results: Compare the spots in the "Rxn" lane to the "SM" lane. The disappearance of the this compound spot and the appearance of a new, more polar (lower Rf) spot indicates the formation of the 2-(benzylamino)ethanol product. The reaction is complete when the this compound spot is no longer visible in the "Rxn" lane.

Data Presentation

The following table provides approximate Rf values for the compounds involved in the synthesis of 2-(benzylamino)ethanol in a representative solvent system. Note that actual Rf values can vary depending on the specific experimental conditions.

Compound Structure Solvent System Approximate Rf Value Visualization Method
This compoundICH₂CH₂OH30% Ethyl Acetate / 70% Hexanes0.4 - 0.5Potassium Permanganate Stain
BenzylamineC₆H₅CH₂NH₂30% Ethyl Acetate / 70% Hexanes0.5 - 0.6UV light, Ninhydrin Stain
2-(Benzylamino)ethanolC₆H₅CH₂NHCH₂CH₂OH30% Ethyl Acetate / 70% Hexanes0.2 - 0.3Potassium Permanganate Stain, Ninhydrin Stain

Workflow for Monitoring a Reaction Involving this compound by TLC

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis cluster_decision Decision prep_eluent Prepare Eluent prep_chamber Saturate Chamber prep_eluent->prep_chamber prep_plate Prepare & Spot Plate develop_plate Develop Plate prep_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize (Stain) dry_plate->visualize analyze Analyze Results visualize->analyze is_complete Reaction Complete? analyze->is_complete continue_reaction Continue Reaction & Re-sample is_complete->continue_reaction No workup Proceed to Work-up is_complete->workup Yes continue_reaction->prep_plate

Caption: Workflow for TLC monitoring of a this compound reaction.

References

Technical Support Center: Quenching and Workup Strategies for Reactions with 2-Iodoethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the quenching and workup of chemical reactions involving 2-iodoethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound and during the quenching process?

A1: this compound is a toxic and combustible liquid. It is fatal if swallowed or in contact with skin. Therefore, it is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood. The quenching of reactions, especially those involving highly reactive reagents, can be exothermic and may lead to a rapid increase in temperature and pressure.[1][2] Always cool the reaction mixture in an ice bath before and during the slow, dropwise addition of the quenching agent to control the reaction rate and prevent a dangerous "volcano" effect.[2][3]

Q2: How do I choose an appropriate quenching agent for a reaction involving this compound?

A2: The choice of quenching agent depends on the other reagents in your reaction mixture, not typically the this compound itself. This compound is generally stable under aqueous workup conditions. The primary goal of quenching is to neutralize any unreacted, highly reactive species.

  • For reactions with organometallic reagents (e.g., Grignard reagents, organolithiums): A proton source is typically used. For a controlled quench, start with a less reactive proton source like isopropanol, followed by methanol, and then water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[2]

  • For reactions involving strong bases (e.g., sodium hydride): A mild acid is used for neutralization. A saturated aqueous solution of ammonium chloride is a common and effective choice.[4]

  • To remove residual iodine color: If your reaction mixture has a persistent brown or purple color due to the presence of iodine (I₂), a common side product from the degradation of iodide-containing reagents, a wash with a reducing agent like saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will decolorize the solution.

Q3: My reaction mixture has formed an emulsion during the aqueous workup. How can I break it?

A3: Emulsion formation is a common issue, especially when using solvents like THF or when residual base is present.[5] Here are several techniques to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[5]

  • Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.

  • Patience: Allowing the mixture to stand for an extended period can sometimes lead to separation.

  • Solvent Addition: Adding more of the organic extraction solvent can sometimes help.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Product is water-soluble: this compound and some of its derivatives can have some water solubility.- Extract the aqueous layer multiple times with your organic solvent.[6] - If the product is highly polar, consider using a more polar extraction solvent like a 3:1 mixture of chloroform (B151607) and isopropanol.[3] - Check the aqueous layer by TLC to see if your product is present.[7]
Product is volatile: Some low molecular weight ethers or other derivatives of this compound can be volatile.- Be cautious during solvent removal (rotoevaporation). Use a lower bath temperature and vacuum pressure.[7] - Check the solvent collected in the rotovap trap for your product.[7]
Side reactions: Unwanted side reactions may have consumed the starting material or product.- Analyze the crude reaction mixture by NMR or GC-MS to identify byproducts. - Common side reactions include elimination (E2) to form vinyl ethers, especially with bulky bases, or intramolecular cyclization if another nucleophilic group is present.[4]
Crude product is impure Incomplete removal of starting materials: Unreacted this compound or other starting materials may remain.- Optimize your purification method. Column chromatography is often effective for removing polar impurities like this compound.[1]
Formation of byproducts: Byproducts from side reactions are co-eluting with your product.- Adjust the solvent system for your column chromatography to improve separation. - Consider a different purification technique, such as distillation or recrystallization, if applicable.
Persistent color in the organic layer Presence of elemental iodine (I₂): Iodide sources can be oxidized to I₂ during the reaction or workup, resulting in a brown or purple color.- Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.

Experimental Protocols

Protocol 1: General Aqueous Workup for a Williamson Ether Synthesis using this compound

This protocol is suitable for a reaction where an alkoxide is reacted with this compound to form an ether.

  • Cooling: Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction flask to 0 °C in an ice-water bath.[7]

  • Quenching: If a strong base like sodium hydride was used, slowly and dropwise add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the cooled reaction mixture with vigorous stirring until gas evolution ceases. If a milder base was used, you might proceed directly to adding water.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add deionized water and an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate). The choice of solvent depends on the polarity of your product.

    • Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate.

    • Drain the aqueous layer.

    • Wash the organic layer sequentially with:

      • Deionized water (2x)

      • Saturated aqueous sodium thiosulfate (if iodine color is present)

      • Saturated aqueous sodium chloride (brine) (1x) to help remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by the most suitable method, such as flash column chromatography, distillation, or recrystallization.

Visualizations

General Quenching and Workup Workflow

G cluster_reaction Reaction cluster_quenching Quenching cluster_workup Aqueous Workup cluster_purification Purification cluster_product Final Product Reaction Completed Reaction Mixture (contains product, unreacted reagents, byproducts, and solvent) Quench Cool to 0°C Add Quenching Agent (e.g., sat. aq. NH4Cl) Reaction->Quench Extraction Liquid-Liquid Extraction (Organic Solvent + Water/Brine) Quench->Extraction Wash Aqueous Washes (e.g., Water, Na2S2O3, Brine) Extraction->Wash Drying Dry Organic Layer (e.g., Na2SO4) Wash->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification of Crude Product (e.g., Column Chromatography, Distillation, Recrystallization) Concentration->Purification Product Pure Product Purification->Product

Caption: General workflow for quenching and workup of a reaction.

Troubleshooting Logic for Low Product Yield

G cluster_investigation Investigation cluster_solutions Potential Solutions Start Low Product Yield CheckAqueous Is the product in the aqueous layer? Start->CheckAqueous CheckVolatile Is the product volatile? Start->CheckVolatile CheckSideReactions Are there significant side products? Start->CheckSideReactions ExtractMore Perform more extractions or use a more polar solvent. CheckAqueous->ExtractMore Yes CarefulRoto Use lower temperature and vacuum during solvent removal. CheckVolatile->CarefulRoto Yes OptimizeConditions Optimize reaction conditions (e.g., temperature, base) to minimize side reactions. CheckSideReactions->OptimizeConditions Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

A Comparative Analysis of SN2 Reactivity: 2-Bromoethanol vs. 2-Iodoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the bimolecular nucleophilic substitution (SN2) reaction is a fundamental tool for the construction of complex molecules. The efficiency of these reactions is critically dependent on several factors, including the nature of the leaving group. This guide provides an objective comparison of the SN2 reactivity of 2-bromoethanol (B42945) and 2-iodoethanol, supported by established chemical principles and illustrative experimental data.

The Decisive Role of the Leaving Group in SN2 Reactions

The SN2 reaction is a single-step process where a nucleophile attacks an electrophilic carbon center, concurrently displacing a leaving group.[1] The rate of this reaction is directly influenced by the ability of the leaving group to depart. An ideal leaving group is a species that is stable on its own, which typically corresponds to a weak base.

When comparing halogens as leaving groups, the reactivity follows the order I > Br > Cl > F.[1] This trend is attributed to two primary factors:

  • Bond Strength: The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). A weaker bond is more easily broken, leading to a faster reaction.

  • Anion Stability: The stability of the resulting halide anion (X⁻) increases with size. The larger iodide ion can better distribute its negative charge, making it a more stable and thus better leaving group than the smaller bromide ion.

Consequently, this compound is anticipated to be significantly more reactive than 2-bromoethanol in SN2 reactions.

Quantitative Comparison of Reactivity

The following table provides an illustrative comparison based on typical relative rate constants observed for SN2 reactions of ethyl bromide and ethyl iodide, which serve as close structural analogs to 2-bromoethanol and this compound.

SubstrateLeaving GroupC-X Bond Dissociation Energy (kJ/mol)Relative Rate Constant (Illustrative)
2-BromoethanolBr⁻~2851
This compoundI⁻~228~30 - 100

This data is illustrative and based on established trends for analogous primary alkyl halides. The actual relative rate will vary depending on the nucleophile, solvent, and temperature.

Experimental Protocol for Determining Relative Reactivity

A common and effective method for comparing the SN2 reactivity of alkyl halides is the Finkelstein reaction. This reaction involves the substitution of a halide with iodide, and its progress can be conveniently monitored.

Objective:

To qualitatively and quantitatively compare the SN2 reaction rates of 2-bromoethanol and this compound with sodium iodide in acetone.

Materials:
  • 2-Bromoethanol

  • This compound

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Starch indicator solution

  • Deionized water

  • Ice bath

  • Constant temperature bath

  • Reaction tubes or flasks

  • Burette, pipettes, and other standard laboratory glassware

Experimental Workflow

G prep Preparation of Reactants reaction_setup Reaction Setup prep->reaction_setup Equimolar solutions in acetone monitoring Reaction Monitoring reaction_setup->monitoring Initiate reaction at constant T quenching Quenching monitoring->quenching Withdraw aliquots at time intervals titration Titration quenching->titration Stop reaction in ice water data_analysis Data Analysis titration->data_analysis Determine [I⁻] with Na₂S₂O₃ comparison Reactivity Comparison data_analysis->comparison Calculate rate constants

Figure 1: Experimental workflow for comparing the SN2 reactivity of 2-bromoethanol and this compound.

Procedure:
  • Preparation of Reactant Solutions: Prepare equimolar solutions of 2-bromoethanol, this compound, and sodium iodide in anhydrous acetone.

  • Reaction Setup: In separate reaction vessels maintained at a constant temperature (e.g., 25°C), mix the sodium iodide solution with the 2-bromoethanol and this compound solutions, respectively.

  • Reaction Monitoring:

    • Qualitative Observation: In the case of the Finkelstein reaction (using a non-iodide nucleophile with the haloethanols in the presence of NaI), the formation of a precipitate (NaBr or NaCl) can be visually monitored. The reaction with this compound would not be monitored this way in a reaction with NaI. For a comparative study, a different nucleophile would be used.

    • Quantitative Analysis: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold deionized water. This will significantly slow down the reaction.

  • Titration: The concentration of unreacted iodide in the quenched aliquot can be determined by titration with a standardized solution of sodium thiosulfate using a starch indicator.

  • Data Analysis: The concentration of the alkyl halide at each time point can be calculated from the change in iodide concentration. This data is then used to determine the second-order rate constant (k) for each reaction using the integrated rate law.

  • Gas Chromatography (GC) Analysis (Alternative Method): The progress of the reaction can also be monitored by taking aliquots at different times and analyzing them by gas chromatography.[2] This method allows for the direct measurement of the disappearance of the starting materials and the appearance of the product.

SN2 Reaction Mechanism

The SN2 reaction proceeds through a backside attack, leading to an inversion of stereochemistry at the carbon center. The reaction is concerted, meaning bond-forming and bond-breaking occur simultaneously through a single transition state.

Figure 2: Generalized SN2 reaction mechanism.

In this mechanism, "Nu⁻" represents the nucleophile and "X" represents the halogen leaving group (Br or I). The transition state shows the partial formation of the Nu-C bond and the partial breaking of the C-X bond.

Conclusion

Based on fundamental principles of chemical reactivity, this compound is a significantly more reactive substrate in SN2 reactions than 2-bromoethanol. This is due to the superior leaving group ability of the iodide ion, which stems from the weaker carbon-iodine bond and the greater stability of the iodide anion. For synthetic applications requiring efficient nucleophilic substitution on a 2-hydroxyethyl moiety, this compound is the preferred starting material. The choice of substrate can have a profound impact on reaction rates, yields, and overall synthetic efficiency. Therefore, a thorough understanding of leaving group effects is paramount for the rational design of synthetic routes in research and development.

References

A Comparative Guide to Hydroxyethylation: 2-Chloroethanol vs. 2-Iodoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a hydroxyethyl (B10761427) group (–CH₂CH₂OH) onto a substrate is a crucial transformation in the synthesis of a wide array of pharmacologically active molecules and functional materials. This process, known as hydroxyethylation, is most commonly achieved through nucleophilic substitution reactions utilizing 2-haloethanols. Among these, 2-chloroethanol (B45725) and 2-iodoethanol are frequently considered. This guide provides an objective comparison of their efficiency in hydroxyethylation, supported by available experimental data and established chemical principles.

Executive Summary

From a chemical reactivity standpoint, This compound is the more efficient hydroxyethylating agent compared to 2-chloroethanol. This heightened reactivity is attributed to the superior leaving group ability of the iodide ion (I⁻) in comparison to the chloride ion (Cl⁻). In nucleophilic substitution (Sₙ2) reactions, the rate is significantly influenced by the stability of the leaving group once it departs. The larger size and greater polarizability of the iodide ion allow for the negative charge to be dispersed over a larger volume, rendering it a more stable, and thus better, leaving group. This fundamental difference in reactivity often translates to faster reaction times and/or higher yields under milder conditions when using this compound.

Data Presentation: A Comparative Overview

The following table summarizes the available experimental data for the O-hydroxyethylation of phenoxide and N-hydroxyethylation of amines, providing a tangible comparison of the two reagents. It is important to note that the data is compiled from different sources and reaction conditions may not be identical, which can influence the outcome.

ReagentNucleophileSubstrateProductReaction ConditionsYield (%)Reaction Time (hours)
2-Chloroethanol PhenoxideSodium Phenolate (B1203915)Phenoxyethanol (B1677644)100-110°C98%Not Specified
PhenoxideSodium PhenolatePhenoxyethanol70°C, aqueous solution~80%5
AmineAniline (B41778)N-(2-hydroxyethyl)aniline70-90°C, ionic liquid catalyst80-88%6-12
This compound PhenoxideSodium PhenolatePhenoxyethanol70°C, aqueous solution81%7

Note: The data presented is derived from patent literature and may not represent optimized conditions. Direct, side-by-side comparative studies under identical conditions are limited in published literature.

Theoretical Underpinnings: The Role of the Leaving Group

The efficiency of 2-chloroethanol and this compound in hydroxyethylation is primarily dictated by the principles of nucleophilic substitution, most commonly the Sₙ2 mechanism. The rate of an Sₙ2 reaction is dependent on the concentrations of both the nucleophile and the electrophile (the 2-haloethanol) and is highly sensitive to the nature of the leaving group.

A good leaving group is a species that can stabilize the negative charge it takes on after bond cleavage. The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is due to two main factors:

  • Bond Strength: The Carbon-Iodine (C-I) bond is weaker than the Carbon-Chlorine (C-Cl) bond. A weaker bond requires less energy to break, thus lowering the activation energy of the reaction and increasing the reaction rate.

  • Anion Stability: The iodide ion is larger and more polarizable than the chloride ion. This allows the negative charge to be distributed over a larger area, making the iodide ion more stable in solution.

This theoretical framework strongly supports the higher reactivity of this compound in hydroxyethylation reactions.

Experimental Protocols

Below are detailed experimental protocols for O-hydroxyethylation and N-hydroxyethylation, derived from patent literature, illustrating the practical application of 2-chloroethanol and this compound.

O-Hydroxyethylation of Sodium Phenolate to Phenoxyethanol

Using 2-Chloroethanol

  • Materials: Sodium phenolate trihydrate, 2-chloroethanol, water.

  • Procedure:

    • An aqueous solution of sodium phenolate trihydrate is prepared.

    • The solution is heated to 70°C.

    • An aqueous solution of 2-chloroethanol is added dropwise over a period of 1 hour while maintaining the temperature at 70°C.[1]

    • The reaction is allowed to proceed for 5 hours at 70°C.[1]

    • After cooling, the product is extracted with an organic solvent (e.g., methylene (B1212753) chloride).

    • The organic phase is washed and the solvent is removed to yield phenoxyethanol.

Using this compound

  • Materials: Sodium phenolate trihydrate, this compound, water.

  • Procedure:

    • An aqueous solution of sodium phenolate trihydrate is prepared and heated to 70°C.[1]

    • This compound is added dropwise to the solution over a 1-hour period.[1]

    • The reaction is maintained at 70°C for 7 hours.[1]

    • Following the reaction, the mixture is cooled, and the product is extracted with an organic solvent.

    • The organic phase is washed, and the solvent is distilled off to yield phenoxyethanol.[1]

N-Hydroxyethylation of Aniline to N-(2-hydroxyethyl)aniline

Using 2-Chloroethanol

  • Materials: Aniline, 2-chloroethanol, ionic liquid catalyst (e.g., [HMIM]HSO₄).

  • Procedure:

    • In a reaction vessel, aniline, 2-chloroethanol, and the ionic liquid are combined. The molar ratio of aniline to 2-chloroethanol can range from 6:1 to 1:2.[2]

    • The mixture is stirred and heated to a temperature between 70°C and 90°C.[2]

    • The reaction is maintained for a period of 6 to 12 hours.[2]

    • After the reaction is complete, the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The solvent is removed by rotary evaporation, and the crude product is purified by column chromatography to yield N-(2-hydroxyethyl)aniline.[2]

Visualizing the Reaction Pathway and Workflow

To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate the Sₙ2 reaction mechanism and a general experimental workflow for hydroxyethylation.

Caption: Sₙ2 mechanism for hydroxyethylation.

experimental_workflow A 1. Reactant Preparation (Substrate, Base, Solvent) B 2. Addition of Haloethanol (2-Chloroethanol or this compound) A->B C 3. Reaction (Heating and Stirring) B->C D 4. Work-up (Quenching, Extraction) C->D E 5. Purification (Distillation, Chromatography) D->E F 6. Product Characterization (NMR, MS, etc.) E->F

Caption: General experimental workflow.

Conclusion

For researchers and professionals in drug development and chemical synthesis, the choice between 2-chloroethanol and this compound for hydroxyethylation reactions should be guided by the desired reaction efficiency and the specific constraints of the synthetic route. While 2-chloroethanol is often more readily available and cost-effective, this compound offers significantly higher reactivity, which can lead to shorter reaction times, milder conditions, and potentially higher yields. The decision should therefore be a balance between economic considerations and the need for efficient and rapid synthesis. The provided experimental protocols and theoretical background serve as a valuable resource for making an informed choice for your specific hydroxyethylation needs.

References

A Comparative Analysis of Halide Leaving Group Ability: Iodide vs. Bromide vs. Chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry, particularly in nucleophilic substitution and elimination reactions, the efficiency of the leaving group is a paramount factor in determining reaction rates and outcomes. For researchers and professionals in drug development, a nuanced understanding of leaving group ability is crucial for reaction design and optimization. This guide provides an objective comparison of the leaving group abilities of three common halides—iodide (I⁻), bromide (Br⁻), and chloride (Cl⁻)—supported by quantitative experimental data and detailed methodologies.

The generally accepted order of leaving group ability for these halides is:

Iodide > Bromide > Chloride

This trend is a direct consequence of a combination of factors, including basicity, polarizability, and the strength of the carbon-halogen bond. A good leaving group is one that is stable on its own, and weaker bases are better at stabilizing a negative charge, making them superior leaving groups.[1][2]

Key Factors Influencing Halide Leaving Group Ability:
  • Basicity: There is an inverse relationship between basicity and leaving group ability; weaker bases are better leaving groups.[3][4] Iodide is the conjugate base of a strong acid (hydroiodic acid, pKa ≈ -10) and is therefore a very weak base.[4] Following this trend, bromide is less basic than chloride, making it a better leaving group.

  • Polarizability: Polarizability refers to the ability of an atom's electron cloud to be distorted. Larger atoms, like iodine, have more diffuse electron clouds that are more polarizable.[5][6] This increased polarizability allows for better stabilization of the partial negative charge that develops in the transition state of substitution reactions, thus lowering the activation energy.[6]

  • Carbon-Halogen (C-X) Bond Strength: The rate of reaction is influenced by the ease with which the C-X bond is broken. The C-I bond is the longest and weakest of the three, followed by the C-Br bond, and then the C-Cl bond.[7][8] Consequently, less energy is required to cleave the C-I bond, leading to a faster reaction rate.

This established order of reactivity (RI > RBr > RCl) holds true for both Sₙ1 and Sₙ2 reaction mechanisms, as the cleavage of the C-X bond is involved in the rate-determining step of both pathways.[1][9][10]

Quantitative Data Comparison

The following tables summarize experimental data from nucleophilic substitution reactions, quantitatively demonstrating the differences in reactivity among alkyl iodides, bromides, and chlorides.

Table 1: Relative Rates of Sₙ2 Reactions

This table shows the relative rates of reaction for a primary alkyl halide with a given nucleophile. The data illustrates the direct impact of the leaving group on the reaction kinetics in a bimolecular substitution.

Alkyl Halide (R-X)Leaving GroupNucleophileRelative Rate
R-IIodideVarious~30,000
R-BrBromideVarious~10,000
R-ClChlorideVarious~200

Data is generalized from typical Sₙ2 reactions. The reactivity of R-F is extremely slow and often negligible in comparison.

Table 2: Solvolysis Rate Constants for tert-Butyl Halides (Sₙ1 Reaction)

The data below presents the first-order rate constants (k) for the solvolysis of tert-butyl halides in various protic solvents at 298 K (25 °C). Solvolysis is a type of Sₙ1 reaction where the solvent acts as the nucleophile. The rate of an Sₙ1 reaction is dependent on the formation of a stable carbocation, which is directly influenced by the leaving group's ability to depart.

SolventLeaving Grouplog(k), s⁻¹
Water tert-Butyl Chloride-5.706
tert-Butyl Bromide-4.270
tert-Butyl Iodide-3.190
Methanol tert-Butyl Chloride-8.523
tert-Butyl Bromide-6.854
tert-Butyl Iodide-5.523
Ethanol (B145695) tert-Butyl Chloride-9.301
tert-Butyl Bromide-7.750
tert-Butyl Iodide-6.456
80% Ethanol / 20% Water tert-Butyl Chloride-7.538
tert-Butyl Bromide-5.980
tert-Butyl Iodide-4.790

Source: Data extracted from Abraham, M. H., et al. (2021). Properties of the tert-butyl halide solvolysis transition states. Physical Chemistry Chemical Physics, 23(5), 3311-3320.[7][11]

The consistently higher rate constants for tert-butyl iodide, followed by bromide and then chloride across all solvent systems, provide strong quantitative evidence for the established order of leaving group ability.

Experimental Protocols

Determining Leaving Group Ability via Solvolysis Kinetics

The following protocol outlines a general method for determining the first-order rate constants of solvolysis for tertiary alkyl halides, allowing for a direct comparison of leaving group abilities. The reaction rate is monitored by titrating the acidic byproduct (HX) generated during the reaction.[9]

Objective: To measure and compare the rates of solvolysis for tert-butyl chloride, tert-butyl bromide, and tert-butyl iodide in an aqueous ethanol solvent.

Materials:

  • tert-Butyl chloride (0.1 M solution in 95% ethanol)

  • tert-Butyl bromide (0.1 M solution in 95% ethanol)

  • tert-Butyl iodide (0.1 M solution in 95% ethanol)

  • Aqueous ethanol solvent (e.g., 50:50 v/v water:95% ethanol)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)

  • Bromothymol blue indicator solution

  • Erlenmeyer flasks (125 mL)

  • Pipettes and burette

  • Stopwatch

  • Constant temperature water bath

Procedure:

  • Reaction Setup:

    • Prepare the reaction mixture by adding the aqueous ethanol solvent to a large flask. Allow it to equilibrate to the desired temperature (e.g., 25 °C) in a water bath.

    • Prepare several "quenching" flasks, each containing 10 mL of 95% ethanol and a few drops of bromothymol blue indicator. The ethanol will stop the reaction by diluting the mixture.[12]

    • Prepare three "infinity" flasks, each containing 20 mL of water and indicator. These will be used to determine the final concentration of acid produced after the reaction has gone to completion.[12]

  • Initiating the Reaction:

    • Add a known volume of one of the tert-butyl halide stock solutions to the temperature-equilibrated solvent. Start the stopwatch immediately upon addition and mix thoroughly. This is time t=0.[9]

  • Sampling and Titration:

    • At regular, recorded time intervals (e.g., every 10 minutes), withdraw a precise aliquot (e.g., 5.0 mL) of the reaction mixture and add it to one of the quenching flasks.

    • Immediately titrate the quenched sample with the standardized NaOH solution until the bromothymol blue indicator endpoint (a color change from yellow to blue) is reached. Record the volume of NaOH used (Vₜ).

  • Infinity Titration:

    • To determine the total amount of acid that will be produced (V∞), place the "infinity" flasks containing aliquots of the reaction mixture in a warm water bath (e.g., 60 °C) for 30-60 minutes to drive the reaction to completion.[9]

    • Cool the flasks to room temperature and titrate them with NaOH to determine V∞.

  • Data Analysis:

    • The solvolysis of a tert-butyl halide is a first-order reaction. The rate constant (k) can be determined from the integrated rate law: ln(V∞ - Vₜ) = -kt + ln(V∞)

    • Plot ln(V∞ - Vₜ) versus time (t). The plot should yield a straight line.

    • The slope of this line is equal to -k, the negative of the first-order rate constant.

  • Comparison:

    • Repeat the entire procedure for the other two alkyl halides under identical conditions (temperature, solvent composition).

    • Compare the calculated rate constants (k) for the chloride, bromide, and iodide leaving groups to quantitatively assess their relative leaving group abilities.

Visualizations

The following diagrams illustrate the conceptual relationships and experimental workflow described in this guide.

Leaving_Group_Ability cluster_factors Determining Factors cluster_trend Leaving Group Ability Trend Basicity Basicity I Iodide (I⁻) Basicity->I Weakest Base Polarizability Polarizability Polarizability->I Most Polarizable C-X Bond Strength C-X Bond Strength C-X Bond Strength->I Weakest C-X Bond Br Bromide (Br⁻) I->Br > Cl Chloride (Cl⁻) Br->Cl >

Caption: Factors influencing the superior leaving group ability of iodide.

Experimental_Workflow start 1. Prepare Reaction Mixture (Alkyl Halide in Aqueous Ethanol) initiate 2. Initiate Reaction at t=0 (Start Stopwatch) start->initiate sample 3. Withdraw Aliquots at Timed Intervals initiate->sample infinity 6. Determine V∞ (Drive to Completion & Titrate) initiate->infinity quench 4. Quench Reaction (Add to Ethanol) sample->quench titrate 5. Titrate with NaOH (Record Vₜ) quench->titrate titrate->sample Repeat for multiple time points plot 7. Plot ln(V∞ - Vₜ) vs. Time titrate->plot infinity->plot calculate 8. Calculate Rate Constant (k) (k = -slope) plot->calculate end 9. Compare k Values (I⁻ vs. Br⁻ vs. Cl⁻) calculate->end

Caption: Workflow for kinetic analysis of solvolysis reactions.

References

A Comparative Guide to Analytical Techniques for Characterizing 2-Iodoethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of 2-iodoethanol and its derivatives is crucial for ensuring the quality, efficacy, and safety of synthesized compounds. This guide provides an objective comparison of key analytical techniques used for the structural elucidation and quantification of these iodo-compounds, supported by experimental data and detailed protocols.

Spectroscopic Techniques: Unraveling Molecular Structures

Spectroscopic methods are indispensable for the qualitative analysis of this compound derivatives, providing detailed information about their molecular structure, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are vital for confirming the structure of this compound derivatives. In ¹H NMR, the chemical shifts of protons adjacent to the iodine and the oxygen-containing functional group are characteristic. For instance, in this compound itself, the protons on the carbon bearing the iodine typically appear at a lower field than those on the carbon with the hydroxyl group. The splitting patterns provide information about neighboring protons.

¹³C NMR provides information about the carbon skeleton. The carbon atom bonded to the electronegative iodine atom will be shifted to a lower field compared to a similar, unsubstituted carbon.

Table 1: Comparison of NMR Spectroscopy Parameters

Parameter¹H NMR¹³C NMR
Information Provided Proton environment, connectivityCarbon skeleton
Typical Chemical Shifts for -CH₂I 3.2 - 3.5 ppm5 - 15 ppm
Typical Chemical Shifts for -CH₂O- 3.5 - 4.5 ppm60 - 70 ppm
Limit of Detection (LOD) ~µg/mL to mg/mL range~mg/mL range
Limit of Quantification (LOQ) Typically requires a signal-to-noise ratio of 10:1 or higherTypically requires a signal-to-noise ratio of 10:1 or higher.[1][2][3]
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube into the spectrometer.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical acquisition parameters for ¹H NMR may include a 30-degree pulse and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying components in a mixture. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound derivatives, the presence of iodine is readily identified by its characteristic isotopic pattern (¹²⁷I is the only stable isotope).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds. For this compound derivatives, key characteristic peaks include the C-I stretch, C-O stretch, and O-H stretch (if a hydroxyl group is present).

Table 2: Key FTIR Absorption Frequencies for this compound Derivatives

Functional GroupBond VibrationTypical Wavenumber (cm⁻¹)
Alkyl IodideC-I Stretch500 - 600
AlcoholO-H Stretch (broad)3200 - 3600
EtherC-O Stretch1050 - 1150
EsterC=O Stretch1735 - 1750
C-O Stretch1150 - 1250
CarbamateN-H Stretch3300 - 3500
C=O Stretch1680 - 1730
  • Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Chromatographic Techniques: Separation and Quantification

Chromatographic techniques are essential for separating this compound derivatives from reaction mixtures, impurities, and other components, as well as for their quantification.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds. This compound and its less polar derivatives are often amenable to GC analysis. When coupled with a mass spectrometer (GC-MS), it provides excellent separation and identification capabilities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not volatile or are thermally labile. Reversed-phase HPLC is commonly used for the separation of this compound derivatives. The choice of column and mobile phase is critical for achieving good separation.

Table 3: Comparison of Chromatographic Techniques for the Analysis of this compound Derivatives

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Applicability Volatile and thermally stable compoundsWide range of compounds, including non-volatile and thermally labile
Typical Column Capillary columns (e.g., DB-5, DB-Wax)Reversed-phase (e.g., C18, C8)
Typical Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)UV-Vis, Diode Array Detector (DAD), Mass Spectrometer (MS)
Limit of Detection (LOD) pg to ng range (with MS)ng to µg range (with UV), pg to ng range (with MS)
Limit of Quantification (LOQ) pg to ng range (with MS)ng to µg range (with UV), pg to ng range (with MS)
  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Instrument Setup:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution may be necessary for complex mixtures.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Data Acquisition: Inject the sample and run the HPLC analysis.

  • Quantification: Create a calibration curve using standard solutions of known concentrations to quantify the analyte in the sample.

Application in Proteomics: An Experimental Workflow

This compound is utilized in proteomics as an alkylating agent for cysteine residues in proteins. This is a critical step in sample preparation for mass spectrometry-based protein identification and quantification. The alkylation prevents the reformation of disulfide bonds after their reduction, ensuring that the protein remains in a linear state for effective enzymatic digestion.

Proteomics_Workflow cluster_prep Protein Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis Protein Protein Sample Denaturation Denaturation (e.g., Urea (B33335), SDS) Protein->Denaturation Reduction Reduction of Disulfide Bonds (e.g., DTT, TCEP) Denaturation->Reduction Alkylation Alkylation of Cysteine (this compound) Reduction->Alkylation Digestion Digestion (e.g., Trypsin) Alkylation->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (Protein Identification) LCMS->DataAnalysis

Caption: Experimental workflow for protein analysis using this compound for cysteine alkylation.

Experimental Protocol: In-Solution Protein Digestion with this compound Alkylation

This protocol outlines the key steps for preparing a protein sample for mass spectrometry analysis using this compound.

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in a denaturation buffer (e.g., 8 M urea in 50 mM ammonium (B1175870) bicarbonate, pH 8).

  • Reduction of Disulfide Bonds:

    • Add a reducing agent, such as dithiothreitol (B142953) (DTT), to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

  • Alkylation of Cysteine Residues:

    • Cool the sample to room temperature.

    • Add this compound to a final concentration of 20-50 mM.

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Enzymatic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add a protease, such as trypsin, at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis:

    • Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

References

A Comparative Guide to the Structural Elucidation of 2-Iodoethanol Products Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. This guide provides a comparative analysis of NMR spectroscopy in characterizing the products of 2-iodoethanol, a versatile building block in organic synthesis. We will explore its application in identifying products from two key reactions: the Williamson ether synthesis and esterification. Furthermore, we will compare the insights gained from NMR with those from other common analytical techniques, namely Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

Performance Comparison: NMR vs. Alternative Analytical Techniques

The structural characterization of organic compounds relies on a synergistic approach, often employing multiple analytical techniques. While NMR provides unparalleled detail about the carbon-hydrogen framework, IR and MS offer complementary information regarding functional groups and molecular weight.

Table 1: Comparison of Analytical Techniques for the Structural Elucidation of 2-Phenoxyethanol (B1175444)

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy - Number of distinct proton environments- Chemical environment of protons (chemical shift, δ)- Number of neighboring protons (multiplicity)- Connectivity of protons (coupling constants, J)- Provides detailed structural information- Non-destructive- Can be complex to interpret for large molecules- Less sensitive than MS
¹³C NMR Spectroscopy - Number of distinct carbon environments- Chemical environment of carbons (chemical shift, δ)- Directly probes the carbon skeleton- Simplifies complex ¹H NMR spectra- Lower natural abundance of ¹³C leads to lower sensitivity- Longer acquisition times
Infrared (IR) Spectroscopy - Presence of specific functional groups (e.g., O-H, C=O, C-O)- Fast and simple to operate- Provides a "fingerprint" of the molecule- Does not provide detailed structural connectivity- Ambiguity in complex molecules with many functional groups
Mass Spectrometry (MS) - Molecular weight of the compound- Fragmentation pattern, providing structural clues- High sensitivity- Can determine the molecular formula with high resolution MS- Does not provide stereochemical information- Fragmentation can be complex to interpret

Experimental Data and Protocols

To illustrate the power of NMR in structural elucidation, we will examine two common reactions of this compound: its conversion to 2-phenoxyethanol via Williamson ether synthesis and its esterification to 2-iodoethyl acetate.

Williamson Ether Synthesis of 2-Phenoxyethanol

This reaction involves the nucleophilic substitution of the iodide in this compound by a phenoxide ion.

Experimental Protocol:

A mixture of sodium phenoxide (1.16 g, 10 mmol) and this compound (1.72 g, 10 mmol) in a suitable solvent like dimethylformamide (DMF) is heated at a specific temperature (e.g., 80-100 °C) for a set period (e.g., 2-4 hours). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography.

NMR Data for Reactant and Product:

Table 2: ¹H and ¹³C NMR Data for this compound and 2-Phenoxyethanol

Compound¹H NMR (CDCl₃) δ (ppm), Multiplicity, J (Hz)¹³C NMR (CDCl₃) δ (ppm)
This compound 3.84 (t, J = 6.6 Hz, 2H, -CH₂OH)3.29 (t, J = 6.6 Hz, 2H, -CH₂I)1.95 (s, 1H, -OH)62.5 (-CH₂OH)9.8 (-CH₂I)
2-Phenoxyethanol 7.34-7.28 (m, 2H, Ar-H)7.01-6.96 (m, 1H, Ar-H)6.95-6.91 (m, 2H, Ar-H)4.13 (t, J = 4.9 Hz, 2H, -OCH₂CH₂OH)4.02 (t, J = 4.9 Hz, 2H, -OCH₂CH₂OH)2.10 (s, 1H, -OH)158.7 (Ar C-O)129.5 (Ar C-H)121.3 (Ar C-H)114.6 (Ar C-H)69.3 (-OCH₂CH₂OH)61.5 (-OCH₂CH₂OH)

Alternative Analytical Data for 2-Phenoxyethanol:

Table 3: IR and MS Data for 2-Phenoxyethanol

Analytical TechniqueKey DataInterpretation
Infrared (IR) Spectroscopy ~3350 cm⁻¹ (broad)~3060, 3040 cm⁻¹~1600, 1500 cm⁻¹~1240 cm⁻¹O-H stretch (alcohol)Aromatic C-H stretchAromatic C=C stretchAryl-O stretch (ether)
Mass Spectrometry (MS) m/z = 138 (M⁺)m/z = 94m/z = 77Molecular ion peak[M - C₂H₄O]⁺[C₆H₅]⁺
Esterification of this compound to 2-Iodoethyl Acetate

This reaction involves the formation of an ester from this compound and an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a catalyst.

Experimental Protocol:

To a solution of this compound (1.72 g, 10 mmol) in a suitable solvent like dichloromethane, an equimolar amount of acetic anhydride (1.02 g, 10 mmol) and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) is added. The reaction mixture is stirred at room temperature for a specified time. After the reaction is complete, the mixture is washed with water and a mild base to remove unreacted acid and anhydride. The organic layer is then dried and the solvent is evaporated to obtain 2-iodoethyl acetate.

NMR Data for Product:

Table 4: ¹H and ¹³C NMR Data for 2-Iodoethyl Acetate

Compound¹H NMR (CDCl₃) δ (ppm), Multiplicity, J (Hz)¹³C NMR (CDCl₃) δ (ppm)
2-Iodoethyl Acetate 4.31 (t, J = 6.8 Hz, 2H, -CH₂OAc)3.30 (t, J = 6.8 Hz, 2H, -CH₂I)2.11 (s, 3H, -C(O)CH₃)170.5 (C=O)63.8 (-CH₂OAc)20.9 (-C(O)CH₃)2.4 (-CH₂I)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the structural elucidation of a this compound reaction product using NMR spectroscopy.

experimental_workflow cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation Reactant This compound Product Reaction Product Reactant->Product Reagent Reagent (e.g., Nucleophile) Reagent->Product Extraction Extraction Product->Extraction Chromatography Chromatography Extraction->Chromatography NMR NMR Spectroscopy (¹H, ¹³C, 2D) Chromatography->NMR IR IR Spectroscopy Chromatography->IR MS Mass Spectrometry Chromatography->MS Structure Final Structure NMR->Structure IR->Structure MS->Structure

A generalized workflow for reaction, purification, and structural analysis.

The following diagram illustrates the signaling pathways (connectivity) derived from the NMR data for 2-phenoxyethanol.

nmr_connectivity cluster_phenyl Phenyl Ring cluster_ethyl Ethanol Backbone C1 C1' C2 C2'/C6' O C1->O ether linkage C3 C3'/C5' H_phenyl C2->H_phenyl C4 C4' C3->H_phenyl C4->H_phenyl Calpha Cbeta Calpha->Cbeta H_alpha Calpha->H_alpha OH OH Cbeta->OH H_beta Cbeta->H_beta H_OH OH->H_OH O->Calpha

Key NMR correlations for the structural elucidation of 2-phenoxyethanol.

Conclusion

NMR spectroscopy, particularly when combined with other analytical techniques like IR and MS, provides a robust platform for the unambiguous structural determination of this compound reaction products. The detailed information on the molecular framework obtained from ¹H and ¹³C NMR is invaluable for confirming reaction outcomes and identifying unknown products. This guide serves as a practical resource for researchers in the fields of chemistry and drug development, demonstrating the power and application of NMR in modern organic synthesis.

A Researcher's Guide to Functional Group Identification in 2-Iodoethanol Derivatives using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and organic synthesis, the precise identification of functional groups is paramount for compound characterization and quality control. This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the identification of key functional groups in 2-iodoethanol and its derivatives. Experimental data, detailed protocols, and a logical workflow are presented to aid in the accurate interpretation of FTIR spectra.

Comparative Analysis of FTIR Absorption Frequencies

The following table summarizes the characteristic FTIR absorption frequencies for the principal functional groups found in this compound and its common derivatives. This data, compiled from various spectroscopic databases and literature, serves as a quick reference for spectral interpretation.

Functional GroupBondVibration TypeExperimental Wavenumber (cm⁻¹) for this compoundGeneral Range for Derivatives (cm⁻¹)Intensity
HydroxylO-HStretching (Hydrogen-bonded)~33303200 - 3600Strong, Broad
Alkyl C-HC-HStretching~2945, ~28752850 - 3000Medium to Strong
C-OC-OStretching~10501000 - 1300Strong
C-IC-IStretching~590500 - 600Medium to Strong
MethyleneC-HBending (Scissoring)~14301420 - 1470Medium
HydroxylO-HBending~1420 (in-plane), ~650 (out-of-plane)1330 - 1440 (in-plane), 600-700 (out-of-plane, broad)Medium, Broad

Experimental Protocol: Acquiring High-Quality FTIR Spectra

A detailed and consistent experimental protocol is crucial for obtaining reproducible and high-quality FTIR spectra. The following method outlines the use of Attenuated Total Reflectance (ATR)-FTIR, a technique well-suited for liquid samples like this compound and its derivatives.

Objective: To obtain a high-resolution FTIR spectrum of a liquid this compound derivative.

Materials:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).

  • Sample of the this compound derivative.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or ethanol).

  • Lint-free wipes.

  • Micropipette.

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned according to the manufacturer's instructions.

    • Perform a background scan to acquire the spectrum of the ambient environment (air and the ATR crystal). This will be subtracted from the sample spectrum to remove interfering signals from atmospheric water and carbon dioxide.

  • Sample Application:

    • Using a micropipette, place a small drop (typically 1-2 μL) of the liquid sample onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the sample.

  • Spectrum Acquisition:

    • Secure the ATR press arm to ensure good contact between the sample and the crystal.

    • Acquire the FTIR spectrum of the sample. A typical measurement consists of 32 to 64 co-added scans at a resolution of 4 cm⁻¹. The spectral range should be set to 4000 - 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform a baseline correction if necessary to obtain a flat baseline.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • Thoroughly clean the ATR crystal after each measurement. Wipe away the sample with a lint-free wipe.

    • Clean the crystal surface with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

Logical Workflow for Functional Group Identification

The following diagram illustrates a systematic workflow for identifying functional groups in an unknown this compound derivative using its FTIR spectrum.

FTIR_Workflow cluster_start Start cluster_analysis Spectral Analysis cluster_identification Functional Group Identification cluster_conclusion Conclusion start Acquire FTIR Spectrum of Unknown Derivative broad_band Broad band at 3200-3600 cm⁻¹? start->broad_band oh_present O-H (Hydroxyl) Group Present broad_band->oh_present Yes no_oh O-H Group Absent or Modified broad_band->no_oh No strong_band_co Strong band at 1000-1300 cm⁻¹? co_present C-O (Alcohol/Ether) Group Present strong_band_co->co_present Yes no_co C-O Group Absent or Shifted strong_band_co->no_co No medium_band_ci Medium/Strong band at 500-600 cm⁻¹? ci_present C-I (Iodo) Group Present medium_band_ci->ci_present Yes no_ci C-I Group Absent medium_band_ci->no_ci No medium_bands_ch Medium/Strong bands at 2850-3000 cm⁻¹? ch_present C-H (Alkyl) Group Present medium_bands_ch->ch_present Yes no_ch C-H (Alkyl) Group Absent medium_bands_ch->no_ch No oh_present->strong_band_co co_present->medium_band_ci ci_present->medium_bands_ch conclusion Correlate Findings to Propose Structure of the Derivative ch_present->conclusion no_oh->strong_band_co no_co->medium_band_ci no_ci->medium_bands_ch no_ch->conclusion

FTIR Spectral Interpretation Workflow

By following the structured approach outlined in this guide, researchers can confidently utilize FTIR spectroscopy for the reliable identification of functional groups in this compound derivatives, thereby ensuring the integrity and purity of their synthesized compounds.

Gas chromatography-mass spectrometry (GC-MS) for purity assessment of 2-Iodoethanol products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like 2-Iodoethanol is paramount for the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of this compound. This objective comparison is supported by detailed experimental protocols and expected performance data to aid in method selection and implementation.

Introduction to this compound and the Importance of Purity

This compound is a valuable reagent in organic synthesis, often used to introduce a hydroxyethyl (B10761427) group or as a precursor for other functionalized molecules. Impurities in this compound can lead to unwanted side reactions, lower yields of the desired product, and the introduction of contaminants that may be difficult to separate in subsequent steps. Therefore, robust analytical methods are essential to accurately determine its purity and identify any potential impurities. Commercial this compound is typically available with a purity of ≥98% or 99%.[1][2][3]

Comparison of Analytical Methods for Purity Assessment

The choice of an analytical technique for purity assessment depends on various factors, including the nature of the analyte, the expected impurities, the required level of accuracy and precision, and the available instrumentation. Here, we compare GC-MS, HPLC, and qNMR for the analysis of this compound.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, followed by mass-based identification and quantification.Separation based on polarity and interaction with a stationary phase, with UV or other detection.Intrinsic quantitative nature based on the direct proportionality between signal intensity and the number of atomic nuclei.
Typical Purity Results >99% (Area Percent)>99% (Area Percent)>99.5% (Absolute Molar Purity)
Precision (%RSD) < 1%< 1%< 0.5%
Limit of Detection (LOD) Low ppm rangeLow to mid ppm range~0.05 - 0.1 mol%
Limit of Quantification (LOQ) Mid ppm rangeMid to high ppm range~0.1 - 0.3 mol%
Strengths High separation efficiency for volatile compounds, definitive identification of impurities through mass spectra.Broad applicability to a wide range of compounds, including non-volatile impurities.Primary analytical method, provides absolute purity without a specific reference standard of the analyte, non-destructive.[4][5][6][7][8][9]
Limitations Requires analyte to be volatile and thermally stable.May have lower resolution for small, polar molecules without specialized columns, requires a reference standard for quantification.Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard for absolute quantification.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of the sample, and the mass spectrometer provides detailed structural information for identification and quantification.

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a suitable solvent such as dichloromethane (B109758) or methanol.

  • Perform serial dilutions to prepare working standards and a sample solution at a concentration of approximately 100 µg/mL.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split mode, 50:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 2 minutes at 200 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-200

Data Analysis: The purity is calculated based on the area percent of the this compound peak relative to the total area of all detected peaks. Impurity identification is performed by comparing their mass spectra to a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components in a liquid mixture. For a small, polar molecule like this compound, a reversed-phase method with a polar-modified column or Hydrophilic Interaction Liquid Chromatography (HILIC) is suitable.

Sample Preparation:

  • Prepare a stock solution of the this compound sample at 1 mg/mL in the mobile phase.

  • Prepare working standards and a sample solution at a concentration of approximately 0.5 mg/mL by diluting the stock solution with the mobile phase.

Instrumentation and Parameters:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).

  • Column: Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or equivalent HILIC column.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water

    • B: Acetonitrile

  • Gradient: 90% B to 60% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 5 µL

Data Analysis: Purity is determined by the area percentage of the main peak. Quantification of specific impurities requires reference standards for those impurities.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

¹H-qNMR is a primary ratio method that can provide a direct and highly accurate measurement of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[4][5][6][7][8][9]

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of a high-purity internal standard (e.g., maleic acid, certified reference material) and add it to the same vial. The internal standard should have signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or Chloroform-d) in an NMR tube.

Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher field strength spectrometer.

  • Pulse Program: A standard single-pulse experiment with a 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16 or higher to achieve a good signal-to-noise ratio.

  • Acquisition Time: Sufficient to allow for good digital resolution.

  • Temperature: Stable and controlled (e.g., 298 K).

Data Analysis:

The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Select well-resolved signals for both this compound (e.g., the triplet for the CH₂I group or the triplet for the CH₂OH group) and the internal standard for integration.

Visualization of Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Solvent A->B C Dilute to 100 µg/mL B->C D Inject 1 µL C->D E Separation on DB-5ms Column D->E F EI Ionization E->F G Mass Detection (m/z 35-200) F->G H Integrate Peaks G->H J Calculate Purity (Area %) H->J I Identify Impurities (NIST Library)

Caption: Experimental workflow for GC-MS purity assessment of this compound.

Method_Comparison cluster_methods Purity Assessment Methods for this compound cluster_attributes Key Attributes GCMS GC-MS Specificity High Specificity (Mass Spectra) GCMS->Specificity Sensitivity High Sensitivity GCMS->Sensitivity Quantitation Absolute vs. Relative GCMS->Quantitation Relative (Area %) HPLC HPLC Versatility Broad Applicability HPLC->Versatility HPLC->Quantitation Relative (Area %) qNMR qNMR Accuracy High Accuracy (Primary Method) qNMR->Accuracy qNMR->Quantitation Absolute (Molar %)

Caption: Logical comparison of key attributes of GC-MS, HPLC, and qNMR.

Conclusion

For the routine purity assessment of this compound, GC-MS stands out as a highly effective method due to the compound's volatility. It offers excellent separation of volatile impurities and provides definitive identification through mass spectral data.

HPLC serves as a valuable alternative, particularly when non-volatile impurities are a concern or when GC-MS is unavailable. The use of a HILIC column can provide good retention and separation for this polar analyte.

¹H-qNMR is the gold standard for obtaining an absolute purity value and is an excellent orthogonal technique to chromatography. Its non-destructive nature and the wealth of structural information it provides make it invaluable for the characterization of reference standards and for resolving discrepancies between other methods.

Ultimately, the choice of method will depend on the specific analytical needs, available resources, and the required level of accuracy. For comprehensive quality control, a combination of a chromatographic method (GC-MS or HPLC) for impurity profiling and qNMR for absolute purity determination provides the most robust approach.

References

A Comparative Guide to the Analysis of 2-Iodoethanol Reactions: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and other key analytical techniques for the analysis of reactions involving 2-Iodoethanol. Objective comparisons of performance, supported by experimental data and detailed methodologies, are presented to assist in selecting the most appropriate analytical approach for your research and development needs.

Introduction to this compound and its Analysis

This compound is a versatile bifunctional molecule utilized in organic synthesis as an intermediate for introducing a hydroxyethyl (B10761427) group or as a precursor in the formation of various heterocyclic compounds.[1] Its reactivity, stemming from the presence of both a hydroxyl group and a labile iodine atom, makes monitoring its reactions crucial for process optimization, yield determination, and impurity profiling.[1] Accurate and reliable analytical methods are therefore essential to track the consumption of this compound and the formation of products and byproducts.

This guide focuses on HPLC as a primary analytical tool and compares its performance with Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) for this compound Reaction Analysis

HPLC is a powerful technique for separating, identifying, and quantifying components in a liquid mixture.[2][3] For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is generally most suitable.

HPLC Method and Experimental Protocol

Given that this compound lacks a strong ultraviolet (UV) chromophore, a Refractive Index (RI) detector is a preferred choice for its universal detection capability for non-UV absorbing compounds.[4][5][6]

Experimental Protocol: RP-HPLC with RI Detection

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[7][8]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of HPLC-grade methanol (B129727) and water (e.g., 50:50 v/v) is often effective for separating small polar molecules.[9][10] The mobile phase should be filtered and degassed before use.[11][12]

  • Flow Rate: A typical flow rate of 1.0 mL/min can be used.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible results with an RI detector.[7]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dilute the reaction mixture in the mobile phase to an appropriate concentration. Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve by injecting known concentrations of this compound standards. The peak area of this compound in the sample can then be used to determine its concentration.

Diagram 1: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Reaction Mixture Dilute Dilute in Mobile Phase Sample->Dilute Filter_Sample Filter (0.45 µm) Dilute->Filter_Sample Injector Autosampler Filter_Sample->Injector Mobile_Phase Prepare Mobile Phase (e.g., MeOH/H2O) Degas Degas Mobile Phase Mobile_Phase->Degas Pump Pump Degas->Pump Pump->Injector Column C18 Column Injector->Column Detector RI Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for the analysis of this compound reactions using HPLC.

Comparison with Alternative Analytical Methods

While HPLC is a robust technique, other methods offer unique advantages for analyzing this compound reactions.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound.[13] Coupling GC with a Mass Spectrometer (GC-MS) provides both separation and structural information.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • Column: A capillary column with a polar stationary phase (e.g., a wax-type column) is suitable for separating alcohols.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: A split/splitless injector is typically used. The sample is diluted in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. For example, start at 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

  • MS Detection: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds. The mass spectrum of this compound can be identified by its characteristic fragmentation pattern.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for in-situ reaction monitoring and quantitative analysis (qNMR).[15][16] It provides detailed structural information about reactants, intermediates, and products directly in the reaction mixture.

Experimental Protocol: ¹H NMR for Reaction Monitoring

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation: A small aliquot of the reaction mixture is transferred to an NMR tube and diluted with a deuterated solvent (e.g., CDCl₃ or D₂O). An internal standard with a known concentration and a distinct signal (e.g., trimethylsilylpropanoic acid - TMSP) can be added for quantification.

  • Data Acquisition: A series of ¹H NMR spectra are acquired over time.

  • Analysis: The disappearance of proton signals corresponding to this compound and the appearance of signals from the product(s) are monitored. The integrals of these signals, relative to the internal standard, can be used to determine the concentration of each species and calculate the reaction kinetics.[17]

Mass Spectrometry (MS)

Direct infusion Mass Spectrometry can be used for rapid analysis of reaction components without prior chromatographic separation. This is particularly useful for a quick assessment of reaction progress.

Experimental Protocol: Direct Infusion MS

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Sample Preparation: The reaction mixture is diluted in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the mass spectrometer.

  • Analysis: The mass-to-charge ratio (m/z) of the ions in the sample is measured. The presence of this compound (molecular weight: 171.97 g/mol ) and its reaction products can be confirmed by their respective molecular ion peaks.[14] Fragmentation patterns can provide further structural confirmation.[18][19][20]

Performance Comparison

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative accuracy, structural information, or high throughput.

FeatureHPLC (with RI Detector)GC-MSNMR SpectroscopyDirect Infusion MS
Principle Separation based on polaritySeparation based on volatility and boiling pointNuclear spin transitions in a magnetic fieldMass-to-charge ratio of ions
Sensitivity ModerateHighLow to ModerateHigh
Selectivity Good (with proper column and mobile phase)ExcellentExcellentModerate (isomers are not distinguished)
Quantitative Accuracy Excellent (with proper calibration)Good (with internal standards)Excellent (qNMR)Semi-quantitative
Speed Moderate (minutes per sample)Moderate (minutes per sample)Fast (for a single spectrum)Very Fast (seconds per sample)
In-situ Monitoring Possible with online systemsDifficultExcellentPossible with online systems
Structural Information LimitedGood (from mass spectra)ExcellentGood (from fragmentation)
Cost (Instrument) ModerateHighVery HighHigh
Sample Preparation Simple (dilution, filtration)Simple (dilution)Simple (dilution in deuterated solvent)Very Simple (dilution)

Diagram 2: Comparison of Analytical Techniques

Comparison cluster_hplc HPLC cluster_gcms GC-MS cluster_nmr NMR cluster_ms Direct MS HPLC HPLC (High Accuracy) GCMS GC-MS (High Sensitivity) HPLC->GCMS Quantitative NMR NMR (Structural Detail) HPLC->NMR Quantitative HPLC->center MS Direct MS (High Speed) GCMS->MS Identification GCMS->center NMR->MS Structure NMR->center MS->center

Caption: Key strengths of different analytical techniques for this compound analysis.

Conclusion

The analysis of this compound reactions can be effectively performed using several analytical techniques, each with its own set of advantages and limitations.

  • HPLC with RI detection is a reliable and accurate method for routine quantitative analysis, especially when analyzing multiple samples from reaction time-courses or for quality control purposes.

  • GC-MS offers high sensitivity and is an excellent choice for identifying and quantifying volatile byproducts and impurities.

  • NMR spectroscopy is unparalleled for its ability to provide detailed structural information and for real-time, in-situ monitoring of reaction kinetics and mechanism elucidation.

  • Direct infusion MS provides a rapid, qualitative assessment of reaction progress, making it suitable for high-throughput screening.

The optimal choice of analytical method will depend on the specific goals of the study. For comprehensive analysis, a combination of these techniques is often employed to leverage their complementary strengths.

References

A Comparative Guide to Alternatives for Introducing the Hydroxyethyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a hydroxyethyl (B10761427) group (-CH₂CH₂OH) is a crucial chemical transformation. While 2-iodoethanol has traditionally been a reagent of choice for this purpose, its cost, stability, and the toxicity of iodine-containing byproducts necessitate the exploration of viable alternatives. This guide provides an objective comparison of alternative reagents, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for specific synthetic needs.

Executive Summary of Alternative Reagents

A variety of reagents can serve as effective substitutes for this compound, each with its own set of advantages and disadvantages in terms of reactivity, safety, cost, and substrate scope. The primary alternatives include other 2-haloethanols (2-bromoethanol and 2-chloroethanol), ethylene (B1197577) oxide, ethylene carbonate, and protected reagents like 2-(Boc-amino)ethyl bromide. The choice of reagent will largely depend on the nucleophilicity of the substrate, the desired reaction conditions, and safety considerations.

Comparison of Key Performance Metrics

The following table summarizes the key quantitative data for the performance of this compound and its alternatives in the hydroxyethylation of a generic nucleophile (NuH).

ReagentTypical SubstratesTypical Reaction ConditionsTypical Yields (%)Relative CostKey AdvantagesKey Disadvantages
This compound Amines, Phenols, ThiolsBase (e.g., K₂CO₃, NaH), 25-80 °C, 2-24 h70-95HighHigh reactivityHigh cost, instability, iodine waste
2-Bromoethanol (B42945) Amines, Phenols, ThiolsBase (e.g., K₂CO₃, NaH), 50-100 °C, 4-48 h65-90ModerateGood balance of reactivity and costLachrymator, toxic[1][2][3]
2-Chloroethanol Amines, PhenolsHarsher base, higher temp. (e.g., NaOH, 80-120 °C), 8-72 h50-85LowLow cost, readily availableLower reactivity, toxic[4][5][6]
Ethylene Oxide Amines, Phenols, Alcohols, Carboxylic AcidsAcid or base catalyst, 0-60 °C, 1-12 h80-98LowHigh reactivity, atom economicalHighly flammable and toxic gas[7][8][9][10]
Ethylene Carbonate Phenols, AminesBase (e.g., K₂CO₃), 100-180 °C, 6-24 h75-95ModerateSafer than ethylene oxide, good yields[11]High temperatures required
2-(Boc-amino)ethyl bromide For introducing a protected aminoethyl groupBase (e.g., Cs₂CO₃), 25-60 °C, 12-24 h70-90HighIntroduces a protected functional groupRequires an additional deprotection step[12][13][14][15]
Ethylene glycol diacetate PhenolsSc(OTf)₃ catalyst, 150 °C, 12 hHighModerateRenewable, safe alternative to ethylene oxide[16]High temperature, requires catalyst

Detailed Reagent Profiles and Experimental Protocols

2-Haloethanols: A Direct Comparison

Reactivity Trend: The reactivity of 2-haloethanols in nucleophilic substitution reactions follows the order of the leaving group ability: I > Br > Cl. This means that this compound is the most reactive, followed by 2-bromoethanol, and then 2-chloroethanol, which is the least reactive of the three. Consequently, harsher reaction conditions (higher temperatures, stronger bases) are generally required for the less reactive haloethanols.

Experimental Protocol: Hydroxyethylation of Phenol (B47542) with 2-Bromoethanol

  • To a solution of phenol (1.0 g, 10.6 mmol) in acetone (B3395972) (50 mL), add potassium carbonate (2.93 g, 21.2 mmol).

  • Add 2-bromoethanol (1.59 g, 12.7 mmol) to the mixture.

  • Reflux the reaction mixture for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford 2-phenoxyethanol.

Ethylene Oxide: The Highly Reactive Epoxide

Ethylene oxide is a highly efficient reagent for hydroxyethylation due to the strained three-membered ring, which readily opens upon nucleophilic attack.[8] It can react with a wide range of nucleophiles, including amines, alcohols, phenols, and carboxylic acids, often under mild conditions and with high atom economy.[7][17] However, its high reactivity is coupled with extreme flammability and toxicity, necessitating specialized handling procedures.

Experimental Protocol: Hydroxyethylation of an Amine with Ethylene Oxide

  • Caution: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.

  • A solution of the amine (10 mmol) in a suitable solvent (e.g., methanol, 20 mL) is cooled to 0 °C.

  • A solution of ethylene oxide (12 mmol) in the same solvent is added dropwise.

  • The reaction is stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure to yield the hydroxyethylated amine.

Ethylene Carbonate: A Safer Alternative to Ethylene Oxide

Ethylene carbonate serves as a convenient and safer substitute for gaseous ethylene oxide.[11] The reaction proceeds via nucleophilic attack on one of the electrophilic carbonyl carbons, followed by decarboxylation to yield the hydroxyethylated product. A significant drawback is the requirement for high reaction temperatures.

Experimental Protocol: Hydroxyethylation of 4-Methoxyphenol (B1676288) with Ethylene Carbonate

  • A mixture of 4-methoxyphenol (1.24 g, 10 mmol), ethylene carbonate (1.06 g, 12 mmol), and potassium carbonate (1.38 g, 10 mmol) is heated to 150 °C.

  • The reaction is stirred for 8 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The organic layer is dried over sodium sulfate (B86663) and concentrated. The product is purified by chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction mechanisms and a typical experimental workflow for a hydroxyethylation reaction.

Reaction_Mechanisms cluster_haloethanol 2-Haloethanol Pathway (SN2) cluster_epoxide Ethylene Oxide Pathway NuH Nucleophile (Nu-H) Nu_minus Nu⁻ NuH->Nu_minus -H⁺ Base Base Haloethanol X-CH₂CH₂-OH (X=I, Br, Cl) Nu_minus->Haloethanol SN2 attack Product_H Nu-CH₂CH₂-OH Haloethanol->Product_H -X⁻ HX H-X NuH2 Nucleophile (Nu-H) EO Ethylene Oxide NuH2->EO Ring Opening Intermediate Nu⁺-H-CH₂CH₂-O⁻ EO->Intermediate Product_H2 Nu-CH₂CH₂-OH Intermediate->Product_H2 Proton Transfer

Caption: General reaction pathways for hydroxyethylation.

Experimental_Workflow start Start reactants Combine Nucleophile, Reagent, and Solvent/Catalyst start->reactants reaction Heat/Stir for Specified Time reactants->reaction monitoring Monitor Reaction (e.g., TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction) monitoring->workup Complete purification Purification (e.g., Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for a hydroxyethylation reaction.

Conclusion

The selection of a reagent for introducing a hydroxyethyl group involves a trade-off between reactivity, safety, cost, and substrate compatibility. While this compound remains a highly effective reagent, concerns over its cost and byproducts have driven the adoption of several viable alternatives. 2-Bromoethanol offers a good compromise between reactivity and cost. For reactions where safety is paramount and high temperatures are tolerable, ethylene carbonate is an excellent choice. Ethylene oxide, despite its hazards, provides unmatched reactivity and is suitable for industrial-scale synthesis where handling infrastructure is in place. For more complex molecules requiring chemoselectivity, protected reagents offer a valuable, albeit more costly, synthetic route. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of your research or development project.

References

A Comparative Guide to 2-Haloethanols: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the choice of reagents is a critical decision that balances reactivity, cost, and safety. Among the versatile building blocks available, 2-haloethanols (2-chloroethanol, 2-bromoethanol, and 2-iodoethanol) are frequently employed for the introduction of a hydroxyethyl (B10761427) group. This guide provides a comprehensive cost-benefit analysis of these three analogs, supported by a review of their physicochemical properties, reactivity, and safety considerations, to aid researchers, scientists, and drug development professionals in making informed decisions.

Physicochemical Properties: A Tabular Comparison

The selection of a 2-haloethanol often begins with an assessment of its fundamental physical and chemical characteristics. These properties influence reaction conditions, purification strategies, and overall handling procedures. The table below summarizes key data for each of the three compounds.

Property2-Chloroethanol (B45725)2-BromoethanolThis compound
Molecular Formula C₂H₅ClOC₂H₅BrOC₂H₅IO
Molecular Weight ( g/mol ) 80.51[1][2][3]124.96[4]171.97[5][6][7]
Boiling Point (°C) 129[1]149-150[8]85 (at 25 mmHg)[5]
Melting Point (°C) -62.6 to -89[1][2][9]-80[10]Not readily available
Density (g/mL at 25°C) 1.201[1]1.763[11][12]2.205[5][13]
pKa ~14.02Not readily availableNot readily available
Flash Point (°C) 55-60[2]110[11]65-150[14][15]

Reactivity and Performance: A Balancing Act

The primary driver for selecting a particular 2-haloethanol is often its reactivity in nucleophilic substitution reactions, a cornerstone of many synthetic pathways. The reactivity of the carbon-halogen bond follows the established trend for halides as leaving groups: I > Br > Cl.

This compound stands out as the most reactive of the three. The weak carbon-iodine bond facilitates rapid displacement by nucleophiles, often allowing for milder reaction conditions and shorter reaction times. This can be particularly advantageous when working with sensitive substrates or when aiming for high reaction yields. However, this high reactivity can also be a double-edged sword, as it may lead to increased side reactions and requires careful control of the reaction environment. Furthermore, this compound is often stabilized with copper, a factor to consider in catalyst-sensitive reactions.

2-Bromoethanol offers a well-balanced compromise between reactivity and stability.[16] It is more reactive than its chloro- counterpart, enabling a broader range of transformations under reasonably mild conditions, but is generally more stable and less prone to decomposition than this compound. This makes it a workhorse reagent in many laboratories for applications such as the synthesis of pharmaceuticals and agrochemicals.[17][18]

2-Chloroethanol is the least reactive of the trio. The strong carbon-chlorine bond necessitates more forcing reaction conditions, such as higher temperatures, stronger bases, or longer reaction times, to achieve comparable conversions to the other two haloethanols. While this lower reactivity can be a disadvantage in terms of process efficiency, it can also offer greater selectivity in complex molecules with multiple reactive sites. Its primary advantage lies in its lower cost and widespread availability.[19][20]

Cost and Availability: A Practical Consideration

In any research and development setting, budgetary constraints are a significant factor. The cost and availability of starting materials can heavily influence the feasibility of a synthetic route, especially for large-scale production.

ReagentTypical Price (USD/g)Availability
2-Chloroethanol$0.12 - $1.12High
2-Bromoethanol$0.48 - $12.08High
This compound$8.56 - $17.12[21]Moderate

Note: Prices are estimates based on currently available information from various suppliers and are subject to change. The price per gram can vary significantly based on the quantity purchased and the supplier.

As the data indicates, there is a clear cost hierarchy, with 2-chloroethanol being the most economical option and this compound being the most expensive. This price difference is a direct reflection of the relative abundance and manufacturing processes of the corresponding halogens.

Safety Profile: A Non-Negotiable Priority

All three 2-haloethanols are toxic and must be handled with appropriate safety precautions in a well-ventilated fume hood. They are classified as hazardous materials and require careful storage and disposal.

  • 2-Chloroethanol: Fatal if swallowed, in contact with skin, or if inhaled.[2][11] It is also flammable.[14]

  • 2-Bromoethanol: Toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[21]

  • This compound: Fatal if swallowed and is a combustible liquid.[4][7][9][22]

It is imperative to consult the Safety Data Sheet (SDS) for each specific compound before use to be fully aware of its hazards and the necessary personal protective equipment (PPE).

Experimental Protocol: O-Alkylation of Phenol (B47542)

The Williamson ether synthesis is a classic and widely used method for the preparation of ethers, and it serves as an excellent model reaction to compare the performance of the 2-haloethanols. Below is a general protocol for the O-alkylation of phenol, which can be adapted for each of the 2-haloethanols.

Objective: To synthesize 2-phenoxyethanol (B1175444) via the O-alkylation of phenol using a 2-haloethanol.

Materials:

  • Phenol

  • 2-Chloroethanol, 2-Bromoethanol, or this compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone (B3395972) or Dimethylformamide (DMF), anhydrous

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone or DMF (sufficient to dissolve the reactants).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the respective 2-haloethanol (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux. The reaction time will vary depending on the haloethanol used:

    • This compound: Typically 2-4 hours.

    • 2-Bromoethanol: Typically 6-12 hours.

    • 2-Chloroethanol: Typically 12-24 hours, and may require a higher boiling solvent like DMF.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Expected Outcome: The yield of 2-phenoxyethanol is expected to be highest with this compound and lowest with 2-chloroethanol under identical reaction times, reflecting the reactivity trend of the haloethanols.

Logical Workflow for Reagent Selection

The decision-making process for selecting the optimal 2-haloethanol can be visualized as a logical workflow. The following diagram, generated using the DOT language, outlines the key considerations.

Haloethanol_Selection start Define Synthetic Target & Scale reactivity_check Is high reactivity critical? (e.g., sensitive substrate, short reaction time) start->reactivity_check cost_check Is cost a major constraint? reactivity_check->cost_check No use_iodo Consider this compound reactivity_check->use_iodo Yes selectivity_check Is selectivity a primary concern? cost_check->selectivity_check No use_chloro Consider 2-Chloroethanol cost_check->use_chloro Yes use_bromo Consider 2-Bromoethanol selectivity_check->use_bromo No selectivity_check->use_chloro Yes optimize_conditions Optimize reaction conditions (temperature, base, solvent) use_iodo->optimize_conditions use_bromo->optimize_conditions use_chloro->optimize_conditions end Final Reagent Selection optimize_conditions->end

Decision workflow for selecting a 2-haloethanol.

Conclusion

The choice between this compound, 2-bromoethanol, and 2-chloroethanol is a multifaceted decision that requires a careful evaluation of the specific requirements of a chemical synthesis.

  • This compound is the reagent of choice when high reactivity is paramount and cost is a secondary concern.

  • 2-Bromoethanol represents a versatile and reliable option, offering a good balance of reactivity, cost, and stability, making it suitable for a wide range of applications.

  • 2-Chloroethanol is the most cost-effective choice, particularly for large-scale syntheses, although its lower reactivity may necessitate more vigorous reaction conditions.

By considering the interplay of reactivity, cost, and safety, researchers can select the most appropriate 2-haloethanol to achieve their synthetic goals efficiently and economically.

References

A Comparative Analysis of the Reaction Rates of 2-Haloethanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of 2-Haloethanol Reactivity in Nucleophilic Substitution Reactions

The reactivity of 2-haloethanols is a critical consideration in various chemical syntheses and for understanding their metabolic pathways and potential toxicity. This guide provides a comprehensive comparison of the reaction rates of 2-fluoroethanol (B46154), 2-chloroethanol (B45725), 2-bromoethanol (B42945), and 2-iodoethanol, with a focus on nucleophilic substitution reactions. The information presented is supported by established chemical principles and available experimental data to provide an objective analysis for researchers and professionals in the field.

Executive Summary

The rate of nucleophilic substitution reactions involving 2-haloethanols is primarily governed by the nature of the halogen atom, which functions as the leaving group. The reactivity trend is directly correlated with the strength of the carbon-halogen (C-X) bond. Weaker C-X bonds are more easily broken, leading to faster reaction rates. Consequently, the general order of reactivity for 2-haloethanols in nucleophilic substitution reactions is:

This compound > 2-Bromoethanol > 2-Chloroethanol > 2-Fluoroethanol

This guide will delve into the theoretical underpinnings of this trend, present available quantitative data for comparison, and outline a general experimental protocol for determining these reaction rates.

Theoretical Framework: The Decisive Role of the Leaving Group

Nucleophilic substitution reactions of primary haloalkanes, such as 2-haloethanols, typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom bearing the halogen, simultaneously displacing the halide ion as a leaving group.

The energy required to break the carbon-halogen bond is a major component of the activation energy for the reaction. Therefore, the strength of this bond is a key determinant of the reaction rate. The table below summarizes the average bond enthalpies for carbon-halogen bonds.

BondAverage Bond Enthalpy (kJ/mol)
C-F485
C-Cl339
C-Br285
C-I213

As the data indicates, the C-I bond is the weakest, requiring the least amount of energy to break. Conversely, the C-F bond is the strongest, making it the most difficult to cleave. This directly translates to the observed reactivity trend, with this compound being the most reactive and 2-fluoroethanol being the least reactive.

Another important factor is the stability of the leaving group (the halide ion). Weaker bases are better leaving groups. The basicity of the halide ions follows the order F⁻ > Cl⁻ > Br⁻ > I⁻. Since iodide (I⁻) is the weakest base among the halides, it is the best leaving group, further supporting the observed reactivity trend.

Quantitative Comparison of Reaction Rates

2-HaloethanolHalogenRelative Rate of Nucleophilic Substitution (Estimated)
This compoundIodine~100,000
2-BromoethanolBromine~10,000
2-ChloroethanolChlorine~200
2-FluoroethanolFluorine1

Note: These are generalized relative rates for primary alkyl halides and are intended to illustrate the magnitude of the differences in reactivity. Actual rates will vary depending on the specific nucleophile, solvent, and temperature.

Experimental Protocol: A General Method for Comparing Reaction Rates

A common method to qualitatively and quantitatively compare the rates of nucleophilic substitution for 2-haloethanols is through their hydrolysis reaction. The reaction with water (a nucleophile) produces ethylene (B1197577) glycol and a hydrohalic acid. The rate of this reaction can be monitored by the formation of the halide ion. A convenient way to detect the halide ion is by adding silver nitrate (B79036) solution, which will form a precipitate of the corresponding silver halide (AgX). The time taken for the precipitate to appear is an indication of the reaction rate.

Objective: To compare the relative rates of hydrolysis of 2-chloroethanol, 2-bromoethanol, and this compound. (Note: 2-fluoroethanol is generally too unreactive for this experiment to be practical in a typical laboratory setting).

Materials:

  • 2-Chloroethanol

  • 2-Bromoethanol

  • This compound

  • Ethanol (B145695) (as a common solvent)

  • Silver nitrate solution (0.1 M in ethanol)

  • Test tubes

  • Water bath

  • Stopwatch

Procedure:

  • Set up a water bath at a constant temperature (e.g., 50 °C).

  • In three separate test tubes, add 1 mL of ethanol and 5 drops of each of the 2-haloethanols (one for each).

  • In another three test tubes, add 1 mL of the silver nitrate solution.

  • Place all six test tubes in the water bath to allow them to reach thermal equilibrium.

  • To start a reaction, pour the silver nitrate solution into one of the 2-haloethanol solutions, start the stopwatch immediately, and shake to mix.

  • Observe the mixture and stop the stopwatch as soon as a precipitate is visible.

  • Record the time taken for the precipitate to form.

  • Repeat the procedure for the other two 2-haloethanols.

Expected Results: A precipitate will form most rapidly with this compound (yellow precipitate of AgI), followed by 2-bromoethanol (cream precipitate of AgBr), and much more slowly with 2-chloroethanol (white precipitate of AgCl). This order of precipitation directly reflects the order of their reaction rates.

Visualizing the Reaction Pathway

The following diagram illustrates the generalized SN2 reaction pathway for a 2-haloethanol with a nucleophile.

SN2_Reaction_Pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactants Nu⁻ + HO-CH₂-CH₂-X TS [Nu---CH₂(OH)CH₂---X]⁻ Reactants->TS Slower for stronger C-X bond Products Nu-CH₂-CH₂-OH + X⁻ TS->Products Fast

Caption: Generalized SN2 reaction pathway for 2-haloethanols.

The following diagram illustrates the experimental workflow for comparing the reaction rates.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Halo Prepare solutions of 2-chloroethanol, 2-bromoethanol, and this compound in ethanol Equilibrate Equilibrate all solutions in a constant temperature water bath Prep_Halo->Equilibrate Prep_AgNO3 Prepare solution of AgNO₃ in ethanol Prep_AgNO3->Equilibrate Mix Mix 2-haloethanol and AgNO₃ solutions and start timer Equilibrate->Mix Observe Observe for precipitate formation (AgX) Mix->Observe Record Record time for precipitate to appear Observe->Record Compare Compare reaction times to determine relative rates Record->Compare

Caption: Experimental workflow for comparing 2-haloethanol reactivity.

Conclusion

The reactivity of 2-haloethanols in nucleophilic substitution reactions is fundamentally dictated by the strength of the carbon-halogen bond. The clear and predictable trend of I > Br > Cl > F allows for the rational design of synthetic pathways and provides insight into their potential biological interactions. While quantitative data from a single comparative study is sparse, the qualitative and estimated quantitative comparisons presented in this guide provide a solid foundation for researchers. The outlined experimental protocol offers a straightforward method for observing and confirming this reactivity trend in a laboratory setting.

Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystallography of 2-Haloethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystallography stands as the gold standard for elucidating these structures, providing critical insights into intermolecular interactions that govern physical and biological properties. This guide offers a comparative analysis of the crystalline structures of derivatives of 2-iodoethanol and its bromo-analogue, supported by detailed experimental data and protocols.

Derivatives of this compound are valuable synthetic intermediates in the preparation of a variety of organic compounds. Their utility is often dictated by the spatial arrangement of the iodoethoxy moiety, which can influence reaction stereoselectivity and molecular packing. By examining their crystalline structures, we can gain a deeper understanding of these relationships.

Comparative Crystallographic Data

A study by Müller et al. provides a direct comparison between the crystal structures of 1,1′,1′′-[(2-iodoethoxy)methanetriyl]tribenzene and its bromo-analogue, 1,1′,1′′-[(2-bromoethoxy)methanetriyl]tribenzene.[1] Both compounds were crystallized from a saturated solution in tetrahydrofuran (B95107) (THF) via slow vapor diffusion of n-hexane.[1] The key crystallographic parameters are summarized in the table below, offering a side-by-side view of their solid-state properties.

Parameter1,1′,1′′-[(2-iodoethoxy)methanetriyl]tribenzene1,1′,1′′-[(2-bromoethoxy)methanetriyl]tribenzene
Chemical Formula C₂₁H₁₉IOC₂₁H₁₉BrO
Formula Weight 414.27 g/mol 367.27 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 11.3399 (2)11.1396 (3)
b (Å) 16.1415 (4)15.9083 (5)
c (Å) 9.5788 (2)9.6015 (3)
α (°) 9090
β (°) 98.783 (2)98.201 (3)
γ (°) 9090
Volume (ų) 1731.43 (7)1681.25 (9)
Z 44
Calculated Density (g/cm³) 1.5891.450
CCDC Number 24220182422019

Interestingly, while both compounds crystallize in the same space group, the unit cell dimensions and volume show slight differences, reflecting the variance in the atomic radii of iodine and bromine. A notable distinction in their crystal packing is the presence of C—H···π interactions in the bromo-derivative, which are absent in the iodo-derivative where no close intermolecular contacts were observed.[1]

Experimental Protocols

The synthesis and crystallization of these derivatives follow a clear and reproducible methodology.

Synthesis of 1,1′,1′′-[(2-iodoethoxy)methanetriyl]tribenzene

To a solution of triphenylmethanol (B194598) (1.0 eq.) in the appropriate solvent, a slight excess of this compound (1.1 eq.) is added. The reaction is typically carried out in the presence of a suitable acid catalyst and heated to reflux to drive the etherification. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Crystallization

Single crystals suitable for X-ray diffraction were obtained by dissolving the purified compound in a minimal amount of tetrahydrofuran (THF).[1] This saturated solution was then subjected to slow vapor diffusion with n-hexane.[1] Over a period of several days, well-formed crystals of the product precipitated from the solution.

X-ray Diffraction Analysis

A single crystal of suitable size and quality was selected and mounted on a diffractometer. Data collection was performed at a controlled temperature using Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizing the Process

To better illustrate the workflow from synthesis to structural analysis, the following diagrams outline the key steps.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Analysis Reactants Triphenylmethanol + This compound Reaction Acid-catalyzed Etherification Reactants->Reaction Purification Column Chromatography Reaction->Purification Dissolution Dissolve in THF Purification->Dissolution Vapor_Diffusion Slow Vapor Diffusion with n-Hexane Dissolution->Vapor_Diffusion Crystal_Formation Single Crystal Formation Vapor_Diffusion->Crystal_Formation Data_Collection Data Collection (Diffractometer) Crystal_Formation->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement

Caption: Experimental workflow from synthesis to X-ray analysis.

logical_relationship 2_Iodoethanol This compound Derivative Crystalline Derivative (e.g., Ether, Ester) 2_Iodoethanol->Derivative Synthesis Single_Crystal Single Crystal Growth Derivative->Single_Crystal Crystallization Xray_Diffraction X-ray Diffraction Single_Crystal->Xray_Diffraction Electron_Density_Map Electron Density Map Xray_Diffraction->Electron_Density_Map Data Processing Molecular_Structure 3D Molecular Structure Electron_Density_Map->Molecular_Structure Structure Solution & Refinement

Caption: Logical flow for determining crystal structures.

References

Comparative Analysis of 2-Haloethanols: Toxicity and Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative toxicity and environmental impact of 2-fluoroethanol (B46154), 2-chloroethanol (B45725), 2-bromoethanol (B42945), and 2-iodoethanol.

This guide provides a detailed comparison of the toxicological profiles and environmental fates of four 2-haloethanol compounds. The information presented is intended to assist in making informed decisions regarding their use, handling, and disposal in research and development settings. All quantitative data is summarized in comparative tables, and relevant experimental methodologies are described.

Executive Summary

2-Haloethanols are a class of chemical compounds that exhibit a range of toxicities and environmental impacts, largely influenced by the halogen substituent. The toxicity generally increases with the electronegativity of the halogen, with 2-fluoroethanol being the most toxic. Their environmental persistence and potential for bioaccumulation are relatively low due to their water solubility and susceptibility to biodegradation. This guide provides a detailed breakdown of these properties to facilitate a comprehensive risk assessment.

Comparative Toxicity

The acute toxicity of 2-haloethanols is a significant concern, with exposure routes including ingestion, inhalation, and dermal contact. The primary mechanism of toxicity for these compounds involves their metabolic conversion to toxic aldehydes and haloacids.

Acute Toxicity Data

The following table summarizes the available acute toxicity data (LD50 and LC50) for the four 2-haloethanols in rats and mice. Lower values indicate higher toxicity.

CompoundChemical FormulaOral LD50 (Rat)Oral LD50 (Mouse)Inhalation LC50 (Rat)
2-FluoroethanolC2H4FO5 mg/kg[1]10 mg/kg[1]200 mg/m³ (10 min)[1]
2-ChloroethanolC2H4ClO71-72 mg/kg[2][3]81 mg/kg[2]0.11 mg/L (4 h)[4]
2-BromoethanolC2H4BrONo data available43 mg/kg (TD50)[5]No data available
This compoundC2H4IO50 mg/kg[6][7]No data availableNo data available

*TD50 (Toxic Dose, 50%) is the dose that is toxic to 50% of a population.

Mechanism of Toxicity

The toxicity of 2-haloethanols is primarily attributed to their in vivo metabolism. The metabolic pathway can be summarized as follows:

Haloethanol 2-Haloethanol Aldehyde Haloacetaldehyde Haloethanol->Aldehyde Alcohol Dehydrogenase Acid Haloacetic Acid Aldehyde->Acid Aldehyde Dehydrogenase Toxicity Cellular Toxicity Acid->Toxicity Inhibition of Metabolic Pathways

Metabolic activation of 2-haloethanols.

2-Fluoroethanol is metabolized to fluoroacetate, a potent inhibitor of the citric acid cycle, leading to severe cellular energy deprivation.[8] The other haloethanols are metabolized to their corresponding haloacetaldehydes and haloacetic acids, which are also cytotoxic.

Environmental Impact

The environmental fate of 2-haloethanols is determined by their biodegradability, potential for bioaccumulation, and aquatic toxicity.

Biodegradability

The ready biodegradability of a chemical is its potential to be rapidly and completely broken down by microorganisms in an aquatic environment. While specific data under OECD 301 guidelines for all four compounds is limited, available information suggests they are generally not persistent.

CompoundReady Biodegradability (OECD 301)
2-FluoroethanolNo data available
2-ChloroethanolNot readily biodegradable (based on available studies)
2-BromoethanolNo data available
This compoundNo data available
Bioaccumulation Potential

The octanol-water partition coefficient (log Kow) is an indicator of a substance's potential to bioaccumulate in organisms. A low log Kow value suggests low potential for bioaccumulation.

Compoundlog KowBioaccumulation Potential
2-FluoroethanolNo data availableLow (expected)
2-Chloroethanol-0.06 to -0.107[2][9]Low
2-BromoethanolNo data availableLow (expected)
This compoundNo data availableLow (expected)
Aquatic Toxicity

The ecotoxicity of these compounds is an important consideration for their environmental impact. The EC50 is the concentration of a substance that causes a specific effect in 50% of the test population.

CompoundAquatic Toxicity (Daphnia magna, 48h EC50)
2-FluoroethanolNo data available
2-Chloroethanol> 40 mg/L[10]
2-BromoethanolNo data available
This compoundNo data available

Experimental Protocols

The following are summaries of the standardized methods used to assess the key toxicological and environmental endpoints discussed in this guide.

Acute Oral Toxicity (OECD Guidelines 420, 423, 425)

These guidelines describe methods for determining the acute oral toxicity of a substance. The fundamental principle is to identify the dose of a substance that causes mortality in 50% of the test animals (LD50) after a single oral administration.

Start Dose Selection (Sighting Study) Dosing Oral Administration to Animals (e.g., Rats) Start->Dosing Observation Observation Period (14 days) - Clinical signs - Mortality Dosing->Observation Endpoint Determination of LD50 Observation->Endpoint

Workflow for acute oral toxicity testing.

Methodology:

  • Dose-ranging (Sighting) Study: A preliminary study is conducted with a small number of animals to determine the appropriate dose range for the main study.

  • Main Study: Animals (typically rats) are fasted and then administered a single oral dose of the test substance.

  • Observation: The animals are observed for signs of toxicity and mortality for a period of 14 days.

  • Data Analysis: The LD50 value is calculated using statistical methods.

Ready Biodegradability (OECD Guideline 301)

This set of guidelines outlines six methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium. The principle is to expose the test substance to microorganisms and measure the extent of its degradation over a 28-day period.

Setup Prepare Mineral Medium with Test Substance and Inoculum Incubation Incubate for 28 days (Aerobic, Dark) Setup->Incubation Measurement Measure Degradation (e.g., CO2 evolution, O2 consumption) Incubation->Measurement Result Calculate % Biodegradation Measurement->Result

Workflow for ready biodegradability testing.

Methodology:

  • Test Setup: The test substance is added to a mineral medium containing a microbial inoculum (e.g., from activated sludge).

  • Incubation: The test vessels are incubated under aerobic conditions in the dark for 28 days.

  • Measurement: The extent of biodegradation is determined by measuring parameters such as the amount of carbon dioxide produced (OECD 301B) or the amount of oxygen consumed (OECD 301F).

  • Data Analysis: The percentage of biodegradation is calculated by comparing the measured values to the theoretical maximum. A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation within a 10-day window during the 28-day test.

Conclusion

This comparative guide highlights the significant differences in toxicity and environmental impact among the four 2-haloethanols. 2-Fluoroethanol stands out for its high acute toxicity, while 2-chloroethanol is the most studied in terms of its environmental behavior. The available data suggests that all four compounds have a low potential for bioaccumulation. However, there are notable gaps in the publicly available data, particularly for the oral LD50 of 2-bromoethanol and the ready biodegradability and aquatic toxicity of all four compounds under standardized guidelines. Researchers and professionals should exercise caution and adhere to strict safety protocols when handling these chemicals, especially 2-fluoroethanol. Further research is warranted to fill the existing data gaps to enable a more complete and robust comparative risk assessment.

References

Safety Operating Guide

Proper Disposal of 2-Iodoethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Iodoethanol is critical for ensuring laboratory safety and environmental protection. This substance is classified as a hazardous material and must be managed according to specific protocols. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1][2][3][4] The primary disposal method is to treat it as hazardous chemical waste, handled by a licensed disposal company.[4][5]

Immediate Safety and Handling Precautions

Before handling or preparing for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). All procedures should be conducted within a chemical fume hood to ensure adequate ventilation.[1][4]

Required PPE:

  • Chemical-resistant gloves (satisfying EN 374 standards)[5]

  • Safety goggles or a face shield[4]

  • A lab coat or complete suit protecting against chemicals[4][5]

  • Respiratory protection if ventilation is inadequate[5]

Safe Handling Practices:

  • Avoid all contact with skin and eyes and do not breathe vapors or mist.[1][5]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2][5][6]

  • Do not eat, drink, or smoke when using this product.[1][2][6][7]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place, preferably between 2 - 8 °C.[1][2][5] It is light-sensitive and should be handled and stored under an inert gas.[2][5]

Accidental Spill Response Protocol

In the event of a spill, immediate and correct action is necessary to prevent harm and environmental contamination.

  • Evacuate and Secure: Immediately evacuate personnel to a safe area, keeping people upwind of the spill.[1][5]

  • Remove Ignition Sources: Remove all sources of ignition from the area.[1][5][8]

  • Ensure Ventilation: Ensure the area is adequately ventilated.[1][5]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Use non-combustible absorbent materials like sand, earth, diatomaceous earth, or vermiculite (B1170534) to contain the spill.[5] Do not let the product enter drains.[1][2][5]

  • Collection: Carefully collect the absorbent material and the spilled substance and place it into a suitable, closed container for disposal.[1][5][8]

  • Decontamination: Clean the affected area thoroughly. Decontaminate all equipment that came into contact with the chemical using an appropriate solvent (e.g., acetone, ethanol), and collect the rinsate as hazardous waste.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, regional, and national hazardous waste regulations.[1][3][5]

  • Waste Collection: Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., filter paper, absorbent pads), in a designated and compatible waste container.[4]

  • Container Management:

    • Leave the chemical waste in its original container if possible, or use a new, properly sealed, and clearly labeled container.[2][4][5]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2][4][5] Incompatible waste mixing can lead to dangerous reactions.[4]

  • Storage of Waste: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[4][9][10] This area should be away from heat and incompatible materials.[4]

  • Arrange for Disposal: Contact your institution's EHS office or a licensed chemical waste disposal company to schedule a pickup for the hazardous waste.[4][5] Follow their specific procedures for documentation and transportation.[4]

  • Contaminated Equipment: Handle uncleaned containers and equipment as you would the product itself.[2][5]

Data Presentation

The following table summarizes key quantitative and hazard information for this compound to inform safe handling and disposal procedures.

PropertyValueCitations
UN Number 2810[1][5][11]
Transport Hazard Class 6.1 (Toxic Liquid)[1][5][11]
Packing Group II[5][11]
CAS Number 624-76-0[1][6][11]
Flash Point 65.6 °C[11]
Storage Temperature 2 - 8 °C[5][11]
GHS Hazard Statements H227: Combustible liquidH300: Fatal if swallowedH310: Fatal in contact with skinH341: Suspected of causing genetic defects[5][6][7]

Experimental Workflows & Logical Relationships

The following diagram illustrates the procedural workflow for the proper disposal of this compound, from initial handling to final pickup by a licensed service.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Collect Waste in a Designated Container B->C D Segregate from Incompatible Wastes C->D E Label Container Clearly: 'Hazardous Waste' 'this compound' D->E F Seal Container Tightly E->F G Store in Secure, Ventilated Satellite Accumulation Area F->G H Contact EHS or Licensed Disposal Company G->H I Follow Pickup and Documentation Procedures H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Iodoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Iodoethanol, a combustible and highly toxic chemical. Adherence to these protocols is critical to minimize risk and ensure operational safety.

Signal Word: Danger [1]

This compound is classified as a combustible liquid and is fatal if swallowed.[1] It is crucial to handle this substance with extreme caution and to be fully aware of its potential hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are non-negotiable when handling this compound. Below is a detailed breakdown of the required equipment to prevent exposure.

Protection TypeSpecificationRationale
Eye/Face Protection Tight-sealing safety goggles or a face shield.[1]Protects against splashes and vapors that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities.[1][2]Prevents skin contact, which can be fatal. Contaminated clothing should be removed immediately.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded, if irritation occurs, or if working outside a chemical fume hood.[1]Minimizes the inhalation of harmful vapors. All handling should ideally be conducted within a certified chemical fume hood.[1]

Safe Handling and Storage: Procedural Best Practices

Proper handling and storage are critical to maintaining a safe laboratory environment.

Handling:

  • Always work within a certified chemical fume hood.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Take precautionary measures against static discharge.

Storage:

  • Store in a cool, dry, and well-ventilated area, away from direct sunlight.[1][4]

  • Keep containers tightly closed and stored in an upright position to prevent leakage.[3]

  • Store locked up.[1]

  • Recommended storage temperature is between 2°C and 8°C.[4]

  • Incompatible with strong oxidizing agents, strong acids, strong reducing agents, acid anhydrides, and acid chlorides.[1]

First Aid: Immediate Response to Exposure

In the event of exposure, immediate and appropriate first aid is crucial. Always have the Safety Data Sheet (SDS) available to provide to medical personnel.[1]

Exposure RouteFirst Aid Procedure
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [1] Do NOT induce vomiting.[1] Rinse mouth with water.
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][3] Seek immediate medical attention.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical advice.[1]
Inhalation Move the person to fresh air. If breathing has stopped or is difficult, give artificial respiration or oxygen.[1] Seek immediate medical attention.[1]

Spill and Disposal Plan: Containing and Managing Waste

A clear and practiced spill and disposal plan is essential for mitigating the impact of accidental releases and for the responsible management of chemical waste.

Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] Wear appropriate PPE, including respiratory protection.[3] Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[3] Collect the material and place it in a suitable, sealed container for disposal.[1][3]

Spill_Response_Workflow This compound Spill Response Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate ignition Remove Ignition Sources ventilate->ignition ppe Don Appropriate PPE (Gloves, Goggles, Respirator) ignition->ppe absorb Cover with Inert Absorbent Material ppe->absorb collect Collect Absorbed Material absorb->collect container Place in Sealed Hazardous Waste Container collect->container label_waste Label Container Clearly container->label_waste dispose Dispose via Approved Waste Disposal Service label_waste->dispose

Caption: Workflow for handling a this compound spill.

Disposal: All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated solid and liquid waste in separate, designated, and clearly labeled sealed containers.[1][3] Do not mix with other waste streams.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".

  • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with national and local regulations.[1] Do not release into the environment.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.